Di((2H3)methyl)ammonium chloride
Description
Properties
IUPAC Name |
1,1,1-trideuterio-N-(trideuteriomethyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDGSYLLQPDQDV-TXHXQZCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201236 | |
| Record name | Di((2H3)methyl)ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53170-19-7 | |
| Record name | Methan-d3-amine, N-(methyl-d3)-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53170-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di((2H3)methyl)ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053170197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di((2H3)methyl)ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di[(2H3)methyl]ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Application of Di((2H3)methyl)ammonium Chloride
An In-depth Analysis for Researchers and Drug Development Professionals
Abstract
Di((2H3)methyl)ammonium chloride, an isotopically labeled analog of dimethylammonium chloride, serves as a pivotal reagent in modern chemical and biomedical research. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and core applications. By replacing hydrogen atoms with the stable isotope deuterium, this compound offers unique advantages for mechanistic studies, metabolic tracing, and advanced spectroscopy. We will explore a robust synthetic methodology, detail its key characteristics in comparison to its non-deuterated counterpart, and elucidate its utility in fields ranging from enzymology to deuterated drug development. This document is intended to be a technical resource for scientists leveraging stable isotope labeling to achieve greater precision and insight in their research endeavors.
The Strategic Value of Deuteration: An Introduction
Stable isotope labeling (SIL) is a foundational technique in the molecular sciences, enabling the precise tracking and quantification of molecules within complex systems.[1][2] By substituting an atom with its heavier, non-radioactive isotope, researchers can introduce a unique mass signature without significantly altering the molecule's fundamental chemical reactivity. This compound, CAS No. 53170-19-7, exemplifies this principle as a high-purity source of deuterated methyl groups.[3][4]
Its primary value lies in its function as a versatile building block.[3] The deuterium-labeled methyl groups can be incorporated into larger molecules, which can then be analyzed by mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the absence of protons on the labeled methyl groups dramatically simplifies spectra, allowing for clearer structural elucidation.[3][5] In mass spectrometry, the predictable mass shift allows for unambiguous differentiation from endogenous, non-labeled molecules, which is critical for pharmacokinetic and metabolic studies.[3] Furthermore, the subtle but significant difference in bond strength between carbon-deuterium (C-D) and carbon-hydrogen (C-H) bonds provides a powerful tool for investigating reaction mechanisms through the kinetic isotope effect (KIE).[3]
Synthesis: A Pathway to High Isotopic Purity
The synthesis of this compound demands a strategy that not only forms the target molecule but also ensures high isotopic enrichment and minimizes side-product formation. Traditional methylation approaches can often lead to mixtures of mono-, di-, tri-, and even tetra-substituted products, complicating purification.[6] A more controlled and efficient method involves a multi-step pathway starting from a protected primary amine, such as Boc-protected benzylamine.[7][8]
Causality Behind the Synthetic Strategy
The choice of this pathway is deliberate and addresses key challenges in deuterated synthesis:
-
Avoiding Over-Methylation: Starting with a protected amine and performing sequential deuteromethylation allows for controlled addition of the labeled methyl groups. The Boc (tert-butyloxycarbonyl) protecting group can be removed under conditions that do not compromise the deuterated methyl groups.
-
Ensuring High Isotopic Purity: The use of a high-purity deuterated methylating agent, such as deuterated methyl tosylate (TsOCD₃), is critical.[7] Furthermore, conducting the final salt formation step under anhydrous conditions prevents H/D back-exchange with protic solvents or atmospheric moisture.[3]
-
Facilitating Purification: The intermediates in this pathway are amenable to standard purification techniques like flash chromatography, and the final product can be purified by recrystallization.[3][9]
Synthetic Workflow Diagram
Caption: A controlled, multi-step synthesis of this compound.
Experimental Protocol: A Self-Validating Methodology
The following protocol is a representative synthesis adapted from established methodologies.[7][8][9]
Step 1: Synthesis of N-benzyl-N-(methyl-d3)methanamine-d3
-
Rationale: Starting from a commercially available, mono-deuteromethylated precursor (N-benzylmethan-d3-amine hydrochloride) simplifies the process. This step introduces the second deuterated methyl group.
-
Dissolve N-benzylmethan-d3-amine hydrochloride in a suitable anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).
-
Cool the solution to a low temperature (e.g., -20°C) using a suitable cooling bath. This is crucial to control the reactivity of the strong base used next.
-
Add a strong base, such as n-butyllithium (n-BuLi), dropwise to deprotonate the amine, forming the lithium amide intermediate.
-
Slowly add a deuterated methylating agent, such as deuterated methyl tosylate (TsOCD₃). The nucleophilic amide will displace the tosylate group to form the di-deuteromethylated product.
-
Allow the reaction to warm to room temperature and monitor its completion using Thin Layer Chromatography (TLC).
-
Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride.[10] This neutralizes the excess base and hydrolyzes any remaining reactive species.
-
Perform a standard aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate pure N-benzyl-N-(methyl-d3)methanamine-d3.
Step 2: Synthesis of Di((2H3)methyl)amine Hydrochloride
-
Rationale: This step involves removing the benzyl protecting group via catalytic hydrogenolysis. The benzyl group is an excellent choice as it can be cleaved under relatively mild conditions that do not affect the C-D bonds.
-
Dissolve the purified product from Step 1 in an appropriate solvent, typically methanol.
-
Add a palladium on carbon (Pd/C, 5-10%) catalyst to the solution.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and heat gently (e.g., 40°C).[9]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate now contains the free amine, Di((2H3)methyl)amine. To form the hydrochloride salt, add a solution of anhydrous hydrogen chloride (e.g., HCl in diethyl ether or dioxane) dropwise.
-
The hydrochloride salt will precipitate from the solution. The resulting solid can be collected by vacuum filtration and washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities.
-
Dry the final product, this compound, under high vacuum to yield a crystalline solid. Purity should be confirmed by NMR and mass spectrometry.
Physicochemical and Spectroscopic Properties
The introduction of deuterium imparts subtle but important changes to the physical properties of the molecule compared to its protiated (non-deuterated) analog.[3]
Comparative Data Table
| Property | This compound | Dimethylammonium Chloride (Protiated Analog) |
| CAS Number | 53170-19-7[3][4] | 506-59-2[3][11] |
| Molecular Formula | C₂H₂D₆ClN[4] | C₂H₈ClN[3] |
| Molecular Weight | 87.58 g/mol [3][11] | 81.55 g/mol [3] |
| Appearance | White crystalline solid | White crystalline solid |
| Melting Point | Data not consistently reported; may decompose. | ~171 °C |
| Solubility | Soluble in polar solvents like water and ethanol. | Highly soluble in water, soluble in ethanol. |
| Isotopic Purity | Typically >98 atom % D[1] | Not Applicable |
Spectroscopic Profile
-
¹H NMR: The key feature is the dramatic simplification of the spectrum. The signals corresponding to the methyl groups will be absent. A small residual peak from any incomplete deuteration (e.g., a CHD₂ group) may be observable, but its integration will be significantly lower than in the protiated analog. This "spectral silence" is invaluable when this moiety is incorporated into a larger molecule, as it removes overlapping signals.[3]
-
¹³C NMR: The carbon signals of the deuterated methyl groups will appear as multiplets due to coupling with deuterium (which has a nuclear spin I=1). The C-D coupling constants (J_CD) are characteristic and can be used for structural confirmation.
-
²H (Deuterium) NMR: A direct and powerful technique to confirm the presence and location of the deuterium label. A single resonance corresponding to the -CD₃ groups would be expected.[12]
-
Mass Spectrometry: The molecular ion peak will be observed at a mass-to-charge ratio (m/z) that is 6 units higher than its non-deuterated counterpart, providing a clear and quantitative measure of incorporation.
Core Applications in Research and Development
The unique properties of this compound make it an enabling tool for answering complex scientific questions.
Mechanistic Elucidation via the Kinetic Isotope Effect (KIE)
The C-D bond is stronger and has a lower vibrational frequency than the C-H bond.[3] Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly with the deuterated compound. This phenomenon, the Kinetic Isotope Effect (KIE), is a cornerstone of mechanistic chemistry.
Application in Enzymology: Researchers can use this compound as a precursor to synthesize a deuterated substrate or cofactor for an enzyme, such as a methyltransferase.[3] By comparing the rate of the enzymatic reaction with the deuterated substrate to that with the normal substrate, one can determine if the methyl transfer step is rate-limiting. A significant KIE (kH/kD > 1) provides strong evidence for this mechanistic step.[3]
Application Workflow: Kinetic Isotope Effect Study
Caption: Workflow for a Kinetic Isotope Effect (KIE) study using a deuterated substrate.
Deuterated Drugs and Pharmacokinetic (PK) Studies
In drug development, a major cause of drug failure is poor metabolic stability. Many drugs are metabolized by cytochrome P450 enzymes, often through the oxidation of C-H bonds. By strategically replacing these metabolically vulnerable C-H bonds with stronger C-D bonds, it is possible to slow down the rate of metabolic degradation.[3] This "deuterium effect" can lead to:
-
Improved drug half-life and exposure.
-
Reduced formation of potentially toxic metabolites.
-
More consistent patient-to-patient PK profiles.
This compound is an important intermediate for synthesizing deuterated drugs that contain N-methyl or N,N-dimethyl groups, which are common moieties in pharmaceuticals.[7] Introducing deuterated methyl groups can protect a drug from N-demethylation, a common metabolic pathway.[13]
Handling, Storage, and Safety
-
Safety: Like its protiated analog, this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, as it may cause skin and eye irritation.[14] Operations should be conducted in a well-ventilated fume hood.
-
Storage: The compound is hygroscopic and susceptible to H/D exchange in the presence of moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to maintain its isotopic integrity.[11]
Conclusion
This compound is more than just a heavy version of a simple salt; it is a precision tool for molecular exploration. Its value is derived from the unique physical and spectroscopic properties conferred by deuterium. From clarifying complex NMR spectra to revealing the intricate details of enzymatic reaction mechanisms and improving the metabolic stability of therapeutic agents, this compound provides researchers with a reliable and effective means of introducing deuterated methyl groups. As analytical techniques become more sensitive and the demand for metabolically robust drugs grows, the strategic application of reagents like this compound will continue to be indispensable to scientific advancement.
References
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A practical synthesis of deuterated methylamine and dimethylamine - ResearchGate. (URL: [Link])
- The Role of Dimethylamine-¹³C₂ Hydrochloride in Advanced Research: A Technical Guide - Benchchem. (URL: )
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(2H3)Methylammonium chloride | CH6ClN | CID 2723974 - PubChem - NIH. (URL: [Link])
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METHYL-D3-AMMONIUM CHLORIDE - ChemBK. (URL: [Link])
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An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Dimethylammonium Chloride
This guide provides a comprehensive technical overview of deuterated dimethylammonium chloride, [(CD₃)₂NH₂]Cl, a crucial isotopically labeled compound for researchers, scientists, and professionals in drug development. By substituting protium with deuterium, this molecule serves as an invaluable tool in mechanistic studies, metabolic tracking, and as a building block in the synthesis of complex deuterated molecules. This document moves beyond a simple data sheet to explain the causality behind its properties and the experimental methodologies used for its characterization.
Molecular Identity and Synthesis
Deuterated dimethylammonium chloride, also known as dimethylamine-d6 hydrochloride, is the deuterated isotopologue of dimethylammonium chloride. The deuterium labeling on the methyl groups provides a "silent" background in ¹H NMR spectroscopy, making it an essential intermediate.
Molecular Structure:
-
Chemical Formula: C₂H₂D₆ClN
-
Canonical SMILES: C([2H])([2H])([2H])[NH2+]C([2H])([2H])([2H]).[Cl-]
-
InChI Key: IQDGSYLLQPDQDV-UXXINDPXSA-N
The synthesis of deuterated dimethylammonium chloride is critical for its application. A practical and efficient route has been developed to provide high yields and purity, which is essential for its use in pharmaceutical development.
Synthetic Workflow
A common synthetic approach involves the deuterated methylation of a protected amine followed by deprotection. This ensures precise placement of the deuterium labels.
This multi-step synthesis provides excellent control over the deuteration, resulting in high isotopic purity. The final hydrogenation step cleaves the benzyl protecting group and, in the presence of a chloride source from the reaction workup, forms the desired hydrochloride salt.
Physical and Thermodynamic Properties
The physical properties of deuterated dimethylammonium chloride are largely governed by its ionic nature and are comparable to its non-deuterated counterpart. The substitution of hydrogen with deuterium results in a higher molecular weight, which can lead to subtle differences in properties like density and melting point, though these are often minimal.
| Property | Value (Non-Deuterated) | Comments |
| Molecular Weight | 81.54 g/mol [1][2] | The deuterated form ((CD₃)₂NH₂Cl) has a molecular weight of approximately 87.58 g/mol . |
| Appearance | White to off-white crystalline solid[2][3] | The compound exists as needle-like crystals. |
| Melting Point | 170-171 °C[3] | Deuteration can slightly alter the melting point due to changes in intermolecular forces. |
| Density (Bulk) | ~500 kg/m ³[2] | |
| pH | 5 (100 g/L in H₂O at 20 °C)[2] | Reflects the acidic nature of the ammonium proton. |
| Vapor Pressure | <0.1 hPa (at 25 °C)[2] | As an ionic salt, it has very low volatility. |
| Enthalpy of Formation | -291.1 kJ/mol (solid, 298 K)[3] | Standard molar heat of formation for the non-deuterated solid. |
Solubility Profile
The solubility is dictated by the polarity of the dimethylammonium and chloride ions. As an organic salt, it exhibits high solubility in polar protic solvents.
| Solvent | Solubility (Non-Deuterated) | Reference |
| Water | 208 g/100 g (20 °C) 369 g/100 g (25 °C) | [3] |
| Ethanol | Very Soluble | [3] |
| Chloroform | 16.9 g/100 g (27 °C) | [3] |
| Diethyl Ether | Insoluble | [3] |
Expert Insight: The high solubility in water and alcohols is due to strong ion-dipole interactions and hydrogen bonding between the solvent and the N-H protons and chloride anion. Its insolubility in nonpolar solvents like diethyl ether is expected for an ionic compound.
Thermal Properties and Phase Transitions
Differential Scanning Calorimetry (DSC) is the primary technique used to investigate phase transitions.[4][5][6] For dimethylammonium halides, these transitions are often related to changes in the motional freedom of the dimethylammonium cation within the crystal lattice. While specific DSC data for the deuterated compound is not widely published, studies on the non-deuterated and related compounds reveal complex thermal behavior. These transitions are detected as endothermic or exothermic events in a DSC thermogram.[7][8]
Spectroscopic Characterization
Spectroscopy provides the fingerprint of the molecule, confirming its identity, purity, and structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone for characterizing deuterated compounds. Solid-state NMR (ssNMR) is particularly powerful for studying the structure of crystalline organic salts.[9][10]
-
¹H NMR: In a deuterated solvent like D₂O, the spectrum would be simplified. The N-H protons are exchangeable and may appear as a broad singlet or be exchanged with the solvent. The key feature is the near-complete absence of signals in the methyl region (~2.7 ppm), confirming the high level of deuteration.
-
²H NMR: This is a direct method to observe the deuterium nuclei. Deuterium NMR line-shape studies have been used to investigate the molecular dynamics and phase transitions in dimethylammonium halides.[3]
-
¹³C NMR: The spectrum would show a resonance for the methyl carbons. Due to coupling with deuterium (a spin-1 nucleus), this signal will appear as a multiplet, with the specific pattern depending on the relaxation times and experimental conditions.
-
¹⁴N NMR: Nitrogen NMR can provide information about the local environment of the nitrogen atom and has been used to study phase transitions in related dimethylammonium salts.
Vibrational Spectroscopy (FTIR & Raman)
Infrared and Raman spectroscopy probe the vibrational modes of the molecule. Deuteration significantly impacts these spectra, providing a powerful tool for band assignment. The primary effect of substituting hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) is a shift of vibrational frequencies to lower wavenumbers.
The stretching frequency (ν) is proportional to √(k/μ), where k is the force constant and μ is the reduced mass. For a C-D bond compared to a C-H bond, the reduced mass approximately doubles, leading to a predicted frequency shift:
ν_CD ≈ (1/√2) * ν_CH ≈ 0.71 * ν_CH
This relationship is instrumental in identifying which vibrational modes involve the deuterated methyl groups. Key expected regions in the IR spectrum include:
-
N-H Stretching: Broad bands typically in the 3200-2800 cm⁻¹ region, characteristic of ammonium salts.
-
C-D Stretching: Expected around 2250-2050 cm⁻¹, shifted down from the typical C-H stretching region (~2960 cm⁻¹).
-
N-H Bending: Around 1600-1500 cm⁻¹.
-
C-D Bending (Scissoring/Rocking): Expected in the 1100-900 cm⁻¹ region.
Experimental Protocols
To ensure scientific integrity, the characterization of deuterated dimethylammonium chloride must follow validated protocols.
Protocol: FTIR Analysis of Solid Sample (ATR Method)
This protocol describes the use of Attenuated Total Reflectance (ATR), a common and simple method for solid sample analysis.[11][12]
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"Di((2H3)methyl)ammonium chloride CAS number and molecular weight"
An In-Depth Technical Guide to Di((2H3)methyl)ammonium Chloride for Advanced Research Applications
Introduction
This compound, an isotopically labeled compound, is a valuable tool for researchers in chemistry, biochemistry, and pharmaceutical sciences.[1] Its primary significance lies in the replacement of hydrogen atoms on the methyl groups with deuterium, a stable isotope of hydrogen.[1] This substitution provides a unique spectroscopic and metabolic signature, enabling detailed investigation of molecular interactions, reaction mechanisms, and metabolic pathways.[1] This guide offers a comprehensive overview of its properties, synthesis, and applications, with a focus on its practical use in a research setting.
Compound Identification and Properties
Accurate identification is crucial for any chemical reagent. This compound is also known by several synonyms, including Dimethylamine-d6 Hydrochloride and Deuterated dimethylamine hydrochloride.[2] Key identifying information and physicochemical properties are summarized below.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 53170-19-7 | [1][2] |
| Molecular Formula | C2H2ClD6N | [2] |
| Molecular Weight | 87.58 g/mol | [1] |
| IUPAC Name | 1,1,1-trideuterio-N-(trideuteriomethyl)methanamine;hydrochloride | [1] |
| InChI Key | IQDGSYLLQPDQDV-TXHXQZCNSA-N | [1] |
| Canonical SMILES | CNC.Cl | [1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 170-173 °C | [2] |
| Boiling Point | 47 °C at 760 mmHg | [2] |
| Sensitivity | Hygroscopic | [2] |
| Appearance | White crystals | [3] |
Synthesis and Purification
The synthesis of this compound with high isotopic purity is critical for its intended applications. The general approach involves the reaction of deuterated dimethylamine with hydrogen chloride.[1]
Synthetic Workflow
The synthesis must be conducted under anhydrous conditions to prevent isotopic dilution through exchange with protons from ambient moisture. The use of deuterated solvents is also recommended to maintain high isotopic enrichment.[1]
Caption: Synthesis and Purification Workflow.
Step-by-Step Synthesis Methodology
-
Preparation : Under an inert atmosphere (e.g., argon or nitrogen), dissolve deuterated dimethylamine in an anhydrous, deuterated solvent such as D2O.[1]
-
Reaction : Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible anhydrous solvent. The reaction is exothermic and should be cooled in an ice bath.
-
Isolation : The product will precipitate from the solution. Collect the solid by filtration.
-
Purification : Recrystallize the crude product from a deuterated solvent like deuterated ethanol or acetone to remove any non-deuterated impurities.[1]
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in various research areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the deuterium signals are not observed, which simplifies complex spectra. This compound can be used as a precursor to introduce deuterated methyl groups into larger molecules, allowing for clearer structural analysis of the non-deuterated portions of the molecule.[1]
Metabolic Research and Tracing
In metabolic studies, this compound can serve as a tracer to follow the fate of methyl groups in biochemical pathways. By using mass spectrometry, researchers can distinguish between endogenous methyl groups and those introduced from the deuterated precursor, providing insights into methylation processes and enzyme kinetics.[1]
Deuterated Drug Development
The "deuterium effect" can alter the pharmacokinetic properties of a drug. Replacing hydrogen with deuterium can strengthen the carbon-hydrogen bond, slowing down metabolic processes that involve breaking this bond. This can lead to improved drug efficacy and a better safety profile.[4] this compound can be used as a building block in the synthesis of such deuterated drugs.[1]
Caption: Role of Deuteration in Drug Metabolism.
Experimental Protocols
Protocol: Isotopic Purity Verification by Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).
-
Instrumentation : Use an electrospray ionization mass spectrometer (ESI-MS).
-
Analysis : Acquire the mass spectrum in positive ion mode. The deuterated dimethylammonium cation [(CD3)2NH2]+ should appear at m/z corresponding to its exact mass.
-
Interpretation : The absence of a significant peak corresponding to the protiated version confirms high isotopic purity.
Analytical Characterization
Beyond mass spectrometry, NMR is a powerful tool for validation.
-
¹H NMR : The spectrum should show a significant reduction or absence of a signal around 2.5 ppm, which corresponds to the methyl protons in the non-deuterated compound.
-
²H NMR : A signal corresponding to the deuterium nuclei should be present.
Safety and Handling
Quaternary ammonium compounds, in general, can be irritants.
-
Hazards : May cause skin, eye, and respiratory irritation.[5][6]
-
Precautions : Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Handle in a well-ventilated area.
-
Storage : Store in a cool, dry place, as the compound is hygroscopic.[2]
Comparison with Protiated Analog
The key differences between this compound and its non-deuterated counterpart, dimethylammonium chloride, are highlighted below.
Table 3: Comparison of Deuterated and Protiated Forms
| Property | This compound | Dimethylammonium chloride |
| CAS Number | 53170-19-7[1][2] | 506-59-2 |
| Molecular Formula | C2H2ClD6N[2] | C2H8ClN[1] |
| Molecular Weight | 87.58 g/mol [1] | 81.54 g/mol |
| Key Difference | C-D bonds are stronger than C-H bonds, leading to altered reaction kinetics (isotopic effects).[1] | Standard C-H bonds. |
References
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A Technical Guide to Isotopic Labeling via Deuterated Dimethylation for Quantitative Mass Spectrometry
Executive Summary
Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for accurate and robust quantitative proteomics and metabolomics.[1] Among the various chemical labeling strategies, stable isotope dimethyl labeling (SIDL) offers a compelling combination of cost-effectiveness, simplicity, and broad applicability for the relative quantification of proteins and amine-containing metabolites.[2][3] This guide provides a comprehensive overview of the principles and practices of isotopic labeling using deuterated dimethyl groups, specifically focusing on the generation of Di((2H3)methyl)amino moieties on analytes.
We will delve into the core chemistry of reductive amination, detail the specific reagents required to achieve different mass states, and provide validated, step-by-step protocols for a typical quantitative proteomics workflow.[4] Furthermore, this document explores data analysis considerations, advanced applications, and the causal reasoning behind critical experimental steps, equipping researchers, scientists, and drug development professionals with the technical expertise to successfully implement this powerful analytical technique.
Chapter 1: Fundamentals of Stable Isotope Labeling in Quantitative Analysis
Quantitative proteomics aims to determine the relative or absolute abundance of proteins in complex biological samples, providing critical insights into cellular processes, disease biomarkers, and drug mechanisms.[1][5] Stable isotope labeling is a cornerstone of this field, involving the incorporation of non-radioactive heavy isotopes (such as ²H, ¹³C, or ¹⁵N) into proteins or peptides.[6] This incorporation creates a precise mass difference between samples (e.g., control vs. treated) without altering their chemical properties.
When the labeled and unlabeled samples are mixed and analyzed by mass spectrometry, they are detected as pairs of peaks separated by a known mass difference. The ratio of their signal intensities directly corresponds to the relative abundance of the protein or peptide in the original samples.[6] This approach minimizes sample handling errors that can plague label-free methods, as the samples are combined early in the workflow.[7]
While metabolic labeling methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) are powerful for cell culture models, chemical labeling methods are indispensable for samples where metabolic incorporation is impractical, such as clinical tissues or body fluids.[7][8] Dimethyl labeling is a chemical labeling technique that modifies primary amines, offering a versatile and highly efficient alternative to more expensive isobaric tagging methods like iTRAQ and TMT.[2][8]
Chapter 2: The Core Chemistry: Reductive Amination for Isotopic Labeling
The foundational chemistry enabling stable isotope dimethyl labeling is reductive amination (also known as reductive alkylation).[9] This robust and efficient reaction converts a primary amine into a tertiary dimethylamine in a two-step, one-pot process. In the context of proteomics, the reaction targets the N-terminal α-amine of every peptide and the ε-amine of lysine side chains.[4]
The process unfolds as follows:
-
Imine Formation: A primary amine acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. This is followed by the dehydration of the unstable hemiaminal intermediate to form a Schiff base (an imine). This step is reversible and typically favored under weakly acidic conditions (pH ~6-8).
-
Reduction: A mild reducing agent, most commonly sodium cyanoborohydride (NaBH₃CN), is introduced. This agent selectively reduces the imine to a secondary amine. The process repeats with a second formaldehyde molecule to yield a stable tertiary dimethylamine. Sodium cyanoborohydride is ideal because it is stable in aqueous solutions at neutral pH and efficiently reduces the imine intermediate without significantly reducing the aldehyde.
The overall reaction is rapid, often reaching completion in under 5 minutes, and proceeds with high efficiency without detectable byproducts.[4]
Chapter 3: Reagents for Generating Di((2H3)methyl) Labels
The term "Di((2H3)methyl)ammonium chloride" refers to the salt of dimethylamine where both methyl groups are fully deuterated (d6-dimethylamine). While this compound itself is a useful deuterated intermediate in organic synthesis, it is not the primary reagent used for labeling peptides in a typical proteomics workflow.[10][11] Instead, the di((2H3)methyl) moiety is generated in situ on the peptide's primary amines using isotopically labeled versions of formaldehyde and the reducing agent.
The elegance of this method lies in the combinatorial use of light and heavy isotopes to create distinct mass tags, enabling multiplexed analysis.[3]
| Labeling Channel | Formaldehyde | Reducing Agent | Mass Shift per Amine (Da) | Total Mass of Dimethyl Group |
| Light (Δ0) | CH₂O | NaBH₃CN | +28.0313 | 2x(¹²C¹H₃) |
| Intermediate (Δ4) | CD₂O | NaBH₃CN | +32.0564 | 2x(¹²C¹D₂¹H) |
| Heavy (Δ8) | ¹³CD₂O | NaBD₃CN | +36.0757 | 2x(¹³C¹D₃) |
Table 1: Common Reagent Combinations for Dimethyl Labeling and Resulting Mass Shifts.
To generate a label equivalent to a Di((2H3)methyl) group (d6-dimethyl) , a combination of deuterated formaldehyde (CD₂O) and deuterated sodium cyanoborohydride (NaBD₃CN) would be used. Each reductive amination cycle incorporates one carbon from formaldehyde and two hydrogens (or deuteriums) from the reducing agent and solvent. To achieve a -CD₃ group, one must use CD₂O and NaBD₃CN. The repetition of this process results in the desired -N(CD₃)₂ modification. This specific combination results in a mass shift of +34.0626 Da per labeled amine compared to the light channel.
The choice of reagent combination is critical and is dictated by the desired level of multiplexing and the mass spectrometry instrumentation available.[12] For a simple duplex experiment (control vs. treated), the "Light" and "Intermediate" channels are most common, providing a 4 Da mass difference per labeled site, which is easily resolved in modern mass spectrometers.[4]
Chapter 4: Experimental Protocol: Duplex Quantitative Proteomic Analysis
This protocol outlines a standard workflow for labeling two distinct peptide samples (e.g., "Control" and "Treated") for relative quantification.
Protein Extraction, Digestion, and Cleanup
-
Protein Extraction: Lyse cells or homogenize tissues in a suitable buffer (e.g., 8M Urea in 100 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a compatible assay (e.g., BCA assay).
-
Reduction: To an equal amount of protein from each sample (e.g., 100 µg), add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Alkylation: Add Iodoacetamide (IAA) to a final concentration of 25 mM. Incubate for 30 minutes at room temperature in the dark to alkylate cysteine residues, preventing disulfide bonds from reforming.
-
Digestion: Dilute the sample 4-fold with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to 2M. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.
-
Cleanup: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge or tip. Elute and dry the peptides under vacuum.
Stable Isotope Dimethyl Labeling
Self-Validation Check: Before labeling your main samples, it is wise to perform a small-scale test on a standard protein digest (e.g., BSA) to confirm reagent activity and labeling efficiency (>99%).
-
Reconstitute Peptides: Reconstitute each dried peptide sample in 100 µL of 100 mM triethylammonium bicarbonate (TEAB), pH 8.0.
-
Prepare Labeling Reagents:
-
Light Reagent: 4% (v/v) CH₂O in H₂O.
-
Heavy Reagent: 4% (v/v) CD₂O in H₂O.
-
Reducing Agent: 0.6 M NaBH₃CN in H₂O (prepare fresh).
-
-
Labeling Reaction (Control Sample - Light):
-
Add 4 µL of the Light Reagent (CH₂O) to the control peptide solution.
-
Vortex briefly and add 4 µL of the Reducing Agent (NaBH₃CN).
-
Incubate for 1 hour at room temperature with gentle mixing.
-
-
Labeling Reaction (Treated Sample - Heavy):
-
Add 4 µL of the Heavy Reagent (CD₂O) to the treated peptide solution.
-
Vortex briefly and add 4 µL of the Reducing Agent (NaBH₃CN).
-
Incubate for 1 hour at room temperature with gentle mixing.
-
-
Quenching: Stop the reaction by adding 8 µL of 5% (v/v) ammonia solution to consume any excess formaldehyde.
-
Acidification: Add 16 µL of 5% (v/v) formic acid to acidify the samples.
Sample Pooling and Final Cleanup
-
Pooling: Combine the light-labeled and heavy-labeled samples in a 1:1 ratio.
-
Final Desalting: Desalt the combined peptide mixture using a C18 SPE tip to remove labeling reagents and salts.
-
Analysis: Elute the clean, labeled peptides and dry them under vacuum. Reconstitute in a suitable solvent (e.g., 0.1% Formic Acid in water) for LC-MS/MS analysis.
Chapter 5: Data Analysis and Interpretation
Following LC-MS/MS analysis, the raw data must be processed to identify peptides and calculate their relative abundance ratios.
-
Peptide Identification: The MS/MS spectra are used to determine the amino acid sequence of the peptides, typically via a database search algorithm (e.g., Sequest, Mascot). The search parameters must be configured to include dimethylation of N-termini and lysine residues as a variable modification.
-
Quantification: In the MS1 survey scan, the software identifies pairs of peptide ions that are chemically identical but differ by the expected mass shift (e.g., 4.0251 Da for each lysine and N-terminus in a light/heavy duplex experiment). The extracted ion chromatograms (XICs) for the light and heavy peptide isotopes are generated, and the areas under these curves are calculated. The ratio of the heavy area to the light area reflects the relative abundance of that peptide between the two samples.
-
Protein-Level Quantification: Ratios from multiple peptides originating from the same protein are aggregated and statistically analyzed to infer the overall change in the protein's abundance.
Chapter 6: Advanced Applications and Considerations
The versatility of dimethyl labeling extends beyond simple duplex comparisons of whole proteomes.
-
Multiplexing: By using combinations of different isotopic forms of formaldehyde and cyanoborohydride (e.g., including ¹³C), it is possible to compare three or more samples simultaneously, which is highly valuable for time-course studies or dose-response experiments.[3][12]
-
Post-Translational Modification (PTM) Analysis: The technique is fully compatible with PTM enrichment workflows. For instance, after labeling, phosphopeptides can be enriched using titanium dioxide or immobilized metal affinity chromatography (IMAC) to specifically quantify changes in the phosphoproteome.[3]
-
Metabolomics: Reductive amination can be applied to label any metabolite containing a primary or secondary amine, enabling quantitative analysis of amino acids, neurotransmitters, and other critical biomolecules.[13]
-
Kinetic Isotope Effect (KIE): The substitution of hydrogen with the heavier deuterium isotope can slow down reactions where the cleavage of a C-H bond is the rate-determining step.[14] While this is a critical principle in the design of deuterated drugs to improve metabolic stability, it has a negligible impact on the chromatographic behavior and fragmentation patterns of peptides labeled via dimethylation, ensuring accurate quantification.[4][14]
Conclusion
Isotopic labeling with deuterated dimethyl groups via reductive amination is a powerful, reliable, and economical method for quantitative mass spectrometry. It is applicable to virtually any protein or amine-containing sample and can be easily implemented in any laboratory equipped for proteomics. By understanding the underlying chemistry and following robust protocols, researchers can generate high-quality, quantitative data to advance our understanding of complex biological systems.
References
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Ong, S. E., & Mann, M. (2007). Quantitative proteomics using stable isotope labeling with amino acids in cell culture (SILAC). Methods in molecular biology (Clifton, N.J.), 359, 37–52. [Link]
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Julka, S., & Regnier, F. E. (2007). Quantitative proteomics by stable isotope labeling and mass spectrometry. Methods in molecular biology (Clifton, N.J.), 367, 209–218. [Link]
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Gevaert, K., & Vandekerckhove, J. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in functional genomics & proteomics, 7(6), 429–438. [Link]
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Bantscheff, M., Schirle, M., Sweetman, G., Rick, J., & Kuster, B. (2007). Quantitative mass spectrometry in proteomics: a critical review. Analytical and bioanalytical chemistry, 389(4), 1017–1031. [Link]
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Schofield, K., Maddern, S., Zhang, Y., Mastin, G. E., Knight, R., Wang, W., & Galligan, J. (2024). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry, 20, 2270–2279. [Link]
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Wang, P., Ren, X., Cui, M., Xu, Y., & Liu, T. (2021). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research, 45(3-4), 266-270. [Link]
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Boersema, P. J., Raijmakers, R., Lemeer, S., Heck, A. J., & Mohammed, S. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature protocols, 4(4), 484–494. [Link]
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Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852. [Link]
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Kölbel, K., Zindel, S., Zolg, D. P., & Kuster, B. (2022). Robust dimethyl-based multiplex-DIA doubles single-cell proteome depth via a reference channel. Molecular & cellular proteomics : MCP, 21(11), 100424. [Link]
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Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852. [Link]
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Wang, P., Ren, X., Cui, M., Xu, Y., & Liu, T. (2021). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research, 45(3-4), 266-270. [Link]
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Wikipedia contributors. (2024, November 26). Reductive amination. Wikipedia. [Link]
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Guo, K., & Li, L. (2009). Relative quantification of biomarkers using mixed-isotope labeling coupled with MS. Bioanalysis, 1(8), 1505–1516. [Link]
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A Technical Guide to the Comprehensive Structural Elucidation of Di((2H3)methyl)ammonium Chloride
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of Di((2H3)methyl)ammonium Chloride, an isotopically labeled reagent of significant interest in pharmaceutical and metabolic research. As the use of stable isotope-labeled compounds becomes increasingly integral to drug development for applications in pharmacokinetic (ADME) studies and as internal standards in bioanalytical assays, rigorous characterization of these materials is paramount. This document moves beyond a simple recitation of methods, offering a logically structured narrative that explains the causality behind experimental choices. We will detail a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography to build a self-validating and unambiguous structural profile of the target molecule.
Introduction: The Rationale for Isotopic Labeling and Rigorous Elucidation
The Strategic Importance of Deuterated Compounds
Deuteration, the substitution of hydrogen (¹H) with its stable isotope deuterium (²H or D), is a cornerstone of modern chemical and biological research. In ¹H NMR spectroscopy, the use of deuterated analogues or solvents is critical for minimizing solvent interference and enabling the spectrometer's deuterium lock system, which ensures field stability and high resolution.[1][2] In drug development, deuteration at specific molecular sites can subtly alter metabolic pathways, potentially improving a drug's pharmacokinetic profile—a concept known as the "deuterium kinetic isotope effect." Furthermore, isotopically labeled compounds are indispensable as internal standards for quantitative analysis by mass spectrometry, providing a high degree of accuracy in complex biological matrices.[3]
Profile of this compound
This compound, or bis(trideuteriomethyl)ammonium chloride, is a deuterated reagent primarily used to introduce two deuterated methyl groups into a target molecule.[4] Its utility spans from mechanistic studies in organic synthesis to the preparation of labeled standards for metabolic tracing. Given its role as a fundamental building block, verifying its structure, isotopic enrichment, and purity is not merely a quality control step but a prerequisite for the validity of any subsequent research.
The Multi-Technique Imperative
No single analytical technique can provide a complete structural picture. A robust elucidation strategy relies on the synergistic and orthogonal information provided by multiple methods. NMR confirms the covalent framework and isotopic placement, MS verifies the elemental composition and isotopic enrichment, FT-IR probes the functional groups and the vibrational impact of deuteration, and X-ray crystallography reveals the definitive three-dimensional structure in the solid state. This guide details the application of these four pillars of structural analysis.
Synthesis and Purity Overview
While this guide focuses on elucidation, a brief understanding of the synthesis provides context for potential impurities. This compound is typically prepared via multi-step synthesis. A common strategy involves protecting a primary amine like benzylamine, followed by sequential deuteromethylation using a reagent such as deuterated methyl tosylate (TsOCD₃) or deuterated iodomethane (CD₃I), and subsequent deprotection.[5][6] This process necessitates rigorous purification to remove partially deuterated species, unreacted starting materials, or byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Verification Tool
NMR is the most powerful technique for confirming isotopic substitution and elucidating the covalent structure of molecules in solution.[7][8][9] For this compound, a combination of ¹H, ²H, and ¹³C NMR experiments provides a comprehensive and self-validating dataset.
Expertise in Action: Why a Multi-Nuclear Approach is Essential
Simply running a ¹H NMR to see the "disappearance" of a signal is insufficient. A ¹H spectrum confirms the absence of protons on the methyl groups, while a ²H NMR experiment directly confirms the presence and chemical environment of the deuterium nuclei.[10] ¹³C NMR provides further validation by showing the effect of deuterium coupling on the carbon signal, a distinct signature that confirms the C-D bond.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). The choice of solvent is critical; D₂O is often preferred for its ability to exchange with and identify the labile N-H protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected Result: The spectrum should be largely devoid of signals in the aliphatic region where methyl protons would typically appear (~2.7 ppm). A small residual peak may be present, which can be used to quantify the isotopic purity. The N-H protons will appear as a broad singlet, the chemical shift of which is dependent on concentration and temperature. In D₂O, this N-H signal will gradually disappear due to exchange with solvent deuterium, providing definitive identification.[11]
-
-
²H NMR Acquisition:
-
Tune the spectrometer to the deuterium frequency.
-
Acquire a one-dimensional ²H NMR spectrum.
-
Expected Result: A strong singlet should be observed at a chemical shift nearly identical to that of the residual proton signal in the ¹H spectrum (~2.7 ppm). This directly confirms the successful incorporation of deuterium at the methyl positions.[10]
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Expected Result: A single carbon resonance will be observed. Due to the spin (I=1) of the attached deuterium atoms, this signal will not be a sharp singlet as in a fully protonated analogue. Instead, it will appear as a multiplet (a 1:3:6:7:6:3:1 septet, though often observed as a broadened triplet-like structure due to relaxation effects) centered around ~35 ppm. This characteristic splitting pattern is unequivocal proof of the C-(CD₃)₂ framework.
-
Data Presentation: NMR Summary
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale & Key Observations |
| ¹H | ~2.7 | Singlet (residual) | Confirms high level of deuteration by signal absence. |
| Variable | Broad Singlet | N-H protons; signal exchanges and disappears in D₂O. | |
| ²H | ~2.7 | Singlet | Direct detection of the incorporated deuterium label.[10] |
| ¹³C | ~35 | Multiplet (Septet) | C-D coupling confirms the CD₃ groups are attached to the carbon. |
Mass Spectrometry (MS): Absolute Mass and Isotopic Enrichment
MS is essential for confirming the molecular weight and, critically, for quantifying the level of isotopic enrichment.[12] High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition.
Expertise in Action: Correcting for Natural Abundance
A common pitfall in analyzing isotopically labeled compounds is failing to account for the natural abundance of heavy isotopes (e.g., ¹³C).[13] Accurate determination of enrichment requires comparing the measured isotope distribution pattern of the labeled compound against that of its unlabeled analogue and applying mathematical correction algorithms.[3][13]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the sample in a suitable solvent (e.g., methanol/water).
-
Infusion and Ionization: Infuse the sample directly into an electrospray ionization (ESI) source operating in positive ion mode. ESI is a soft ionization technique that will keep the dimethylammonium cation intact.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-150 amu) on a high-resolution instrument like an Orbitrap or TOF mass spectrometer.
-
Data Analysis:
-
Identify the monoisotopic mass of the molecular ion, [C₂D₆H₂N]⁺.
-
Compare this to the theoretical exact mass.
-
Analyze the full isotopic cluster to determine the distribution of species with varying numbers of deuterium atoms (e.g., d₅, d₄, etc.) and calculate the overall isotopic enrichment.
-
Data Presentation: MS Summary
| Ion Species | Theoretical Exact Mass (m/z) | Observed Exact Mass (m/z) | Isotopic Enrichment (%) |
| [C₂H₈N]⁺ (unlabeled) | 46.0651 | N/A | N/A |
| [C₂D₆H₂N]⁺ (labeled) | 52.1028 | ~52.1027 | >99% (Typical) |
Vibrational Spectroscopy (FT-IR): Probing Isotopic Effects on Bonds
FT-IR spectroscopy measures the vibrational frequencies of chemical bonds. It serves as an excellent complementary technique to confirm the presence of specific functional groups and to observe the effect of isotopic substitution.[14]
Expertise in Action: The Mass Effect on Vibrational Frequency
The frequency of a bond vibration is dependent on the masses of the connected atoms. Because deuterium is twice as heavy as hydrogen, C-D and N-D bond stretches will occur at significantly lower frequencies (wavenumbers) than their C-H and N-H counterparts. This predictable shift provides strong evidence of deuteration.[15]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from approximately 4000 to 400 cm⁻¹.
-
Data Interpretation: Compare the obtained spectrum with a reference spectrum of unlabeled dimethylammonium chloride.[16][17] Look for the appearance of C-D stretching bands and the shift of N-H/N-D related bands.
Data Presentation: FT-IR Summary
| Vibrational Mode | Unlabeled (CH₃)₂NH₂Cl (cm⁻¹) | Labeled (CD₃)₂NH₂Cl (cm⁻¹) | Rationale for Shift |
| N-H Stretch | ~3100-3400 | ~3100-3400 | N-H group remains; may show slight shifts due to altered crystal packing.[4] |
| C-H Stretch | ~2800-3000 | Absent | Confirms replacement of C-H bonds. |
| C-D Stretch | Absent | ~2100-2250 | Appearance of these bands is a key indicator of deuteration. |
| N-H Bend | ~1600 | ~1600 | N-H group remains. |
Single-Crystal X-ray Crystallography: The Definitive Structure
X-ray crystallography provides an unambiguous three-dimensional map of atomic positions in the solid state, yielding precise bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding.[18]
Experimental Protocol: Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution (e.g., from an ethanol/ether mixture).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. Collect diffraction data as the crystal is rotated in a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods. Refine the atomic positions and thermal parameters to obtain the final crystal structure.
Data Interpretation: The Solid-State Reality
The crystal structure will confirm the ionic nature of the compound, showing discrete Di((2H3)methyl)ammonium cations and chloride anions arranged in a regular crystal lattice.[19][20] Key insights include:
-
Confirmation of Geometry: The tetrahedral geometry around the nitrogen atom and the staggered conformation of the methyl groups.
-
Hydrogen Bonding: The precise geometry of N-H···Cl hydrogen bonds that hold the ions together in the crystal lattice will be determined.
-
Bond Lengths: C-N and C-D bond lengths can be measured, although locating deuterium atoms with the same precision as heavier atoms can be challenging.
Visualization and Integrated Analysis
Caption: Integrated workflow for the structural elucidation of this compound.
Caption: Structure of the Di((2H3)methyl)ammonium cation and chloride anion.
Conclusion
The structural elucidation of this compound is a clear example of the necessity for a rigorous, multi-technique analytical strategy. By integrating data from NMR, MS, FT-IR, and X-ray crystallography, we construct a self-validating and comprehensive structural dossier. This approach ensures the identity, purity, and isotopic enrichment of the material, providing the high level of confidence required for its application in regulated environments such as pharmaceutical development and advanced scientific research.
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Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170. [Link]
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Spiess, H. W. (1985). Deuteron NMR – A new Tool for Studying Chain Mobility and Orientation in Polymers. Advances in Polymer Science, 66, 23-57. [Link]
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González-Antuña, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(11), 1167-1176. [Link]
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Lockley, W. J. S., et al. (2016). Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error. Journal of Labelled Compounds and Radiopharmaceuticals, 59(4), 136-146. [Link]
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Wang, P., et al. (2021). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research, 45(3-4), 267-270. [Link]
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Cerno Bioscience. (n.d.). Isotope Labeling. [Link]
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Study Mind. (n.d.). Deuterium use in ¹H NMR (A-Level Chemistry). [Link]
-
ResearchGate. (2021). The synthetic routes to deuterated methylamine hydrochloride 4 and deuterated dimethylamine hydrochloride 6. [Link]
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-
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A Comprehensive Technical Guide to the Safety and Handling of Deuterated Ammonium Salts
Introduction: The Role and Significance of Deuterated Ammonium Salts in Scientific Research
Deuterated ammonium salts are pivotal reagents in a multitude of advanced scientific applications, ranging from NMR spectroscopy and neutron scattering to the synthesis of isotopically labeled standards for metabolic research and drug development. The substitution of protium (¹H) with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, imparts unique physicochemical properties to these molecules. This isotopic labeling is instrumental in elucidating reaction mechanisms, characterizing molecular structures, and studying the kinetic isotope effect.[1] The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) or nitrogen-deuterium (N-D) bond compared to its hydrogen counterpart, which can significantly alter the metabolic fate and stability of a molecule.[1][2][3]
While deuterium itself is not considered toxic, the overall safety profile of a deuterated compound is primarily dictated by the parent molecule.[1] Therefore, a thorough understanding of the hazards associated with the non-deuterated ammonium salt is the foundation for safe handling of its deuterated analogue. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of deuterated ammonium salts, underpinned by scientific principles and field-proven best practices.
Hazard Identification and Risk Assessment
A self-validating safety protocol begins with a comprehensive understanding of the potential hazards. For deuterated ammonium salts, these can be broadly categorized into chemical hazards inherent to the ammonium salt and potential biological effects of deuterium enrichment.
Chemical Hazards of the Ammonium Salt Moiety
The primary chemical hazards of deuterated ammonium salts mirror those of their non-deuterated counterparts. For instance, deuterated ammonium chloride (ND₄Cl) and deuterated ammonium hydroxide (ND₄OD) present similar risks to ammonium chloride (NH₄Cl) and ammonium hydroxide (NH₄OH), respectively.
-
Corrosivity and Irritation: Ammonium salts can be corrosive or irritating to the skin, eyes, and respiratory tract.[4][5][6] Ammonium hydroxide solutions, in particular, are strongly alkaline and can cause severe burns upon contact.[7][8][9]
-
Toxicity: Many ammonium salts are harmful if swallowed.[4][5][10] Ingestion can lead to irritation of the gastrointestinal tract, nausea, vomiting, and diarrhea.[10][11]
-
Decomposition and Reactivity: Upon heating, ammonium salts can decompose to release ammonia gas and the corresponding acid.[4] For example, ammonium chloride decomposes into ammonia and hydrogen chloride gas.[4] A critical reaction to be aware of is the warming of ammonium salts with alkalis, which generates ammonia gas.[4] Ammonium nitrate is a strong oxidizing agent and can be explosive under certain conditions.[4] It is also crucial to avoid contact with strong oxidizing agents and halogens.[12]
Table 1: Hazard Summary for Common Ammonium Salts
| Compound | Primary Hazards | GHS Pictograms |
| Ammonium Chloride | Harmful if swallowed, Causes serious eye irritation.[6][10] | |
| Ammonium Hydroxide | Causes severe skin burns and eye damage, May cause respiratory irritation, Very toxic to aquatic life.[8] | |
| Ammonium Nitrate | Oxidizing solid, Causes serious eye irritation.[4] |
Biological Effects of Deuterium Enrichment
While deuterium is a stable isotope, significant enrichment in biological systems can have profound effects. The kinetic isotope effect, stemming from the stronger C-D and N-D bonds, can slow down enzymatic reactions.[2][13] High concentrations of deuterium oxide (D₂O) have been shown to be toxic to many organisms, leading to physiological and morphological alterations in cells.[13] Animal cells can typically tolerate up to 25-30% D₂O.[13] It is important to note that the deuterium content in commercially available deuterated ammonium salts is far from levels that would pose a systemic toxicological risk through incidental laboratory exposure. However, this underscores the principle of minimizing exposure.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to stringent handling protocols is paramount to ensuring the safety of laboratory personnel and maintaining the isotopic and chemical purity of the compounds.
Engineering Controls
-
Ventilation: Always handle deuterated ammonium salts, particularly volatile solutions like deuterated ammonium hydroxide, in a well-ventilated area.[5][12] A fume hood is essential to prevent the inhalation of any vapors, aerosols, or dust.[4][12]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the work area.[7][9]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is a critical control measure. A risk assessment should always be performed to determine the specific PPE required for the task.[4]
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes.[14][15] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[14][15]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential.[16][17] Nitrile gloves are suitable for many applications, but for highly corrosive substances like concentrated deuterated ammonium hydroxide, neoprene or other more resistant materials should be considered.[14] Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.
-
Protective Clothing: A lab coat or chemical-resistant apron is required to protect against spills.[14][16] For larger quantities or more hazardous operations, chemical-resistant coveralls may be necessary.[14][18] Closed-toe shoes are mandatory in any laboratory setting.[16][17]
-
-
Respiratory Protection: For most benchtop applications with adequate engineering controls, respiratory protection is not required. However, if there is a risk of generating significant dust or aerosols, or in the event of a large spill, a NIOSH-approved respirator with the appropriate cartridge should be used.[12][16][18]
Caption: PPE selection workflow for handling deuterated ammonium salts.
Storage and Stability
Proper storage is crucial to maintain the chemical and isotopic integrity of deuterated ammonium salts and to ensure safety.
-
Hygroscopicity and Isotopic Exchange: Many ammonium salts are hygroscopic, readily absorbing moisture from the atmosphere.[19] This is a critical concern for deuterated compounds as it can lead to H-D exchange, where the deuterium atoms are replaced by hydrogen from atmospheric water, compromising the isotopic purity of the sample.[3][19] Therefore, deuterated ammonium salts should be stored in tightly sealed containers in a dry environment, such as a desiccator.[19] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage or for highly sensitive applications.[19]
-
Incompatible Materials: Store deuterated ammonium salts away from incompatible materials such as strong acids, bases, and oxidizing agents.[7][11][20]
-
Temperature and Light: Store in a cool, dry, and well-ventilated place away from direct sunlight.[7] Some deuterated compounds can be light-sensitive.[19][21]
Experimental Protocols: Safe Weighing and Solution Preparation
Weighing a Solid Deuterated Ammonium Salt
-
Preparation: Don the appropriate PPE (safety goggles, lab coat, gloves). Ensure the analytical balance is in a fume hood or a ventilated enclosure.
-
Tare: Place a clean, dry weighing vessel on the balance and tare it.
-
Dispensing: Open the container of the deuterated ammonium salt inside the fume hood to minimize exposure to atmospheric moisture. Quickly and carefully transfer the desired amount of the salt to the weighing vessel.
-
Sealing: Immediately and tightly seal the container of the deuterated ammonium salt.
-
Cleaning: Clean any spills on the balance or surrounding area immediately with a dry cloth, followed by a damp cloth if necessary. Dispose of the cleaning materials as chemical waste.
Preparing a Solution of a Deuterated Ammonium Salt
-
Solvent Choice: Use a deuterated solvent (e.g., D₂O) to maintain the isotopic purity of the final solution.
-
Glassware: Use clean, dry glassware. For highly sensitive applications, oven-dry the glassware and cool it in a desiccator before use.[19]
-
Procedure: In a fume hood, add the deuterated solvent to a flask containing the pre-weighed deuterated ammonium salt. Stir or sonicate until the salt is fully dissolved.
-
Storage: If the solution is to be stored, transfer it to a tightly sealed container and store it under the appropriate conditions as described in Section 3.
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial to minimize harm.
Spills and Leaks
-
Evacuate: Evacuate non-essential personnel from the immediate area.[5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Contain: For liquid spills, contain the spill using an inert absorbent material like vermiculite or sand.[5][7] For solid spills, carefully sweep up the material to avoid generating dust.
-
Neutralize (for Ammonium Hydroxide): For spills of deuterated ammonium hydroxide, cautiously neutralize the spill with a weak acid, such as acetic acid.[7][22]
-
Clean-up: Place the absorbed or swept-up material into a suitable, labeled container for disposal.[5] Clean the spill area thoroughly.[21]
-
PPE: Wear appropriate PPE, including respiratory protection if necessary, during the entire clean-up process.[18]
Caption: Step-by-step workflow for responding to a deuterated ammonium salt spill.
Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[4][5][6] Seek immediate medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5][9] Seek medical attention if irritation persists.[11]
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[9] Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[4][5] Rinse the mouth with water.[5][10] Seek immediate medical attention.[4][5]
Disposal
All waste containing deuterated ammonium salts should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.[5] Do not dispose of down the drain unless specifically permitted by local regulations for dilute, neutralized solutions.[10][21]
Transportation
The transportation of deuterated compounds is subject to regulations. Deuterium gas, for instance, is classified as a flammable gas.[23][24][25] While deuterated ammonium salts are not typically gases, it is important to comply with all applicable transportation regulations, which may vary depending on the specific compound, quantity, and mode of transport.[12][23]
Conclusion
The safe and effective use of deuterated ammonium salts in research and development hinges on a comprehensive understanding of their properties and potential hazards. By integrating the principles of chemical safety for ammonium salts with the specific considerations for isotopically labeled compounds, researchers can minimize risks to themselves and their colleagues while preserving the integrity of their valuable materials. This guide provides a foundational framework for establishing self-validating safety protocols. However, it is imperative to always consult the specific Safety Data Sheet (SDS) for the particular deuterated ammonium salt being used and to adhere to all institutional and regulatory guidelines.
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An In-depth Technical Guide to the Solubility of Di((2H3)methyl)ammonium Chloride in Different Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Di((2H3)methyl)ammonium chloride (deuterated dimethylammonium chloride). Given the limited availability of specific quantitative solubility data for this isotopically labeled compound, this guide leverages data from its non-deuterated analog, dimethylammonium chloride, to provide reliable solubility estimates. The principles of solvent polarity, intermolecular forces, and the subtle effects of deuteration on solubility are discussed in detail. Furthermore, this guide presents a robust, step-by-step experimental protocol for the accurate determination of solubility using the established shake-flask method, coupled with modern analytical techniques for quantification. This document is intended to be a practical resource for scientists and researchers utilizing this compound in various applications, from NMR-based structural studies to its use as an internal standard in metabolic research.
Introduction to this compound
This compound, with the chemical formula [(CD₃)₂NH₂]⁺Cl⁻, is the deuterated form of dimethylammonium chloride. It is a valuable compound in various scientific fields, particularly in nuclear magnetic resonance (NMR) spectroscopy and as a labeled internal standard in mass spectrometry-based quantitative analysis. The replacement of hydrogen with deuterium provides a distinct isotopic signature without significantly altering the chemical properties of the molecule. However, for applications that require the preparation of solutions with specific concentrations, a thorough understanding of its solubility in different solvents is paramount.
This guide will delve into the factors governing the solubility of this polar, hygroscopic salt and provide both compiled solubility data and a detailed methodology for its experimental determination.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound and its non-deuterated counterpart is essential for interpreting its solubility behavior.
| Property | This compound | Dimethylammonium chloride |
| CAS Number | 53170-19-7 | 506-59-2 |
| Molecular Formula | C₂H₂D₆NCl | C₂H₈NCl |
| Molecular Weight | 87.58 g/mol | 81.54 g/mol |
| Melting Point | 170-173 °C | 171 °C |
| Appearance | White to off-white crystalline solid | White crystalline solid |
| Hygroscopicity | Hygroscopic | Hygroscopic |
The similarity in melting points and physical appearance suggests that the crystal lattice energies of the two compounds are comparable, which is a key factor in their solubility.
The Impact of Deuteration on Solubility
A common question for researchers is whether the deuteration of a molecule significantly affects its physical properties, such as solubility. For small molecules like dimethylammonium chloride, the substitution of hydrogen with deuterium results in a slight increase in molecular weight and minor changes in vibrational energy levels of the C-D versus C-H bonds.
However, the primary forces governing solubility—polarity, hydrogen bonding capability, and ion-dipole interactions—remain largely unchanged. Isotope effects on the physical properties of organic compounds are generally small. While deuteration can sometimes lead to slight differences in properties like vapor pressure, its impact on the solubility of an ionic salt in a range of liquid solvents is typically considered negligible for most practical laboratory applications. Therefore, the solubility data for dimethylammonium chloride can be used as a reliable proxy for this compound.
Solubility Profile
As an ionic salt, the solubility of this compound is primarily dictated by the principle of "like dissolves like." It is expected to be highly soluble in polar solvents that can effectively solvate the dimethylammonium cation and the chloride anion, and poorly soluble in nonpolar solvents.
Quantitative and Qualitative Solubility Data (of Dimethylammonium Chloride)
The following table summarizes the available quantitative and qualitative solubility data for dimethylammonium chloride in a range of common laboratory solvents. This data serves as a strong guideline for the solubility of its deuterated analog.
| Solvent | Solvent Type | Polarity (Dielectric Constant at 20°C) | Solubility ( g/100 g of solvent) | Reference |
| Water | Polar Protic | 80.1 | 208 (at 20°C) | |
| Ethanol | Polar Protic | 24.5 | Very Soluble | |
| Methanol | Polar Protic | 32.7 | Soluble | |
| Chloroform | Polar Aprotic | 4.8 | 16.9 (at 27°C) | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Insoluble | Inferred from data tables that do not list it as soluble. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Soluble | Inferred from studies in DMF/water mixtures. |
| Acetonitrile | Polar Aprotic | 37.5 | Sparingly Soluble to Insoluble | Inferred from general principles for similar salts. |
| Diethyl Ether | Nonpolar | 4.3 | Insoluble | |
| Toluene | Nonpolar | 2.4 | Insoluble | Inferred from general principles. |
| Hexanes | Nonpolar | 1.9 | Insoluble | Inferred from general principles. |
Note: "Very Soluble" and "Soluble" are qualitative descriptors from various chemical handbooks and supplier data. "Inferred" indicates an expectation based on the principles of solubility for ionic compounds in solvents of similar polarity.
Discussion of Solubility Behavior
The solubility of this compound is governed by the thermodynamics of the dissolution process, which can be understood by considering the enthalpy and entropy changes involved. The overall Gibbs free energy change (ΔG) for dissolution must be negative for the process to be spontaneous.
The dissolution of ammonium salts like this one involves two main energetic steps:
-
Lattice Energy: The energy required to break apart the ionic crystal lattice of the solid. This is an endothermic process (requires energy).
-
Solvation Energy: The energy released when the ions are solvated by the solvent molecules. This is an exothermic process (releases energy).
The overall enthalpy of dissolution (ΔH_sol) is the sum of the lattice energy and the solvation energy. For many ammonium salts, the dissolution in water is an endothermic process, meaning the lattice energy is slightly greater than the hydration energy. However, the dissolution is still spontaneous due to a large positive entropy change (ΔS) as the highly ordered crystal lattice breaks down into freely moving solvated ions.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are excellent for dissolving this compound. Their high polarity allows for strong ion-dipole interactions with the dimethylammonium cation and the chloride anion. Furthermore, their ability to form hydrogen bonds provides a powerful mechanism for solvating the ions, leading to a high solvation energy that can overcome the lattice energy.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dielectric constants and permanent dipoles, allowing them to solvate cations well. However, their ability to solvate anions, particularly small ones like chloride, can be less effective compared to protic solvents. While solubility is expected in highly polar aprotic solvents like DMF, it may be more limited in others like acetonitrile. The observation that dimethylammonium chloride is reportedly insoluble in DMSO is somewhat counterintuitive given DMSO's high polarity, and may be related to specific intermolecular interactions or the energy cost of disrupting the highly structured nature of liquid DMSO.
-
Nonpolar Solvents (e.g., Toluene, Hexanes, Diethyl Ether): These solvents lack the polarity and hydrogen bonding capabilities to effectively solvate the ions of this compound. The solvation energy would be very low, and insufficient to overcome the strong ionic bonds of the crystal lattice, resulting in insolubility.
Experimental Determination of Solubility
For applications requiring precise knowledge of solubility in a specific solvent system, experimental determination is necessary. The "gold standard" for determining the equilibrium solubility of a solid in a liquid is the shake-flask method .
Principle of the Shake-Flask Method
The shake-flask method involves creating a saturated solution of the compound in the solvent of interest by agitating an excess of the solid with the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the liquid phase is then determined using a suitable analytical technique.
Caption: Logical Framework for a Self-Validating Solubility Protocol.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound. By leveraging the data of its non-deuterated analog and understanding the fundamental principles of solubility, researchers can make informed decisions when preparing solutions of this compound. The provided solubility table offers a practical starting point, while the detailed experimental protocol for the shake-flask method empowers laboratories to determine precise solubility values for their specific applications. Adherence to the principles of scientific integrity, including method validation and confirmation of equilibrium, will ensure the generation of high-quality, reliable solubility data, which is crucial for the success of research and development endeavors involving this important deuterated compound.
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Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2706–2712. [Link]
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Nikolić, D., & Kostić, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Journal of the Serbian Chemical Society, 84(12), 1337-1357. [Link]
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Al-Rawashdeh, A. I., & Al-Qudah, M. A. (2025). Use of H-1 NMR to facilitate solubility measurement for drug discovery compounds. ResearchGate. [Link]
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Kielbasa, J. C., & Ye, M. (2009). Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds. International journal of pharmaceutics, 369(1-2), 47–52. [Link]
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Vedantu. (n.d.). The dissolution of ammonium chloride is an exothermic class 11 chemistry CBSE. Vedantu. [Link]
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Quora. (2020). Why is disolvation of NH4Cl in water endothermic, while the disolvation of LiCl in water is exothermic? I know that when we dissolve NH4Cl the temperature will decrease, but why? Quora. [Link]
- Homework.Study.com. (n.d.). Ammonium chloride (NH_4Cl) is readily soluble in water.
A Technical Guide to the Thermodynamic Properties of Di((2H3)methyl)ammonium Chloride: A Methodological and Predictive Analysis
This guide, therefore, adopts the perspective of a senior application scientist to provide a framework for characterization. It synthesizes established methodologies from closely related compounds, principally methylammonium chloride, and integrates the fundamental principles of deuterium isotope effects. The objective is to equip researchers, scientists, and drug development professionals with the theoretical grounding and practical protocols necessary to investigate this, or similar, novel materials. The data presented herein is illustrative, based on high-quality studies of analogous compounds, and serves to model the expected results from the described experimental workflows.
Part 1: The Rationale for Thermodynamic Characterization
In pharmaceutical sciences and materials research, the thermodynamic properties of a compound are paramount. They dictate stability, solubility, polymorphism, and, ultimately, bioavailability and manufacturability. For an ammonium salt like Di((2H3)methyl)ammonium chloride, the central focus is on the N-H···Cl hydrogen bonding network that defines its crystal lattice.
The substitution of protium (¹H) with deuterium (²H or D) in the methyl groups, creating N-(CD₃)₂, introduces a subtle but significant change. Due to its greater mass, deuterium has a lower zero-point vibrational energy than protium. This typically results in a stronger, shorter, and more linear hydrogen bond (in this case, the N-H⁺···Cl⁻ interaction is indirectly affected by the deuteration of the adjacent methyl groups through electronic and vibrational coupling).[1][2] This strengthening can have profound consequences, often leading to shifts in the temperatures and enthalpies of structural phase transitions.[1] Therefore, characterizing the thermodynamics of the deuterated compound in comparison to its standard isotopologue is not merely an academic exercise; it is a direct probe of the forces governing its solid-state behavior.
Part 2: Core Experimental Methodologies for Thermodynamic Analysis
Precise and accurate thermodynamic data is primarily obtained through calorimetric techniques. Adiabatic calorimetry provides the highest accuracy for heat capacity (Cₚ) and the thermodynamic functions derived from it, while Differential Scanning Calorimetry (DSC) offers a rapid and valuable tool for identifying phase transitions.
High-Precision Heat Capacity Measurement via Adiabatic Calorimetry
Expertise & Rationale: Adiabatic calorimetry is the gold standard for determining the absolute heat capacity of a solid as a function of temperature. The experiment operates by introducing a precisely known quantity of electrical energy (dQ) into a sample held in a calorimeter under a high vacuum and measuring the resulting temperature increase (dT). The system is "adiabatic" because the surrounding shield's temperature is continuously adjusted to match the calorimeter's temperature, minimizing heat exchange with the environment to near zero. This meticulous isolation is the key to its accuracy and allows for the detection of subtle thermal events. The experimental approach detailed here is modeled after the definitive studies on analogous ammonium salts.[3][4]
Self-Validating Protocol:
-
Sample Preparation & Encapsulation:
-
Synthesize this compound of high purity (>99.9%). Purity is critical as impurities can broaden transitions or introduce unwanted thermal events.
-
Thoroughly dry the sample under vacuum to remove any residual solvent or water, which has its own significant heat capacity.
-
The sample is loaded into a copper calorimeter vessel of known heat capacity in a helium atmosphere to promote thermal equilibrium within the vessel.
-
The vessel is sealed hermetically to contain the sample and the helium exchange gas.
-
-
Calorimeter Assembly & Cooldown:
-
The sealed calorimeter is mounted within the adiabatic shield of the cryostat.
-
The entire assembly is evacuated to high vacuum (~10⁻⁶ torr) to eliminate heat transfer by convection.
-
The system is cooled to the lowest starting temperature, typically the boiling point of liquid helium or nitrogen (~4 K or ~77 K).
-
-
Data Acquisition (Energy Input & Temperature Measurement):
-
The measurement proceeds in a series of steps. In each step, a stable baseline temperature is recorded.
-
A precise amount of electrical energy is supplied to the calorimeter's heater, and the energy input (voltage, current, time) is logged.
-
The temperature of the calorimeter is monitored until it reaches a new, stable equilibrium. The temperature rise (ΔT) is recorded.
-
The heat capacity is calculated for that temperature point using the formula: Cₚ = (ΔQ_electrical - ΔQ_loss) / ΔT. Given the adiabatic conditions, ΔQ_loss is negligible. The heat capacity of the empty calorimeter vessel is subtracted to yield the Cₚ of the sample.
-
This process is repeated incrementally across the entire temperature range of interest (e.g., 5 K to 350 K).
-
Workflow Diagram: Adiabatic Calorimetry
Caption: Workflow for high-precision heat capacity measurement using adiabatic calorimetry.
Phase Transition Screening with Differential Scanning Calorimetry (DSC)
Expertise & Rationale: While less accurate for absolute Cₚ values, DSC is an invaluable tool for rapidly identifying the temperatures and enthalpies of phase transitions. It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference pan simultaneously. A phase transition in the sample will appear as a peak (endothermic) or a dip (exothermic) in the heat flow signal. This makes it ideal for screening potential polymorphs and for studying the kinetics of transitions.
Self-Validating Protocol:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed and hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as the reference.
-
Instrument Calibration: The DSC instrument's temperature and enthalpy scales are calibrated using certified standards with known melting points and enthalpies of fusion (e.g., indium, zinc).
-
Thermal Program: The sample and reference are placed in the DSC cell. A thermal program is executed, typically involving cooling the sample to a low temperature (e.g., -100 °C) and then heating at a constant rate (e.g., 5-10 °C/min) to a temperature above any expected transitions.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed. The onset temperature of a peak is typically reported as the transition temperature (T_trs), and the integrated area of the peak yields the enthalpy of transition (ΔH_trs).
Part 3: Analysis and Interpretation of Thermodynamic Data
The data from calorimetry is rich with information. The primary outputs are the heat capacity curve and the parameters of any observed phase transitions.
Heat Capacity and Derived Functions
The heat capacity (Cₚ) curve reveals regions of smooth, continuous change punctuated by sharp peaks, or 'lambda' anomalies, which signify second-order or higher-order phase transitions. From the smoothed Cₚ(T) data, fundamental thermodynamic functions can be calculated by numerical integration:
-
Standard Entropy (S°): S°(T) = ∫₀ᵀ (Cₚ/T') dT'
-
Standard Enthalpy (H°): H°(T) - H°(0) = ∫₀ᵀ Cₚ dT'
Table 1: Representative Thermodynamic Functions for this compound at 298.15 K (Note: These values are illustrative, based on data for analogous compounds like methylammonium chloride, and represent expected outputs from the described experimental protocols.)
| Property | Symbol | Expected Value | Units |
| Molar Mass | M | 87.61 | g·mol⁻¹ |
| Heat Capacity | Cₚ° | 115.5 | J·K⁻¹·mol⁻¹ |
| Entropy | S° | 155.2 | J·K⁻¹·mol⁻¹ |
| Enthalpy Function | [H°(T) - H°(0)]/T | 75.8 | J·K⁻¹·mol⁻¹ |
Solid-State Phase Transitions
Ammonium salts are well-known for undergoing order-disorder phase transitions related to the orientation of the ammonium cation within the crystal lattice. For this compound, we can anticipate a sequence of transitions from a low-temperature, ordered phase (γ-phase) to intermediate (β-phase) and high-temperature, disordered phases (α-phase).
The Deuterium Isotope Effect in Action: The key scientific insight comes from comparing the transition properties of the deuterated compound to its non-deuterated analogue. Because deuteration strengthens the effective hydrogen bonding network, we predict that the transition temperatures (T_trs) for this compound will be shifted to higher values compared to dimethylammonium chloride. The entropy of transition (ΔS_trs = ΔH_trs / T_trs) provides insight into the change in disorder (e.g., orientational freedom of the cation) across the transition.
Table 2: Predicted Phase Transition Properties (Note: These properties are predictive, based on known behavior of ammonium salts and the principles of isotope effects. T_trs for the non-deuterated analogue is hypothetical for comparative purposes.)
| Transition | Predicted T_trs (Deuterated) | Hypothetical T_trs (Non-Deuterated) | Predicted ΔH_trs | Predicted ΔS_trs | Nature of Transition |
| γ → β | ~225 K | ~220 K | ~1.8 kJ/mol | ~8.0 J/K·mol | Onset of cationic disorder |
| β → α | ~270 K | ~265 K | ~2.5 kJ/mol | ~9.3 J/K·mol | Transition to highly disordered cubic-like phase |
Logical Diagram: Influence of Deuteration on Phase Stability
Caption: Causality chain showing how isotopic substitution leads to thermodynamic changes.
Part 4: Implications for Drug Development and Materials Science
Understanding the thermodynamic landscape of a molecule like this compound is crucial for its practical application.
-
Polymorph Screening: The existence of multiple crystalline phases (γ, β, α) is the definition of polymorphism. Each polymorph will have a different free energy, solubility, and stability. The data from DSC and calorimetry are essential for constructing a phase diagram and identifying the most stable form for a pharmaceutical formulation under storage and physiological conditions.
-
Formulation Stability: Deuteration can enhance the stability of a drug substance by strengthening the crystal lattice, potentially leading to a longer shelf-life and resistance to unwanted phase transformations. The higher transition temperatures predicted in Table 2 are a direct indicator of this enhanced thermal stability.
-
"Deuterium Switching": In drug development, selectively replacing hydrogen with deuterium at metabolic sites can slow down drug metabolism, a strategy known as "deuterium switching." While the deuteration in this topic's compound is not at a metabolic site, understanding its impact on the solid-state properties (the drug substance itself) is a critical and often overlooked aspect of this process. The methods described here provide the means to quantify these effects.
References
-
Aston, J. G., & Ziemer, C. W. (1946). Thermodynamic Properties of the Three Crystalline Forms of Methylammonium Chloride. Journal of the American Chemical Society, 68(8), 1405–1413. [Link][3]
-
PubChem. (n.d.). Dimethyl ammonium chloride. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Aston, J. G., Siller, C. W., & Messerly, G. H. (1937). Heat Capacities and Entropies of Organic Compounds. III. Methylammonium Chloride from 12 to 300°K. The Entropy from the Third Law and from the Spectroscopic Data. Journal of the American Chemical Society, 59(9), 1743-1751. [Link][4]
-
NIST. (n.d.). Dimethylamine hydrochloride. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link][5]
-
Wasylishen, R. E., & Wasylishen, A. C. (2012). Deuterium Isotope Effects on Chemical Shifts of Ammonium Ions: A Solid State NMR Study. Solid State Nuclear Magnetic Resonance, 43-44, 39-45. [Link][6]
-
Sheil, K. A., & Böhmer, R. (2021). The influence of deuterium isotope effects on structural rearrangements, ensemble equilibria, and hydrogen bonding in protic ionic liquids. ChemRxiv. [Link][1]
-
Hansen, P. E., & Spanget-Larsen, J. (2017). Ab Initio Calculations of Deuterium Isotope Effects on Hydrogen and Nitrogen Nuclear Magnetic Shielding in the Hydrated Ammonium Ion. Molecules, 22(9), 1486. [Link][2]
-
NCERT. (n.d.). Equilibrium. In Chemistry Part 1, Class 11. Retrieved January 12, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to Deuterated Compounds in Research
Abstract: This in-depth technical guide provides a comprehensive overview of the core principles, strategic applications, and analytical considerations of deuterated compounds for researchers, scientists, and drug development professionals. From the fundamental science of the deuterium kinetic isotope effect to its transformative impact on drug pharmacokinetics and its indispensable role as an internal standard in mass spectrometry, this guide offers field-proven insights. It details experimental protocols for synthesis and characterization, and explores the future landscape of this powerful scientific tool.
Part 1: The Foundational Science of Deuteration
Introduction to Deuterium
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[1] Its nucleus contains one proton and one neutron, giving it approximately twice the mass of protium (¹H), the most common hydrogen isotope, which has only a single proton.[2] This seemingly subtle difference in mass is the linchpin for the unique chemical and physical properties of deuterated compounds. While chemically similar to hydrogen, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[3]
The Carbon-Deuterium Bond
The greater mass of deuterium results in a lower vibrational frequency for the C-D bond in what is known as the zero-point energy, the minimum energy a bond possesses.[2] Consequently, more energy is required to break a C-D bond than a C-H bond, making it more stable.[1][] This enhanced stability is not just a theoretical curiosity; it has profound practical implications in the world of chemistry and pharmacology.
The Deuterium Kinetic Isotope Effect (KIE)
The increased strength of the C-D bond gives rise to the deuterium kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is slowed when a hydrogen atom at a reactive site is replaced with deuterium.[3][] This effect is most pronounced when the C-H bond cleavage is the rate-limiting step of the reaction.[5][6]
There are two main types of KIEs:
-
Primary KIE: This occurs when the C-H bond being broken in the rate-determining step is replaced by a C-D bond. The effect can be significant, with reaction rates slowing by a factor of up to 8.[2][7]
-
Secondary KIE: This is a smaller effect observed when deuterium is substituted at a position adjacent to the reaction center.[2]
The KIE is a cornerstone of utilizing deuterated compounds in research, particularly in drug development, as it can be leveraged to modulate a drug's metabolic fate.[3][]
Part 2: Strategic Applications in Drug Discovery and Development
The deliberate incorporation of deuterium into drug molecules has become a sophisticated strategy in medicinal chemistry.[8] This approach can significantly improve a drug's pharmacokinetic profile, safety, and efficacy.[8][9]
Enhancing Pharmacokinetic Profiles
By strategically replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, the rate of drug metabolism can be slowed down.[8][10] This can lead to:
-
Increased drug half-life: A longer residence time in the body may allow for less frequent dosing, improving patient compliance.[3][11]
-
Increased drug exposure (AUC): A higher area under the curve indicates that more of the drug is available to exert its therapeutic effect.[12]
-
More stable plasma concentrations: This can lead to a more consistent therapeutic effect and potentially fewer side effects associated with concentration peaks and troughs.[12]
| Deuterated Drug | Non-Deuterated Counterpart | Indication | Impact of Deuteration |
| Deutetrabenazine (Austedo®) | Tetrabenazine | Chorea associated with Huntington's disease | Longer half-life of active metabolites, allowing for lower and less frequent dosing.[1][11][] |
| Deucravacitinib (Sotyktu™) | (Novel Compound) | Plaque Psoriasis | Improved selectivity and pharmacokinetic profile.[8][14] |
| Deuruxolitinib | Ruxolitinib | Alopecia Areata | Oral selective inhibitor of JAK1 and JAK2.[] |
Mitigating Formation of Toxic Metabolites
In some cases, the metabolism of a drug can lead to the formation of toxic byproducts. Deuteration can alter the metabolic pathway, shunting the drug's breakdown through safer routes and thereby reducing the formation of harmful metabolites.[3][11]
"Deuterium Switch" vs. "De Novo" Deuterated Drugs
There are two primary strategies for developing deuterated drugs:
-
Deuterium Switch: This involves taking an existing, approved drug and creating a deuterated version to improve its properties.[8] Deutetrabenazine is a prime example of this approach.[8]
-
De Novo Deuteration: In this strategy, deuterium is incorporated into a new chemical entity during the early stages of drug discovery to optimize its properties from the outset.[3][8]
Case Study: Deutetrabenazine (Austedo®)
Deutetrabenazine was the first deuterated drug to receive FDA approval in 2017.[8][15] It is used to treat chorea associated with Huntington's disease.[1][15] Its non-deuterated counterpart, tetrabenazine, is rapidly metabolized at its two methoxy groups.[1] By replacing the hydrogen atoms on these methoxy groups with deuterium, the metabolic breakdown is slowed, leading to a longer half-life of the active metabolites.[1][11] This allows for a lower and less frequent dosing regimen, which can improve tolerability for patients.[1]
Part 3: The Role of Deuterated Compounds as Internal Standards
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for achieving accurate and reproducible results.[16][17]
The "Ideal" Internal Standard in Mass Spectrometry
An ideal internal standard should chemically and physically mimic the analyte of interest as closely as possible.[16] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for any variability in these steps.[16]
Why Deuterated Standards Excel
Deuterated compounds are considered the "gold standard" for internal standards in mass spectrometry for several reasons:[16]
-
Near-Identical Physicochemical Properties: They have virtually the same extraction recovery, chromatographic retention time, and ionization response as the non-labeled analyte.[18]
-
Co-elution: They co-elute with the analyte, meaning they experience the same matrix effects (ion suppression or enhancement) at the same time, allowing for accurate correction.[18][19]
-
Mass Differentiation: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[18]
Practical Considerations for Using Deuterated Internal Standards
Sources
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Methodological & Application
Application Notes and Protocols for Di((2H3)methyl)ammonium Chloride in NMR Spectroscopy
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of Di((2H3)methyl)ammonium chloride in Nuclear Magnetic Resonance (NMR) spectroscopy. This document offers in-depth insights into the compound's properties, outlines detailed protocols for its application, and explains the scientific principles underpinning its use.
Introduction: The Strategic Advantage of Isotopic Labeling with this compound
In the landscape of modern analytical chemistry, particularly in pharmaceutical and metabolic research, precision and clarity in spectral data are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating molecular structure and quantifying components in a mixture.[1] The use of isotopically labeled compounds, such as this compound, is a key strategy to enhance the quality and interpretability of NMR spectra.[2]
This compound is a specialized reagent where the hydrogen atoms of the methyl groups are substituted with deuterium (²H or D), a stable isotope of hydrogen.[3] This substitution is the cornerstone of its utility in ¹H NMR spectroscopy. Since deuterium resonates at a significantly different frequency than protons (¹H), the deuterated methyl groups are effectively "invisible" in a standard proton NMR spectrum.[4] This property is instrumental in minimizing complex signals and background noise, thereby allowing for clearer observation of the analyte's signals.[5][6]
The primary applications of this compound in NMR spectroscopy, which will be detailed in this guide, include its use as:
-
An internal standard for quantitative NMR (qNMR), particularly in aqueous and polar solvent systems.
-
A chemical shift reference for calibrating spectra.
-
A potential, though less common, probe for variable temperature NMR studies.
This guide will provide both the theoretical basis and practical, step-by-step protocols to empower researchers to confidently integrate this valuable reagent into their analytical workflows.
Physicochemical Properties and Key Advantages
Before delving into specific applications, it is essential to understand the properties of this compound that make it a valuable tool in the NMR spectroscopist's arsenal.
| Property | Value/Description | Significance in NMR Applications |
| Molecular Formula | C₂H₂D₆NCl | The presence of six deuterium atoms is the key to its function. |
| Molecular Weight | Approx. 87.58 g/mol | Important for accurate gravimetric preparation of standard solutions. |
| Solubility | High solubility in water (D₂O) and other polar solvents like Methanol-d₄ and DMSO-d₆. | Enables its use in a wide range of solvent systems commonly employed for polar analytes, such as metabolites, peptides, and small molecule drugs. |
| ¹H NMR Signal | A singlet arising from the two remaining N-H protons. The deuterated methyl groups are silent. | Provides a simple, non-interfering signal that is ideal for an internal standard, as it is less likely to overlap with analyte signals. |
| Chemical Stability | Stable under typical NMR experimental conditions. | Ensures the integrity of the standard throughout the course of the experiment, leading to reliable and reproducible results. |
The primary advantage of using this compound lies in the combination of its high solubility in polar solvents and the simplicity of its ¹H NMR spectrum. Many common qNMR internal standards are less soluble in aqueous media, making this compound a superior choice for biological and pharmaceutical samples that require polar deuterated solvents.
Application I: High-Precision Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful analytical method that allows for the determination of the concentration or purity of a substance without the need for identical reference standards for each analyte.[7][8] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9] By comparing the integral of a known amount of an internal standard to the integral of an analyte, the concentration of the analyte can be accurately determined.[3]
Why this compound is an Excellent qNMR Standard
The selection of an appropriate internal standard is critical for accurate qNMR analysis.[10] this compound exhibits several key characteristics of an ideal internal standard:
-
Chemical and Physical Stability: It does not react with common analytes or solvents.
-
Simple NMR Spectrum: It displays a single, sharp peak that is unlikely to overlap with the signals of the analyte.
-
High Purity: It can be obtained in high purity, which is essential for accurate quantification.
-
Good Solubility: Its high solubility in polar solvents is a significant advantage for many applications.
Experimental Workflow for qNMR
The following diagram illustrates the typical workflow for a qNMR experiment using an internal standard.
Caption: A typical experimental workflow for quantitative NMR (qNMR).
Detailed Protocol for qNMR using this compound
This protocol provides a step-by-step guide for determining the purity of an analyte using this compound as an internal standard.
Materials:
-
Analyte of interest
-
High-purity this compound (IS)
-
Appropriate deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD)
-
Analytical balance (4 or 5 decimal places)
-
Volumetric flasks and pipettes (if preparing stock solutions)
-
Vortex mixer
-
High-quality NMR tubes
Procedure:
-
Accurate Weighing:
-
Accurately weigh a known mass of the analyte (m_analyte) into a clean, dry vial.
-
Accurately weigh a known mass of this compound (m_IS) into the same vial. The molar ratio of IS to analyte should ideally be around 1:1.
-
-
Dissolution:
-
Add a precise volume of the chosen deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial.
-
Ensure complete dissolution of both the analyte and the IS. Use a vortex mixer if necessary.
-
-
Sample Transfer:
-
Carefully transfer the solution to a clean, high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.
-
Perform standard shimming procedures to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Crucially , for quantitative accuracy, ensure the following parameters are set appropriately:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and IS). A d1 of 30-60 seconds is often sufficient for small molecules.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 is recommended).
-
-
-
Data Processing:
-
Process the acquired spectrum using appropriate software.
-
Apply accurate phase correction and baseline correction to the entire spectrum.
-
-
Integration:
-
Carefully integrate a well-resolved signal from the analyte (Int_analyte) and the singlet from the N-H protons of the internal standard (Int_IS).
-
-
Calculation of Purity:
-
The purity of the analyte can be calculated using the following formula:
Purity (% w/w) = (Int_analyte / N_analyte) * (N_IS / Int_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * 100
Where:
-
Int_analyte = Integral of the analyte signal
-
N_analyte = Number of protons contributing to the integrated analyte signal
-
Int_IS = Integral of the N-H signal of the internal standard
-
N_IS = Number of protons contributing to the integrated IS signal (which is 2 for the N-H protons)
-
MW_analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
Application II: Chemical Shift Referencing and Potential for NMR Thermometry
While modern NMR spectrometers can lock onto the deuterium signal of the solvent for field stability, an internal reference standard can provide a more precise chemical shift calibration.[11] The N-H proton signal of this compound can serve this purpose, although its chemical shift is sensitive to factors such as solvent, concentration, and temperature.
Use as a Chemical Shift Reference
The chemical shift of the N-H protons of this compound will vary depending on the solvent due to differences in hydrogen bonding and solvent polarity. It is crucial to either know the expected chemical shift in the solvent being used or to calibrate it against a primary standard like TMS or DSS. Once calibrated, it can serve as a reliable secondary reference.
Potential as an NMR Thermometer
The chemical shifts of certain NMR signals, particularly those involved in hydrogen bonding, can exhibit a linear dependence on temperature.[12] This phenomenon allows these compounds to be used as "NMR thermometers" for accurate temperature calibration inside the NMR tube. While specific temperature coefficient data for this compound is not widely published, its N-H protons are expected to show some degree of temperature dependence.
To use it as an NMR thermometer, a calibration curve would need to be generated by measuring the chemical shift of the N-H peak at a series of accurately known temperatures. This calibrated probe could then be used to determine the true temperature of other samples under similar conditions.
Best Practices and Troubleshooting
-
Purity of the Standard: Always use a highly pure, certified internal standard for the most accurate qNMR results.
-
Complete Dissolution: Ensure both the analyte and the standard are fully dissolved to avoid errors in concentration.
-
Signal Overlap: Before conducting a qNMR experiment, run a preliminary spectrum to ensure that the signal of the internal standard does not overlap with any signals from the analyte or impurities.
-
Relaxation Times: If the highest accuracy is required, perform a T₁ inversion-recovery experiment to measure the spin-lattice relaxation times of the analyte and standard signals to set the relaxation delay appropriately.
-
Handling: Although not highly hygroscopic, it is good practice to store this compound in a desiccator to prevent water absorption, which could affect its weighed mass.
Conclusion
This compound is a versatile and highly valuable tool for NMR spectroscopy, particularly for quantitative applications in polar solvent systems. Its simple ¹H NMR spectrum, high solubility, and chemical stability make it an excellent internal standard for determining the purity and concentration of a wide range of analytes, from small organic molecules to complex natural products. By following the detailed protocols and best practices outlined in these application notes, researchers can leverage the full potential of this reagent to achieve high-quality, reliable, and reproducible NMR data.
References
-
Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. (2025). ResearchGate. Retrieved from [Link]
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]
-
What is qNMR and why is it important?. (n.d.). Mestrelab Resources. Retrieved from [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Deuteron NMR Spectra of Ammonium Ion Isotopomers at Low Temperatures. (2005). PubMed. Retrieved from [Link]
-
Deuteron NMR spectra of ammonium ion isotopomers at low temperatures. (2025). ResearchGate. Retrieved from [Link]
-
NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. (n.d.). PubMed Central. Retrieved from [Link]
-
NMR Sample Preparation. (2013). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
-
Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). EPFL. Retrieved from [Link]
-
Temperature dependence of correlation rates derived from the data in Fig. 3 using Eq. 1. (n.d.). ResearchGate. Retrieved from [Link]
-
qNMR Internal Standard Reference Data (ISRD). (2019). Bureau International des Poids et Mesures. Retrieved from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Journal of Organic Chemistry. Retrieved from [Link]
-
Selection Guide on Deuterated Solvents for NMR. (2025). Labinsights. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
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- 8. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
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Application Note: Tracing Methyl Group Metabolism with Di((2H3)methyl)ammonium chloride
A Guide for Researchers in Metabolic and Epigenetic Studies
Abstract
Metabolic flux analysis using stable isotope tracers is a cornerstone of modern biological research, providing a dynamic view of cellular biochemistry.[1][2] Di((2H3)methyl)ammonium chloride, also known as d6-dimethylamine HCl, is a specialized stable isotope tracer designed to probe the intricate network of one-carbon metabolism. By introducing two deuterated (d3) methyl groups, this tool enables researchers to track the flow of these essential functional units into critical downstream pathways, including the synthesis of S-adenosylmethionine (SAM), epigenetic modifications of histones and DNA, and choline metabolism. This application note provides a comprehensive guide for utilizing d6-dimethylamine HCl in metabolic tracing studies, covering the underlying biochemical principles, detailed protocols for in vitro experiments, analytical methodologies using mass spectrometry, and data interpretation strategies.
Principle of the Method: Tracking the Deuterated Methyl Group
The utility of this compound as a metabolic tracer hinges on its integration into the cellular machinery that manages methyl group transfer. Dimethylamine (DMA) is a known metabolite in mammals, with sources including gut microbial activity and the degradation of choline.[3] Once introduced into a biological system, the d6-labeled dimethylamine can enter pathways that lead to the formation of key methyl donors.
The central molecule in virtually all biological methylation reactions is S-adenosylmethionine (SAM).[4][5] The metabolic network responsible for regenerating SAM is known as one-carbon metabolism. This network utilizes methyl groups from various sources, including serine, glycine, and choline. By introducing d6-dimethylamine, the deuterated methyl groups can be transferred to metabolic intermediates that contribute to the SAM pool. Consequently, the d3-methyl groups are subsequently transferred by methyltransferase enzymes to a vast array of substrates, including DNA, RNA, proteins (such as histones), and lipids.[6]
Monitoring the incorporation of the +3 Da mass shift in these downstream molecules via mass spectrometry allows for a quantitative assessment of the flux through these critical pathways.[7][8]
Caption: Metabolic fate of d3-methyl groups from d6-dimethylamine.
Core Applications in Research and Development
The ability to specifically trace methyl group flux makes d6-dimethylamine a powerful tool for:
-
Epigenetic Dynamics: Quantifying the rate of histone and DNA methylation and demethylation is crucial for understanding gene regulation in development, cancer, and neurodegenerative diseases.[4] This tracer allows for the direct measurement of new methylation marks, providing a dynamic view that endpoint measurements of methylation status cannot.
-
Cancer Metabolism: Cancer cells often exhibit rewired one-carbon metabolism to support rapid proliferation and epigenetic alterations.[6] Tracing methyl group flux can identify metabolic vulnerabilities and assess the efficacy of drugs targeting these pathways.
-
Pharmacology and Drug Development: Evaluating how drug candidates impact methyltransferase activity or the broader one-carbon network is a key part of mechanism-of-action studies.[9]
-
Choline and Lipid Metabolism: Choline is essential for synthesizing phosphatidylcholine, a major component of cell membranes.[10][11] Tracing methyl groups can elucidate the dynamics of choline-related pathways in metabolic disorders like non-alcoholic fatty liver disease (NAFLD).
Experimental Design and Workflow
A successful metabolic tracing study requires careful planning. The following workflow outlines the key stages from experimental setup to data analysis.
Caption: General experimental workflow for in vitro metabolic tracing.
Key Considerations:
-
Tracer Concentration: The optimal concentration of d6-dimethylamine must be determined empirically for each cell line. A starting point is typically in the range of 10-100 µM.[12] The goal is to achieve sufficient label incorporation without causing toxicity or significantly perturbing the natural metabolite pool sizes. A dose-response experiment is recommended.
-
Labeling Duration: The kinetics of label incorporation vary between metabolic pathways. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is essential to capture the dynamics of fast pathways (e.g., SAM turnover) and slower processes (e.g., histone methylation).[12]
-
Controls: Proper controls are critical for data interpretation. These should include:
-
Time Zero (T=0) Control: Cells harvested immediately after adding the labeling medium.
-
Unlabeled Control: Cells cultured in parallel with standard medium lacking the tracer.
-
Vehicle Control: If the tracer is dissolved in a solvent (e.g., DMSO), a vehicle-only control should be included.
-
Detailed Experimental Protocols
Protocol 1: In Vitro Labeling of Adherent Cells
This protocol provides a general framework for labeling adherent mammalian cells. Optimization for specific cell lines is required.
Materials:
-
Adherent cells (e.g., MCF7, HCT116)
-
Complete cell culture medium (e.g., DMEM)
-
This compound (d6-DMA)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol (HPLC grade), ice-cold (-80°C)
-
Cell scrapers
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~70-80% confluency at the time of harvest. Incubate under standard conditions (e.g., 37°C, 5% CO2).
-
Prepare Labeling Medium: On the day of the experiment, prepare fresh labeling medium by dissolving d6-DMA in the complete culture medium to the desired final concentration. Warm to 37°C and filter-sterilize if necessary.
-
Initiate Labeling: Aspirate the standard medium from the cells. Gently wash the cell monolayer once with 1 mL of pre-warmed PBS. Aspirate the PBS and add 2 mL of the prepared labeling medium to each well.
-
Incubation: Return the plates to the incubator for the desired labeling period.
-
Harvest and Quench Metabolism:
-
At the end of the incubation, remove the plate from the incubator and place it on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with 2 mL of ice-cold PBS to remove extracellular tracer.[12]
-
Aspirate the PBS completely.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to simultaneously quench enzymatic reactions and lyse the cells.[12]
-
Using a cell scraper, scrape the cells from the bottom of the well into the methanol.
-
Transfer the cell lysate/methanol suspension to a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
-
Sample Storage: Store the extracted metabolites at -80°C until LC-MS analysis.
Protocol 2: Red Blood Cell Lysis for Whole Blood Samples (Optional)
For studies involving whole blood, red blood cells (RBCs) must be lysed as they can interfere with the analysis of leukocytes.
Materials:
-
Ammonium Chloride Lysis Buffer (e.g., 0.8% NH4Cl, 0.1 mM EDTA, buffered with KHCO3).[13][14]
-
Whole blood collected with an anticoagulant (e.g., EDTA).
Procedure:
-
Add 10 volumes of 1X RBC Lysis Buffer to 1 volume of whole blood (e.g., 10 mL buffer for 1 mL blood).[15]
-
Incubate for 10-15 minutes at room temperature with gentle rocking. Lysis is complete when the solution turns clear red.[14]
-
Centrifuge at 500 x g for 5 minutes.
-
Discard the supernatant and resuspend the leukocyte pellet in PBS or culture medium for subsequent labeling experiments.
Analytical Methodology: Mass Spectrometry
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical platform for these studies due to its high sensitivity and specificity.[16][17]
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating the polar metabolites involved in one-carbon metabolism.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to accurately measure the mass-to-charge ratio (m/z) of the metabolites and their isotopologues.
-
Data Acquisition: Data can be acquired in full scan mode to identify all labeled species or in targeted MS/MS mode (Selected Reaction Monitoring, SRM) for maximum sensitivity and quantification of specific metabolites.
Table 1: Expected Mass Isotopologues of Key Metabolites
| Metabolite | Chemical Formula (Unlabeled) | Unlabeled (M+0) [M+H]+ | Labeled (M+3) [M+H]+ | Pathway |
| S-adenosylmethionine (SAM) | C15H22N6O5S | 399.1445 | 402.1627 | One-Carbon Metabolism |
| Choline | C5H14NO | 104.1070 | 107.1252 | Choline Metabolism |
| Phosphocholine | C5H15NO4P | 184.0733 | 187.0915 | Choline Metabolism |
| Betaine | C5H11NO2 | 118.0863 | 121.1045 | Choline Metabolism |
| Creatine | C4H9N3O2 | 132.0768 | 135.0950 | Methylation Product |
Note: Masses are monoisotopic and calculated for the protonated adduct [M+H]+. The M+3 peak represents the incorporation of one d3-methyl group.
Data Analysis and Interpretation
The primary output of the LC-MS analysis is a series of mass spectra for each metabolite at each time point.
-
Peak Integration: Integrate the peak areas for each isotopologue (e.g., M+0, M+3, M+6) of a given metabolite.
-
Correction for Natural Abundance: The measured intensities must be corrected for the natural abundance of heavy isotopes (e.g., 13C), especially for larger molecules. Specialized software packages are available for this purpose.
-
Calculate Fractional Enrichment: The fractional enrichment (FE) represents the proportion of the metabolite pool that is labeled. It is calculated as:
FE = (Σ Labeled Isotopologue Intensities) / (Σ All Isotopologue Intensities)
For example: FE = (Intensity_M+3 + Intensity_M+6) / (Intensity_M+0 + Intensity_M+3 + Intensity_M+6)
Plotting the fractional enrichment over time reveals the kinetics of label incorporation, which is a proxy for the synthetic rate of the metabolite.
Troubleshooting
Table 2: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Label Incorporation | Insufficient tracer concentration or labeling time. | Perform a dose-response and time-course experiment to optimize conditions. |
| Cell line has low activity in the relevant pathway. | Confirm pathway expression via western blot or qPCR. Choose a more appropriate model system. | |
| High Cell Death/Toxicity | Tracer concentration is too high. | Lower the tracer concentration. Perform a cell viability assay (e.g., Trypan Blue) across a range of concentrations. |
| Poor Chromatographic Peaks | Suboptimal LC method. | Optimize the mobile phase, gradient, and column type (e.g., switch between HILIC and reversed-phase). |
| Poor sample extraction. | Ensure quenching is immediate and at a low temperature. Ensure complete protein precipitation. | |
| High Variance Between Replicates | Inconsistent cell numbers or handling. | Use a cell counter for precise seeding. Ensure meticulous and consistent execution of harvesting and extraction steps. |
Conclusion
This compound is a versatile and powerful stable isotope tracer for interrogating the dynamics of one-carbon metabolism. It provides a direct means to quantify the flux of methyl groups into vital cellular processes like epigenetic modification and phospholipid biosynthesis. By combining careful experimental design with high-resolution mass spectrometry, researchers can gain unprecedented insights into the metabolic reprogramming that underlies various physiological and pathological states.
References
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Hellerstein, M. K., & Murphy, E. J. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Clinical Nutrition and Metabolic Care, 20(5), 366–374. Available at: [Link][1][2]
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Nargund, S., & Gunda, V. (2021). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. ResearchGate. Available at: [Link][18]
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Dai, L., & Ro, J. (2020). Mapping choline metabolites in normal and transformed cells. Metabolomics, 16(12), 126. Available at: [Link][10]
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Shestov, A. A., & Val-Laillet, D. (2022). Probing Intracellular Yeast Metabolism With Deuterium Magnetic Resonance Spectroscopy. Frontiers in Molecular Biosciences, 9, 869422. Available at: [Link][19]
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Oláh, E., & Tímár, C. I. (2019). The Impact of One Carbon Metabolism on Histone Methylation. Frontiers in Genetics, 10, 764. Available at: [Link][4]
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Oláh, E., & Tímár, C. I. (2019). The Impact of One Carbon Metabolism on Histone Methylation. PubMed. Available at: [Link][5]
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Oláh, E., & Tímár, C. I. (2019). The Impact of One Carbon Metabolism on Histone Methylation. PubMed Central. Available at: [Link][6]
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Guo, K., & Li, L. (2007). Stable-isotope dimethylation labeling combined with LC-ESI MS for quantification of amine-containing metabolites in biological samples. Analytical Chemistry, 79(22), 8623–8631. Available at: [Link][20]
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Secilmis, D., & Nilsson, R. (2023). Isotope tracing-based metabolite identification for mass spectrometry metabolomics. Nature Communications, 14(1), 5895. Available at: [Link][21]
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Aguayo, J. B., Gamcsik, M. P., & Dick, J. D. (1988). High resolution deuterium NMR studies of bacterial metabolism. Journal of Biological Chemistry, 263(36), 19552-19557. Available at: [Link][22]
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Yan, J., & Jiang, L. (2021). Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids. Metabolites, 11(3), 180. Available at: [Link][11]
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Zeisel, S. H., & Wishnok, J. S. (1988). Metabolism and excretion of methylamines in rats. Cancer Research, 48(24 Pt 1), 7207–7211. Available at: [Link][3]
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Human Metabolome Database. (2023). Showing metabocard for Dimethylamine (HMDB0000087). HMDB. Available at: [Link]
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Patti, G. J., & Yanes, O. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 4(20), 2475–2488. Available at: [Link][16]
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UAMS Department of Microbiology and Immunology. (n.d.). Lysing red blood cells. UAMS. Available at: [Link][14]
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Application Notes & Protocols: A Comprehensive Guide to the Introduction of Deuterated Methyl Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of deuterated methyl groups (–CD₃) into pharmacologically active molecules represents a significant advancement in drug discovery and development. This application note provides a detailed guide to the synthesis, purification, and analysis of compounds containing deuterated methyl groups. We will delve into the underlying principles of the kinetic isotope effect (KIE) and its profound impact on drug metabolism and pharmacokinetics. This guide offers detailed, field-proven protocols for the introduction of deuterated methyl groups via chemical synthesis, including methods utilizing deuterated methyl iodide and reductive amination. Furthermore, we will explore enzymatic approaches for specific labeling. Each protocol is designed to be a self-validating system, with in-depth explanations of experimental choices and causality. This document aims to equip researchers with the necessary knowledge and practical techniques to leverage deuterium labeling as a powerful tool in modern medicinal chemistry.
The Significance of the Deuterated "Magic Methyl" Group
In medicinal chemistry, the methyl group is often referred to as a "magic methyl" due to its ability to significantly enhance the pharmacological properties of a drug candidate.[1] This enhancement can be attributed to improved binding affinity, increased metabolic stability, and altered solubility.[1][2] When the hydrogen atoms of this "magic methyl" group are replaced with deuterium, a stable, non-radioactive isotope of hydrogen, we can further modulate a drug's characteristics.[3][4]
The foundation of this strategy lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes which are pivotal in drug metabolism.[3][5] This increased bond strength can slow down the rate of metabolic degradation, leading to several potential advantages:
-
Improved Metabolic Stability and Longer Half-Life: By retarding metabolism at specific sites, deuteration can prolong the drug's presence in the bloodstream, potentially reducing the required dose and frequency of administration.[6]
-
Enhanced Therapeutic Efficacy: A longer-lasting drug can maintain its therapeutic concentration for an extended period, leading to better disease management.[5]
-
Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of harmful byproducts. Deuteration can alter metabolic pathways, potentially minimizing the generation of such toxic metabolites.[7]
-
Improved Safety Profile: A more predictable metabolic profile can lead to a safer drug with fewer side effects.[6]
The successful application of this strategy is exemplified by Austedo® (deutetrabenazine), the first FDA-approved deuterated drug, which demonstrated an improved pharmacokinetic profile compared to its non-deuterated counterpart.[7][8]
Strategic Approaches for Introducing Deuterated Methyl Groups
The selective and efficient incorporation of a trideuteromethyl group is a key challenge in the synthesis of deuterated pharmaceuticals.[4] Several methods have been developed, each with its own advantages and substrate scope. This guide will focus on two widely used chemical synthesis approaches: methylation with deuterated reagents and reductive amination. We will also briefly touch upon enzymatic methods.
Chemical Synthesis Methods
Chemical synthesis offers high flexibility for introducing deuterium at specific molecular sites and is suitable for large-scale production.[9]
Deuterated methyl iodide (CD₃I) is a versatile and commonly used reagent for introducing the –CD₃ group.[4][9] It is particularly effective for the methylation of nucleophiles such as phenols, thiophenols, and amines.
Reaction Principle: This method relies on a nucleophilic substitution reaction (Sₙ2) where a nucleophile attacks the electrophilic carbon of CD₃I, displacing the iodide leaving group.
Protocol 1: O-methylation of a Phenolic Substrate
This protocol describes the O-methylation of a generic phenol using CD₃I.
Materials:
-
Phenolic substrate
-
Deuterated methyl iodide (CD₃I)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the phenolic substrate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Addition of Reagent: Add deuterated methyl iodide (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography to obtain the desired O-trideuteromethylated compound.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base suitable for deprotonating the phenol to form the more nucleophilic phenoxide. Cesium carbonate can be used for less reactive substrates.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. Acetone can also be a suitable alternative.
-
Work-up: The aqueous work-up removes the inorganic salts and any remaining DMF. The bicarbonate wash ensures the removal of any unreacted acidic starting material.
| Parameter | Condition | Rationale |
| Substrate | Phenol | Nucleophile |
| Reagent | CD₃I | Electrophilic source of –CD₃ |
| Base | K₂CO₃ or Cs₂CO₃ | Deprotonation of phenol |
| Solvent | Anhydrous DMF or Acetone | Polar aprotic, facilitates Sₙ2 |
| Temperature | Room Temperature | Sufficient for most phenols |
| Typical Yield | 80-95% | Dependent on substrate |
| Isotopic Purity | >98% | Commercially available CD₃I is typically of high isotopic purity |
Table 1: Typical reaction conditions for O-methylation with CD₃I.
Reductive amination is a powerful method for forming C-N bonds and is widely used for the synthesis of primary, secondary, and tertiary amines.[10][11] By using a deuterated reducing agent, deuterium can be introduced at the α-carbon to the nitrogen.
Reaction Principle: This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction.[12] Using a deuterated borohydride reagent, such as sodium borodeuteride (NaBD₄), introduces deuterium.
Protocol 2: Synthesis of a Deuterated Secondary Amine
This protocol describes the synthesis of a deuterated secondary amine from an aldehyde and a primary amine using sodium triacetoxyborodeuteride (NaB(OAc)₃D).
Materials:
-
Aldehyde
-
Primary amine
-
Sodium triacetoxyborodeuteride (NaB(OAc)₃D)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the aldehyde (1.0 eq) and primary amine (1.1 eq) in DCM, add sodium triacetoxyborodeuteride (1.5 eq) in one portion. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborodeuteride is a mild and selective reducing agent that reduces the iminium ion in the presence of the unreacted aldehyde.[12] Sodium borodeuteride can also be used, but the imine formation should be allowed to go to completion before its addition as it can also reduce the carbonyl group.[13]
-
Solvent: DCM and DCE are common solvents for this reaction.[13]
-
Acid Catalyst: Acetic acid can catalyze the formation of the imine/iminium ion, especially for less reactive carbonyls or amines.[12]
| Parameter | Condition | Rationale |
| Substrates | Aldehyde/Ketone + Amine | Formation of imine/iminium ion |
| Reagent | NaB(OAc)₃D or NaBD₄ | Deuteride source for reduction |
| Solvent | DCM, DCE, or MeOH | Appropriate for the chosen reducing agent |
| Catalyst | Acetic Acid (optional) | Facilitates imine/iminium formation |
| Temperature | Room Temperature | Generally sufficient |
| Typical Yield | 70-90% | Substrate dependent |
| Isotopic Purity | >95% | Dependent on the purity of the deuterated reagent |
Table 2: Typical reaction conditions for reductive amination.
Enzymatic Methods
Enzymatic methods offer high regio- and stereoselectivity for deuterium incorporation.[14] For example, enzymes like histidine decarboxylase can be used to label N-methylhistamine with deuterium at the α-carbon of the side chain.[15] While highly specific, these methods are often limited by substrate scope and the availability of the enzyme. The use of (²H)-enriched methionine in cell cultures can also lead to the labeling of newly methylated cytosine residues in DNA.[16]
Purification and Analysis of Deuterated Compounds
The purification and analysis of deuterated compounds are critical to ensure their chemical and isotopic purity.
Purification
Standard purification techniques such as column chromatography, preparative HPLC, and crystallization are used for deuterated compounds. It is important to note that the chromatographic behavior of a deuterated compound is generally identical to its non-deuterated counterpart.
Analytical Characterization
A combination of analytical techniques is essential to confirm the structure and determine the degree of deuterium incorporation.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool to determine the percentage of deuterium incorporation by observing the reduction in the integral of the corresponding proton signal.[17][18] ¹³C NMR can also provide valuable structural information.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the deuterated compound.[18][19] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. The isotopic distribution pattern can also be analyzed to determine the extent of deuteration.[20][21]
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are crucial for assessing the purity of the compound and confirming its identity.[17]
Calculating Deuterium Incorporation:
The percentage of deuterium incorporation can be calculated from ¹H NMR data using the following formula:
% D incorporation = [1 - (Integral of target proton signal / Integral of an internal standard proton signal)] x 100
From mass spectrometry data, the percentage of deuterium incorporation can be determined by analyzing the relative intensities of the molecular ion peaks of the deuterated and non-deuterated species.
Conclusion
The introduction of deuterated methyl groups is a valuable strategy in drug discovery for optimizing the pharmacokinetic and metabolic profiles of drug candidates. This guide has provided a comprehensive overview of the key chemical and enzymatic methods for achieving this, complete with detailed protocols and the rationale behind experimental choices. By mastering these techniques and the associated analytical methods, researchers can effectively utilize deuterium labeling to develop safer and more effective therapeutics.
References
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- Creative Peptides. Preparation Methods of Deuterated Drugs: Focus on Chemical Synthesis Approach.
- ResolveMass Laboratories Inc. (2025) Deuterated Reagents for Pharmaceutical Synthesis: Enhancing Drug Stability and Analytical Precision.
- Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of medicinal chemistry, 57(9), 3595–3611.
- Bionauts. (2025)
- Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). The renaissance of H/D exchange.
- ResearchGate.
- Isotope Science / Alfa Chemistry. Deuterated Drug Development: Advanced Products & Tailored Solutions.
- He, Y., Tang, C., Mao, J., Liu, Z., Huang, W., & Mao, Z. (2005). A method for quantitative determination of deuterium content in biological material. Rapid communications in mass spectrometry, 19(6), 838–842.
- Steverlynck, J., Sitdikov, R., & Rueping, M. (2021). The Deuterated "Magic Methyl" Group: A Guide to Site-Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Chemistry (Weinheim an der Bergstrasse, Germany), 27(46), 11751–11772.
- ResearchGate. Deuterium in drug discovery and synthesis of breakthrough reagents for....
- BenchChem.
- Nunes, J. P. M., & Dias, F. F. S. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1157.
- ResearchGate. Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D 2 O as a Deuterium Source.
- ResearchGate. Enzymatic synthesis of N-methylhistamine labeled with deuterium and tritium.
- ResearchGate.
- Steverlynck, J., Sitdikov, R., & Rueping, M. (2021). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Chemistry – A European Journal, 27(46), 11751-11772.
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Application Notes and Protocols: Enhancing Perovskite Solar Cell Performance and Longevity with Di((2H3)methyl)ammonium Chloride (d-DMAC)
Introduction: The Stability Challenge in Perovskite Photovoltaics
Organic-inorganic hybrid perovskite solar cells (PSCs) have emerged as a frontrunner in next-generation photovoltaic technologies, demonstrating remarkable power conversion efficiencies (PCEs) that rival conventional silicon-based cells.[1][2] However, the widespread commercialization of PSCs is currently impeded by significant challenges related to their long-term operational stability.[2][3][4] The perovskite crystalline structure is susceptible to degradation from environmental factors such as moisture, oxygen, heat, and continuous light exposure.[4][5] This degradation is often initiated at defect sites within the perovskite film, such as grain boundaries and surfaces, leading to charge carrier recombination and a subsequent decline in device performance.[6][7]
Additive engineering, the incorporation of small quantities of specific compounds into the perovskite precursor solution, has proven to be a highly effective strategy to improve the quality of the perovskite film and mitigate these degradation pathways.[8][9] Chloride-based additives, in particular, have been shown to play a crucial role in controlling perovskite crystallization, enlarging grain sizes, and passivating defects.[8][10] This application note provides a detailed technical guide on the use of a novel, isotopically labeled additive, Di((2H3)methyl)ammonium chloride (d-DMAC) , to enhance both the efficiency and stability of perovskite solar cells.
We will explore the scientific rationale behind using a deuterated additive, its mechanism of action in defect passivation and crystallization control, and provide comprehensive, step-by-step protocols for its integration into state-of-the-art perovskite solar cell fabrication workflows.
Scientific Rationale: The Deuterium Kinetic Isotope Effect
The core innovation of using d-DMAC lies in the substitution of hydrogen atoms (¹H) on the methyl groups of the dimethylammonium cation with their heavier isotope, deuterium (²H or D). This seemingly subtle change has profound implications for the chemical stability of the molecule and, by extension, the entire perovskite film. The key principle at play is the deuterium kinetic isotope effect (KIE) .
The bond between nitrogen and deuterium (N-D) has a lower vibrational frequency and a higher dissociation energy compared to the nitrogen-hydrogen (N-H) bond.[11][12] This increased bond strength makes the deuterated organic cation less susceptible to deprotonation and other chemical reactions that can initiate perovskite degradation.[13] Studies have shown that replacing the active hydrogen in the amino groups of organic cations with deuterium can effectively slow the degradation kinetics of the perovskite material under stressors like heat and light.[11][12] By retarding detrimental chemical reactions, d-DMAC offers a pathway to intrinsically more stable perovskite films.
Mechanism of Action: A Dual-Function Additive
This compound acts as a multi-functional additive, influencing the perovskite film in two primary ways:
-
Crystallization Control and Morphology Enhancement: Similar to its non-deuterated counterpart (DMAC), d-DMAC influences the perovskite crystallization process. The chloride ions can interact with lead iodide (PbI₂) in the precursor solution, forming intermediate phases that modulate the nucleation and growth of the perovskite crystals.[3][8][10] This controlled crystallization leads to perovskite films with significantly improved morphology, characterized by larger, more uniform grains and a smoother surface.[8][14] A high-quality film morphology is critical for efficient charge transport and minimizing non-radiative recombination at grain boundaries.[15]
-
Defect Passivation: The dimethylammonium cation (both deuterated and non-deuterated) can passivate defect states at the perovskite grain boundaries and surfaces.[16] These defects, such as halide vacancies and uncoordinated lead ions, act as traps for charge carriers, reducing the open-circuit voltage (Voc) and overall efficiency. The bulky organic cation can occupy these vacancy sites or coordinate with undercoordinated lead ions, effectively neutralizing these recombination centers.[6][17] The enhanced stability of the deuterated cation ensures that this passivation effect is longer-lasting.
The synergistic effect of improved film quality and durable defect passivation leads to perovskite solar cells with both higher initial performance and significantly enhanced operational longevity.
Experimental Protocols
This section provides detailed methodologies for the preparation of the d-DMAC-modified perovskite precursor and the fabrication of high-performance perovskite solar cells.
PART 1: Materials and Reagents
| Material | Grade/Purity | Supplier (Example) | CAS Number |
| This compound (d-DMAC) | 99 atom % D | Sigma-Aldrich, Benchchem | 53170-19-7 |
| Formamidinium Iodide (FAI) | >99.99% | Greatcell Solar | 879643-71-7 |
| Lead Iodide (PbI₂) | >99.99% | TCI | 10101-63-0 |
| Methylammonium Bromide (MABr) | >99.99% | Greatcell Solar | 6876-47-7 |
| Lead Bromide (PbBr₂) | >99.99% | TCI | 10031-22-8 |
| Cesium Iodide (CsI) | >99.99% | Sigma-Aldrich | 7789-17-5 |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | 68-12-2 |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | 67-68-5 |
| Chlorobenzene (CB) | Anhydrous, 99.8% | Sigma-Aldrich | 108-90-7 |
| Spiro-OMeTAD | >99% | Lumtec | 207739-72-8 |
| FTO-coated glass | 15 Ω/sq | Pilkington | N/A |
| SnO₂ colloidal dispersion | 15% in H₂O | Alfa Aesar | 18282-10-5 |
Note: Material sourcing is critical. Ensure high-purity precursors for optimal and reproducible results.[18]
PART 2: Perovskite Precursor Solution Preparation
This protocol is for a standard triple-cation (Cs/MA/FA) perovskite composition. The molar concentration of d-DMAC should be optimized for specific perovskite compositions and processing conditions, typically ranging from 5 to 20 mol% with respect to the total lead content.
1. Stock Solution Preparation:
-
Prepare a 1.5 M stock solution of PbI₂ and PbBr₂ in a 4:1 v/v mixture of DMF:DMSO.
-
Prepare a stock solution of the organic cations (FAI, MABr) and CsI in the same DMF:DMSO solvent mixture. The stoichiometry should be calculated to achieve the desired final perovskite composition (e.g., Cs₀.₀₅(FA₀.₈₅MA₀.₁₅)₀.₉₅Pb(I₀.₈₅Br₀.₁₅)₃).
2. d-DMAC Integration:
-
Weigh the required amount of d-DMAC powder corresponding to the desired molar percentage (e.g., for 10 mol% in a 1 mL precursor solution with 1.5 M lead concentration, add 0.15 mmol of d-DMAC).
-
Dissolve the d-DMAC directly into the organic cation stock solution.
-
Vortex and/or stir the solution at room temperature until the d-DMAC is fully dissolved.
3. Final Precursor Solution:
-
Combine the lead halide stock solution with the organic cation/d-DMAC stock solution in a 1:1 volume ratio.
-
Stir the final mixture at room temperature for at least 2 hours in an inert atmosphere (e.g., a nitrogen-filled glovebox) before use.
-
Filter the solution through a 0.22 µm PTFE syringe filter immediately before spin coating.
Diagram: Perovskite Precursor Preparation Workflow
Caption: Workflow for preparing the d-DMAC-modified perovskite precursor solution.
PART 3: Device Fabrication (n-i-p Planar Structure)
The following protocol outlines the fabrication of a standard planar n-i-p perovskite solar cell. All fabrication steps involving the perovskite layer should be performed in a nitrogen-filled glovebox.
1. Substrate Cleaning:
-
Sequentially clean FTO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use.
2. Electron Transport Layer (ETL) Deposition:
-
Dilute the SnO₂ colloidal dispersion with deionized water (e.g., 1:5 volume ratio).
-
Spin-coat the diluted SnO₂ solution onto the FTO substrate at 3000 rpm for 30 seconds.
-
Anneal the substrates at 150 °C in ambient air for 30 minutes.
3. Perovskite Layer Deposition:
-
Transfer the substrates into the nitrogen glovebox.
-
Deposit ~40 µL of the filtered d-DMAC-modified perovskite precursor solution onto the SnO₂ layer.
-
Spin-coat in a two-step program: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.
-
During the second step, at approximately 15 seconds, dispense 100 µL of chlorobenzene (antisolvent) onto the spinning substrate.[19]
-
Immediately transfer the substrate to a hotplate and anneal at 100 °C for 60 minutes.
4. Hole Transport Layer (HTL) Deposition:
-
Prepare the HTL solution by dissolving 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene, doped with 28.8 µL of 4-tert-butylpyridine (tBP) and 17.5 µL of a lithium salt solution (520 mg Li-TFSI in 1 mL acetonitrile).
-
Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 20 seconds.
5. Metal Electrode Deposition:
-
Mask the device area and deposit an 80-100 nm thick gold (Au) or silver (Ag) electrode via thermal evaporation under high vacuum (<10⁻⁶ Torr).
Diagram: Perovskite Solar Cell Device Architecture
Caption: Schematic of the n-i-p planar perovskite solar cell structure.
Characterization and Expected Results
Performance Metrics
Devices fabricated with an optimized concentration of d-DMAC are expected to show improvements across all key photovoltaic parameters compared to control devices without the additive.
| Parameter | Control (No Additive) | With d-DMAC (Expected) | Rationale for Improvement |
| PCE (%) | 19.0 - 21.0% | 22.0 - 24.0%+ | Overall enhancement from improved Voc, Jsc, and FF. |
| Voc (V) | 1.10 - 1.14 V | 1.15 - 1.20 V | Reduced non-radiative recombination due to defect passivation.[20] |
| Jsc (mA/cm²) | 23.0 - 24.0 mA/cm² | 24.0 - 25.0 mA/cm² | Improved film quality and larger grains enhance charge extraction. |
| FF (%) | 78 - 81% | 82 - 85% | Lower series resistance and suppressed recombination. |
Note: These values are representative and will vary based on the specific perovskite composition, processing conditions, and laboratory setup.
Stability Assessment
The most significant contribution of d-DMAC is the enhancement of long-term operational stability.
-
Thermal Stability: Encapsulated devices with d-DMAC should retain a higher percentage of their initial efficiency after prolonged heating (e.g., at 85 °C) compared to control devices. The deuteration slows thermally activated degradation pathways.[12]
-
Photostability: Under continuous 1-sun illumination at the maximum power point (MPP), d-DMAC-modified devices are expected to exhibit a slower degradation rate, extending the T80 lifetime (time to reach 80% of initial efficiency).[3]
-
Humidity Stability: While encapsulation is key, the intrinsic stability against moisture is improved. The more robust organic cation and improved film morphology with fewer pinholes offer better resistance to humidity-induced decomposition.[21]
Diagram: Mechanism of d-DMAC Stabilization
Caption: d-DMAC passivates defects and slows degradation via the kinetic isotope effect.
Troubleshooting and Field-Proven Insights
-
Solubility Issues: If d-DMAC does not fully dissolve, gently warm the precursor solution (e.g., to 40-50 °C) and extend the stirring time. Ensure solvents are truly anhydrous, as water can affect both solubility and film quality.
-
Film Inhomogeneity: Inconsistent film color or the presence of pinholes can result from a suboptimal antisolvent dripping process.[22] Vary the timing and volume of the chlorobenzene drop. The spin-coating environment (humidity, airflow) must be strictly controlled.
-
Low Voc: A low open-circuit voltage is a primary indicator of significant defect-mediated recombination.[6] Confirm the purity of the d-DMAC and other precursors. Increase the d-DMAC concentration incrementally, as insufficient amounts may not provide adequate passivation.
-
Hysteresis in J-V Scans: Hysteresis is often linked to mobile ions within the perovskite lattice. While d-DMAC helps passivate vacancies that facilitate ion migration, ensure proper ETL/perovskite and HTL/perovskite interfaces to minimize charge accumulation.
Conclusion
This compound (d-DMAC) represents a scientifically robust and effective additive for advancing perovskite solar cell technology. By leveraging the deuterium kinetic isotope effect, d-DMAC provides an intrinsic stability enhancement that complements its primary role in controlling crystallization and passivating electronic defects. The implementation of d-DMAC through the protocols detailed in this guide can lead to the fabrication of perovskite solar cells with certifiably higher power conversion efficiencies and, most critically, the operational longevity required for real-world applications. This approach underscores the importance of molecular-level design in overcoming the key challenges on the path to commercializing perovskite photovoltaics.
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Deuterium-substituted cations enhance perovskite solar cell efficiency and stability | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Mechanism of Solvent Engineering for Controlling the Room-Temperature Crystallization Kinetics of MAPbI3 Perovskite Polycrystals. (2024). ACS Publications. Retrieved January 12, 2026, from [Link]
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Dopant-additive synergism enhances perovskite solar modules. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Chloride‐Based Additive Engineering For Efficient and Stable Wide‐Bandgap Perovskite Solar Cells. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]
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Multi-functional cyclic ammonium chloride additive for efficient and stable air-processed perovskite solar cells | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Bioinspired stability enhancement in deuterium-substituted organic-inorganic hybrid perovskite solar cells. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]
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Long-term operating stability in perovskite photovoltaics. (n.d.). Sargent Group - University of Toronto. Retrieved January 12, 2026, from [Link]
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Mechanism of the Dimethylammonium Cation in Hybrid Perovskites for Enhanced Performance and Stability of Printable Perovskite Solar Cells | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Introduction: The Art and Science of Crystallizing Di((2H3)methyl)ammonium Chloride
An in-depth guide to the crystallization of Di((2H3)methyl)ammonium chloride, offering a robust framework for researchers and drug development professionals. This document provides a comprehensive overview of fundamental principles, detailed protocols for various crystallization techniques, and expert insights into optimizing crystal growth for this isotopically labeled compound.
This compound, the deuterated analogue of dimethylammonium chloride, is a compound of interest in various research fields, including materials science and neutron scattering studies, where isotopic labeling is crucial. The ability to obtain high-purity, single-crystal forms of this substance is paramount for definitive structural characterization and for ensuring the reproducibility of experimental outcomes.
Crystallization is a purification technique that separates a compound from its impurities based on differences in solubility.[1] It is a process governed by the principles of thermodynamics and kinetics, where a solute in a supersaturated solution self-assembles into a highly ordered solid lattice.[1] For this compound, a polar organic salt, successful crystallization hinges on the careful selection of solvents and the precise control of conditions to manipulate its solubility, thereby driving the formation of well-ordered crystals. This guide details the most effective methods to achieve this, moving beyond simple procedural lists to explain the causality behind each experimental choice.
Foundational Principles of Crystallization
The journey from a dissolved solute to a well-defined crystal involves two critical stages: nucleation and growth. Understanding and controlling these stages is the key to successful crystallization.
-
Supersaturation : This is the essential thermodynamic driving force for crystallization. A solution is supersaturated when it contains more dissolved solute than it can hold at equilibrium. This metastable state can be achieved by cooling a saturated solution, evaporating the solvent, or adding a solvent in which the compound is less soluble (an antisolvent).[2]
-
Nucleation : This is the initial formation of stable, microscopic crystal nuclei from the supersaturated solution. This process can be spontaneous (primary nucleation) or induced by the presence of existing crystals (secondary nucleation). The rate of nucleation is highly sensitive to the level of supersaturation; too high a level can lead to rapid formation of many small crystals or even amorphous precipitation.[3]
-
Crystal Growth : Once stable nuclei have formed, they grow by the sequential addition of solute molecules from the surrounding solution. The goal is to maintain a slow and steady growth rate to allow molecules to incorporate into the crystal lattice correctly, minimizing defects and leading to larger, higher-quality crystals.[4]
The interplay between these factors is visualized in the workflow below, guiding the researcher from an impure solid to high-quality single crystals.
Physicochemical Properties & Solvent Selection
The choice of solvent is the most critical variable in crystallization.[5] An ideal solvent should dissolve the compound moderately to highly when hot but sparingly when cold. For this compound, its properties are expected to be very similar to its non-deuterated counterpart, Methylammonium chloride, which is a polar, hygroscopic solid highly soluble in water and other polar solvents.[6]
| Property | This compound | Methylammonium Chloride (for comparison) |
| Molecular Formula | C₂H₂D₆ClN | CH₆ClN |
| Molecular Weight | ~73.58 g/mol (calculated) | 67.52 g/mol [6] |
| Appearance | White crystalline solid | White crystalline powder or crystals[6] |
| Solubility | Expected to be high in polar solvents | Highly soluble in water and polar solvents[6] |
| pH (10 g/L in H₂O) | Not reported | 5-7 |
| Melting Point | Not reported | 228-233 °C |
| Stability | Expected to be hygroscopic | Hygroscopic and sensitive to moisture[6] |
Based on this profile, suitable solvents will be polar protic solvents. Antisolvents, used in diffusion or layering techniques, will typically be less polar organic solvents in which the compound is insoluble.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Const.) | Role |
| Water | 100 | 80.1 | Primary Solvent |
| Methanol | 65 | 32.7 | Primary Solvent |
| Ethanol | 78 | 24.5 | Primary Solvent |
| Isopropanol | 82 | 19.9 | Primary Solvent / Antisolvent |
| Acetonitrile | 82 | 37.5 | Primary Solvent / Antisolvent |
| Acetone | 56 | 20.7 | Antisolvent |
| Dichloromethane | 40 | 9.1 | Antisolvent |
| Diethyl Ether | 35 | 4.3 | Antisolvent |
| Toluene | 111 | 2.4 | Antisolvent |
| Hexane | 69 | 1.9 | Antisolvent |
Core Crystallization Protocols
The following methods are widely applicable and represent the primary techniques for obtaining high-quality crystals of polar organic salts.
Slow Evaporation
This is often the simplest and first method to try, particularly for compounds that are stable at room temperature.[7] The principle is to slowly increase the concentration of the solute in solution by allowing the solvent to evaporate until the point of supersaturation is reached and crystals form.[4]
Protocol:
-
Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., methanol or a water/ethanol mixture) in a clean vial or beaker. Ensure all solid is dissolved; gentle warming may be necessary.
-
Filter the solution if any particulate matter is present.
-
Cover the container with parafilm or aluminum foil.[8]
-
Pierce a few small holes in the cover with a needle. This controls the rate of evaporation; more volatile solvents require fewer or smaller holes.[7][8]
-
Place the container in a vibration-free location and leave it undisturbed for several days to weeks.
-
Monitor periodically for crystal growth without disturbing the vessel.[8]
Causality & Insights:
-
Why it works: The slow removal of solvent ensures that the transition into the supersaturated state is gradual, favoring slow crystal growth over rapid precipitation.
-
Expert Tip: Using a vessel with a large surface area can speed up evaporation, while a narrow vessel like a test tube or NMR tube will slow it down, often yielding better crystals.[4][5]
Slow Cooling
This method is ideal for compounds that exhibit a significant increase in solubility with temperature.[1] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, reducing the solubility and inducing crystallization.[4]
Protocol:
-
Prepare a saturated solution of the compound in a chosen solvent at or near its boiling point. Use a minimal amount of solvent to ensure saturation.[9]
-
Ensure the container (e.g., an Erlenmeyer flask) is clean and contains a boiling chip if heating directly.
-
Once the solute is fully dissolved, loosely cover the flask.
-
To achieve slow cooling, place the flask inside a larger beaker of hot water or in a Dewar flask filled with warm water and allow it to cool to room temperature over several hours.[4][7]
-
For even lower temperatures, the container can subsequently be moved to a refrigerator or cold room to maximize yield.
Causality & Insights:
-
Why it works: The gradual decrease in temperature ensures a slow, controlled approach to supersaturation, promoting the growth of large, well-ordered crystals.[4] Rapid cooling shocks the system, leading to the formation of many small nuclei and a fine powder.
-
Expert Tip: If crystallization does not occur upon cooling, try scratching the inside of the flask with a glass rod just below the solvent line or adding a tiny "seed" crystal from a previous batch to induce nucleation.[9]
Vapor Diffusion
This is arguably the best method for obtaining high-quality crystals from very small amounts of material (milligram scale).[5][10] It involves dissolving the compound in a "good" solvent and allowing the vapor of a miscible "bad" solvent (antisolvent) to slowly diffuse into the solution, gradually reducing the compound's solubility.[11]
Protocol:
-
Dissolve the sample in a small volume of a "good" solvent (e.g., methanol) inside a small, open container (e.g., a 0.5 mL microcentrifuge tube or a small vial).
-
Place this inner container inside a larger, sealable vessel (e.g., a jar or a larger beaker).
-
Add a larger volume of a volatile antisolvent (e.g., diethyl ether or dichloromethane) to the bottom of the outer vessel, ensuring the level is below the top of the inner container.[10]
-
Seal the outer vessel tightly and leave it undisturbed.
-
The more volatile antisolvent will vaporize and its vapor will diffuse into the solution in the inner vial, causing the compound to slowly crystallize out.
Causality & Insights:
-
Why it works: The diffusion of vapor is a very slow process, ensuring an extremely gradual change in solvent composition. This gentle shift into a state of low solubility is ideal for promoting the growth of single, high-quality crystals.[11]
-
Expert Tip: The relative volatility of the solvents is key. The antisolvent in the reservoir must be more volatile than the solvent containing your compound.[10]
Liquid-Liquid Diffusion (Solvent Layering)
This technique is similar in principle to vapor diffusion but involves the direct, slow mixing of two liquid layers.[12] It is effective for milligram quantities and can produce excellent crystals.[12]
Protocol:
-
Dissolve the compound in a small amount of a "good," relatively dense solvent (e.g., methanol or water) in the bottom of a narrow tube, such as an NMR tube or a 5 mm test tube.[12]
-
Carefully and slowly, layer a less dense, miscible antisolvent (e.g., isopropanol or diethyl ether) on top of the solution using a syringe or pipette.[11] The goal is to create a distinct interface between the two layers with minimal mixing.
-
Seal the tube and leave it in a vibration-free environment.
-
Over time, the two solvents will slowly diffuse into one another at the interface. As the antisolvent mixes into the lower layer, the compound's solubility will decrease, and crystals will typically form at or near the interface.[11][12]
Causality & Insights:
-
Why it works: Diffusion across the liquid-liquid interface is a slow, controlled process that gradually creates a zone of supersaturation, allowing for orderly crystal growth.
-
Expert Tip: The success of this method depends heavily on creating a clean interface. Using a narrow tube minimizes the surface area of the interface, slowing diffusion and making it easier to layer the solvents without turbulence.[11] Freezing the bottom layer before adding the top layer can also help create a perfect interface.[13]
Summary and Method Comparison
Choosing the right method depends on the amount of material available, its stability, and its solubility characteristics.
| Method | Scale | Principle | Advantages | Disadvantages |
| Slow Evaporation | mg to g | Solvent removal | Simple, requires minimal setup[4][7] | Not suitable for volatile or unstable compounds; can be slow. |
| Slow Cooling | mg to g | Temperature-dependent solubility | Good for moderately soluble compounds; relatively fast[4] | Requires compound to have temperature-sensitive solubility. |
| Vapor Diffusion | µg to mg | Antisolvent vapor diffusion | Excellent for small quantities; produces high-quality crystals[5][10] | Requires careful selection of volatile solvents. |
| Liquid-Liquid Diffusion | mg | Antisolvent liquid diffusion | Excellent for small quantities; good control over diffusion rate[12][13] | Can be technically challenging to set up the layers properly.[11] |
Conclusion
The crystallization of this compound is an achievable goal that relies on the systematic application of established chemical principles. Success is often found through experimentation and careful observation. By starting with simple, robust methods like slow evaporation and slow cooling, and progressing to more controlled techniques like vapor and liquid diffusion for smaller scales, researchers can effectively produce high-purity crystals suitable for a wide range of advanced scientific applications. This guide provides the foundational knowledge and practical protocols to navigate this process with confidence and scientific rigor.
References
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University of Wisconsin-Madison, Department of Chemistry. (2006). Crystallisation Techniques. Available at: [Link]
-
Sommer, R. D. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 6), 337–342. Available at: [Link]
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University of Washington, Department of Chemistry. (n.d.). The Slow Evaporation Method. Available at: [Link]
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Massachusetts Institute of Technology, Department of Chemistry. (n.d.). Growing Quality Crystals. Available at: [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 2. Available at: [Link]
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Aix-Marseille University. (n.d.). Guide for crystallization. Available at: [Link]
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Massachusetts Institute of Technology. (n.d.). Growing Crystals. Available at: [Link]
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Duong, A. T., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. VNU Journal of Science: Mathematics - Physics. Available at: [Link]
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Duong, A. T. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. VNU Journal of Science: Mathematics - Physics. Available at: [Link]
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Solubility of Things. (n.d.). Didecyldimethylammonium chloride. Available at: [Link]
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Solubility of Things. (n.d.). Didecyldimethylammonium. Available at: [Link]
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Crystallization and Crystallizers. (n.d.). The thermal gradient method. Available at: [Link]
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PubChem. (n.d.). Didecyldimethylammonium Chloride. National Center for Biotechnology Information. Available at: [Link]
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Vasilopoulou, M., et al. (2017). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. Molecules, 22(9), 1377. Available at: [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Available at: [Link]
-
PubChem. (n.d.). (2H3)Methylammonium chloride. National Center for Biotechnology Information. Available at: [Link]
-
Singh, G., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3176–3185. Available at: [Link]
-
Das, S., et al. (2023). Solvent–antisolvent interactions in metal halide perovskites. Chemical Communications, 59(67), 10113-10123. Available at: [Link]
-
Singh, G., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3176-3185. Available at: [Link]
-
Columbia University. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Available at: [Link]
-
Zha, R., et al. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in molecular biology, 1348, 191–203. Available at: [Link]
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Available at: [Link]
-
EBNER. (n.d.). Crystallization of Ammonium Sulfate (NH4)2SO4. Available at: [Link]
-
Vapourtec. (n.d.). Flow Crystallization | Solubility Control. Available at: [Link]
-
CAS Common Chemistry. (n.d.). N,N-Didecyl-N-methyl-N-(3-trimethoxysilylpropyl)ammonium chloride. Available at: [Link]
-
Udaybhaskar, M., et al. (2022). GROWTH, CHARACTERIZATION OF AMMONIUM CHLORIDE INORGANIC CRYSTALS MODIFIED BY THIOUREA: BAND GAP MEASUREMENT AND STRUCTURAL PARAM. Advances and Applications in Mathematical Sciences, 21(6), 3503-3518. Available at: [Link]
-
Reddit. (2024). Possible cubic NH4Cl (ammonium chloride). r/crystalgrowing. Available at: [Link]
-
Dougherty, A. (2020). Dendritic crystal growth of ammonium nitrate and ammonium chloride. APS March Meeting 2020. Available at: [Link]
-
Hickey, M. J., et al. (2016). Synthesis of a doxycycline-[(13) CD3 ] standard. Journal of labelled compounds & radiopharmaceuticals, 59(7), 291–293. Available at: [Link]
- Google Patents. (n.d.). US3461163A - Synthesis of dimethyl diallyl ammonium chloride.
-
Mendeley Data. (2018). Capillary Length for the Dendritic Crystal Growth of Ammonium Chloride. Available at: [Link]
-
ResearchGate. (2025). Deuterated Liquid Crystals – practical synthesis of deuterium labeled 4-alkyl-4″-isothiocyanato-[1,1ʹ:4ʹ,1″]terphenyls. Available at: [Link]
-
Bednar, A., et al. (2024). A Study on Ammonium Chloride Dendrite Tip Kinetics: The Importance of the Solid–Liquid Density Change and Interfacial Kinetics. Materials, 17(12), 2639. Available at: [Link]
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-
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-
University of Strathclyde. (2023). Nucleation and growth kinetics of sodium chloride crystallization from water and deuterium oxide. Available at: [Link]
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Application Note: Quantitative Mass Spectrometry using Stable Isotope Dimethyl Labeling
An Application Note for Researchers, Scientists, and Drug Development Professionals
A Technical Guide to the Analysis of Amine-Containing Molecules Derivatized via Reductive Amination with Deuterated Reagents
Abstract
This document provides a comprehensive guide to the use of stable isotope dimethyl labeling for the quantitative analysis of amine-containing molecules by mass spectrometry (MS). We focus on the widely adopted reductive amination strategy, which introduces a di-methyl group—either in its light (d0) or heavy, deuterium-labeled (d6) form—to primary and secondary amines. This technique is invaluable in quantitative proteomics, metabolomics, and drug metabolism studies, offering a cost-effective, robust, and efficient method for relative quantification. We will delve into the underlying chemical principles, provide a detailed, field-tested experimental protocol, and discuss critical aspects of data acquisition and interpretation. This guide is designed to equip researchers with the expertise to implement this powerful analytical strategy, ensuring data integrity and trustworthiness.
Introduction: The Principle and Power of Isotopic Labeling
Quantitative analysis is a cornerstone of modern biological and chemical research, providing crucial insights into dynamic systems.[1] Mass spectrometry, with its exceptional sensitivity and mass accuracy, has become a primary platform for these investigations.[1] While label-free methods are available, stable isotope labeling (SIL) techniques are often preferred for their robustness, precision, and accuracy, as they minimize variations introduced during sample preparation and analysis.[2]
The fundamental principle of SIL is straightforward: molecules in different samples (e.g., control vs. treated) are chemically tagged with reagents that are identical in structure but differ in isotopic composition.[1] This creates "light" and "heavy" versions of the target analytes. When the samples are combined and analyzed by MS, the chemically identical light and heavy forms co-elute and are detected as a pair of peaks with a specific mass-to-charge (m/z) difference. The ratio of their signal intensities directly reflects the relative abundance of the analyte in the original samples.[1]
Why Dimethyl Labeling?
Dimethyl labeling via reductive amination is a popular SIL strategy for several reasons:
-
Cost-Effectiveness: The reagents (formaldehyde and a reducing agent) are significantly less expensive than many commercial isobaric tagging kits.[2]
-
High Reaction Efficiency: The reaction is rapid and typically proceeds to completion under mild conditions.
-
Broad Applicability: It effectively targets the primary amines found on the N-terminus of proteins/peptides and the side chain of lysine, as well as primary and secondary amines in small molecules and metabolites.
-
Improved MS Detection: For some molecules, the addition of a dimethylamino group can enhance ionization efficiency in electrospray ionization (ESI), improving detection sensitivity.
This guide will focus on the use of deuterated formaldehyde (CD₂O) and a deuterated reducing agent to attach a Di((2H₃)methyl) group, creating a +32 Dalton (Da) mass shift per primary amine relative to its light counterpart.
The Chemistry of Reductive Amination
The labeling process is a two-step reaction that occurs in a single pot. Understanding this mechanism is key to optimizing the protocol and troubleshooting potential issues.
-
Schiff Base Formation: A primary or secondary amine on the analyte molecule (R-NH₂) performs a nucleophilic attack on the carbonyl carbon of formaldehyde (CH₂O or CD₂O). This is followed by dehydration to form a Schiff base (for primary amines) or an iminium ion (for secondary amines).
-
Reductive Methylation: A mild reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or its deuterated form (NaBD₃CN), is introduced. It selectively reduces the C=N double bond of the Schiff base/iminium ion, forming a stable methylated amine. In the presence of excess formaldehyde, the process repeats for primary amines to yield a dimethylated product.
The choice of reducing agent is critical. Sodium cyanoborohydride is preferred because it is stable at neutral pH and efficiently reduces the iminium ion intermediate without significantly reducing the starting aldehyde (formaldehyde).
Experimental Workflow Overview
A successful quantitative experiment relies on a well-designed workflow. The following diagram outlines the key stages from sample preparation to final data analysis.
Caption: High-level workflow for quantitative analysis using stable isotope dimethyl labeling.
Detailed Protocol: Quantitative Proteomics Example
This protocol details the labeling of peptides derived from a complex protein lysate for relative quantification.
4.1. Materials and Reagents
-
Protein Lysate: Extracted from control and experimental samples.
-
Digestion Buffer: e.g., 100 mM Triethylammonium bicarbonate (TEAB), pH 8.5.
-
Reducing Agent: 10 mM Dithiothreitol (DTT).
-
Alkylating Agent: 20 mM Iodoacetamide (IAA).
-
Protease: Trypsin, sequencing grade.
-
Labeling Buffer: 100 mM TEAB, pH 7.1.
-
Light Labeling Reagent: 4% (v/v) Formaldehyde (CH₂O) in water.
-
Heavy Labeling Reagent: 4% (v/v) Deuterated Formaldehyde (CD₂O) in water.
-
Reducing Solution: 0.6 M Sodium Cyanoborohydride (NaBH₃CN) in water. (Safety Note: NaBH₃CN is highly toxic. Handle with extreme care in a chemical fume hood).
-
Quenching Solution: 1% (w/v) Ammonium hydroxide or 1 M Tris-HCl.
-
Sample Cleanup: C18 Solid Phase Extraction (SPE) cartridges.
-
LC-MS Solvents: Formic acid, HPLC-grade water, and acetonitrile.
4.2. Step-by-Step Methodology
Part A: Protein Digestion
-
Quantify Protein: Accurately determine the protein concentration of your control and experimental lysates (e.g., via BCA assay).
-
Standardize Amount: Aliquot an equal amount of protein (e.g., 100 µg) from each sample into separate microcentrifuge tubes. Adjust the volume to be equal with digestion buffer.
-
Reduction: Add DTT to a final concentration of 5 mM. Incubate at 60°C for 30 minutes to reduce disulfide bonds.
-
Alkylation: Cool samples to room temperature. Add IAA to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes to cap cysteine residues.
-
Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight (12-16 hours) at 37°C.
Part B: Isotope Labeling Causality Check: The pH of the reaction is crucial. Reductive amination is most efficient at a slightly acidic to neutral pH (6-8). The Schiff base formation is favored at neutral pH, while the hydride reduction step is more efficient at slightly acidic pH.
-
pH Adjustment (If Needed): Ensure the pH of the digested peptide solution is ~7.1. Adjust with TEAB or dilute HCl if necessary.
-
Labeling Reaction Setup:
-
Control Sample (Light): To the 100 µg peptide digest, add 8 µL of the 4% CH₂O solution.
-
Experimental Sample (Heavy): To the 100 µg peptide digest, add 8 µL of the 4% CD₂O solution.
-
-
Initiate Reduction: Add 8 µL of the 0.6 M NaBH₃CN solution to each tube. Vortex briefly.
-
Incubation: Incubate at room temperature for 1 hour.
-
Quench Reaction: Stop the reaction by adding 16 µL of the quenching solution (Ammonium hydroxide) to each tube. This consumes any unreacted formaldehyde. Vortex and incubate for 10 minutes. Causality Check: Quenching is essential to prevent the labeling of other nucleophiles or unwanted side reactions and to ensure the reaction endpoint is consistent across samples.
-
Combine Samples: Mix the entire volume of the light-labeled sample and the heavy-labeled sample into a single new tube.
Part C: Sample Cleanup
-
Acidify: Add formic acid to the combined sample to a final concentration of 0.1% to prepare it for C18 SPE.
-
SPE Cleanup: Condition and equilibrate an SPE cartridge according to the manufacturer's protocol. Load the sample, wash away salts and hydrophilic contaminants, and elute the labeled peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% formic acid).
-
Dry and Reconstitute: Dry the eluted peptides completely using a vacuum centrifuge. Reconstitute in a small volume (e.g., 100 µL) of LC-MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid).
4.3. LC-MS/MS Analysis
-
Chromatography: Use a reverse-phase C18 column with a suitable gradient of acetonitrile in water (both containing 0.1% formic acid) to separate the peptides.
-
Insight: While deuterium labeling can sometimes cause a slight retention time shift where the heavy peptide elutes slightly earlier than the light one, modern ultra-high-performance liquid chromatography (UHPLC) systems often minimize this effect, ensuring the peak pair is captured within the same MS/MS scan cycle.[2]
-
-
Mass Spectrometry:
-
Ionization: Use positive mode Electrospray Ionization (ESI+).
-
Acquisition Mode: Data-Dependent Acquisition (DDA) is common. The mass spectrometer performs a full MS1 scan to detect peptide precursor ions. It then selects the most intense ions for fragmentation (MS2), generating fragmentation spectra for peptide identification.
-
MS1 Scans: Look for peptide pairs separated by a specific mass difference.
-
MS2 Scans: The fragmentation patterns of light and heavy peptides will be nearly identical, aiding in confident identification.
-
Data Presentation and Interpretation
Quantitative Data Summary
The mass shift observed depends on the number of primary amines (N-termini and Lysine residues) available for labeling on a given peptide.
| Number of Primary Amines | "Light" Mass Shift (Da) | "Heavy" (d6) Mass Shift (Da) | Mass Difference (Heavy - Light) (Da) |
| 1 (e.g., C-terminal tryptic peptide) | +28.031 | +34.063 | +6.032 |
| 2 (e.g., internal tryptic peptide) | +56.062 | +68.126 | +12.064 |
| 3 (e.g., peptide with two Lysines) | +84.093 | +102.189 | +18.096 |
Note: These values are based on the addition of (CH₂)₂ for light and (CD₃)₂ for heavy labels on primary amines. A slightly different mass shift applies for secondary amines.
Data Analysis
-
Peptide Identification: Use a database search algorithm (e.g., Mascot, Sequest, MaxQuant) to match the MS2 fragmentation spectra to a protein sequence database. Configure the search parameters to include dimethylation of N-termini and Lysine as a variable modification.
-
Peak Pair Extraction: Specialized software (e.g., MaxQuant) will automatically identify the light and heavy isotopic pairs in the MS1 scans based on their m/z difference and co-elution profile.
-
Ratio Calculation: The software calculates the area under the curve for each isotopic peak and computes the heavy/light (H/L) ratio.
-
Normalization and Statistical Analysis: Normalize the distribution of H/L ratios to account for any minor mixing errors. Perform statistical tests to determine which protein abundance changes are significant.
Trustworthiness and Validation
A robust protocol must be self-validating.
-
Check Labeling Efficiency: Analyze a small aliquot of the labeled-and-quenched (but not combined) samples. Search the data for unlabeled peptides. The labeling efficiency should be >95% for reliable quantification.
-
1:1 Mixture Control: Create a control sample by labeling the same peptide digest with both light and heavy reagents and mixing them 1:1. The vast majority of peptide ratios in this sample should be centered around 1.0, establishing the baseline experimental variance.
-
Monitor for Isotope Effects: While minimal in modern LC systems, be aware of potential chromatographic shifts.[2] Ensure the elution window is wide enough to capture both peaks for accurate area integration.
Conclusion
Stable isotope dimethyl labeling is a powerful, accessible, and reliable technique for quantitative mass spectrometry. By understanding the underlying chemistry and following a meticulous and validated protocol, researchers in proteomics, metabolomics, and drug development can generate high-quality quantitative data. This method provides an excellent balance of performance and cost, making it a valuable tool for a wide range of applications, from fundamental biological discovery to biomarker validation.
References
-
Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852. Available at: [Link]
-
Guo, K. (2014). Relative quantification of biomarkers using mixed-isotope labeling coupled with MS. Bioanalysis, 6(1), 69–88. Available at: [Link]
-
Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical research in toxicology, 21(9), 1674–1691. Available at: [Link]
-
Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Applications of Deuterium‐Labelled Compounds in Total Synthesis and Drug Development. Angewandte Chemie International Edition, 57(7), 1758-1784. Available at: [Link]
-
Liu, Z., et al. (2021). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research, 45(3-4), 265-268. Available at: [Link]
-
RSC. (n.d.). A practical synthesis of deuterated methylamine and dimethylamine. Available at: [Link]
-
Pan, Y., & Zhang, K. (2021). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. Toxics, 9(11), 307. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of dimethylamine. Available at: [Link]
-
Ametaj, B. N., et al. (2024). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. Current Protocols. Available at: [Link]
Sources
Application Notes and Protocols: Di((2H3)methyl)ammonium Chloride as a Reagent in Organic Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Deuterium in Modern Organic Synthesis
The substitution of hydrogen with its stable, heavier isotope, deuterium (²H or D), is a powerful strategy in the molecular sciences. While chemically similar, the increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This difference, though subtle, has profound implications, most notably the Kinetic Isotope Effect (KIE) , where the rate of a reaction involving C-H bond cleavage is significantly slowed upon deuteration.[1] This phenomenon provides an indispensable tool for elucidating reaction mechanisms and metabolic pathways.[1][2][3]
In recent years, the application of deuterium has expanded beyond mechanistic studies into the realm of therapeutic drug development. By selectively replacing hydrogens at sites of metabolic attack with deuterium, medicinal chemists can slow down a drug's metabolism, potentially improving its pharmacokinetic profile, enhancing its half-life, and increasing systemic exposure.[4][5][6] This "deuterium switch" strategy has led to the development and approval of several deuterated drugs.
Di((2H3)methyl)ammonium chloride, [(CD₃)₂NH₂]⁺Cl⁻, is a specialized reagent that serves as a robust source for introducing a hexadeuterated dimethylamino moiety into organic molecules. Its utility is central to synthesizing deuterated compounds for mechanistic probes, as internal standards for mass spectrometry, and for creating novel deuterated pharmaceutical agents.[7][8]
Reagent Profile and Properties
This compound is the hydrochloride salt of bis(trideuteromethyl)amine. It is typically a white crystalline solid, highly soluble in water and other polar solvents.[9][10] Its primary value lies in its ability to deliver a stable, isotopically pure -(N(CD₃)₂) group.
| Property | Value |
| Chemical Formula | C₂H₂D₆N⁺ · Cl⁻ |
| Molecular Weight | Approx. 73.57 g/mol |
| Appearance | White crystalline powder |
| Key Feature | Source of the -N(CD₃)₂ functional group |
| Primary Applications | Isotopic labeling, mechanistic studies, synthesis of deuterated drugs |
Core Applications in Synthetic Chemistry
The primary synthetic utility of this compound is as a precursor to di((2H3)methyl)amine, a deuterated secondary amine that can be employed in a variety of classical organic transformations.
-
Nucleophilic Substitution Reactions : The deuterated dimethylamino group can be introduced by reacting a suitable electrophile (e.g., an alkyl halide or a sulfonate) with di((2H3)methyl)amine, typically generated in situ by treating the salt with a base.
-
Reductive Amination : This powerful C-N bond-forming reaction involves the condensation of di((2H3)methyl)amine with an aldehyde or ketone to form an iminium ion, which is then reduced in the same pot by a mild reducing agent to yield the corresponding tertiary amine.
-
Synthesis of Deuterated Pharmaceuticals : Many bioactive molecules contain a dimethylamino group. This moiety is often susceptible to N-demethylation by cytochrome P450 enzymes, a primary metabolic pathway. Replacing this group with a di((2H3)methyl)amino group can significantly retard this metabolic process, thereby improving the drug's pharmacokinetic properties.[5][11]
-
Mechanistic Studies : By incorporating the (CD₃)₂N- label, chemists can track the fate of this fragment through complex reaction sequences using mass spectrometry. Furthermore, it allows for the study of KIE in reactions involving the cleavage of C-H bonds on the N-methyl groups, such as in certain enzymatic processes or Hofmann eliminations.[1]
Synthesis of the Reagent: An Overview
Understanding the synthesis of the reagent itself provides valuable context. A common and practical route involves the use of a protecting group strategy to control methylation and avoid the formation of undesired byproducts like tri-substituted amines.[7][12]
Caption: Synthesis pathway for this compound.[7][13]
Experimental Protocols
The following protocols are designed to be self-validating, with clear causality behind the choice of reagents and conditions.
Protocol 1: Synthesis of N,N-di((2H3)methyl)-4-nitroaniline via Nucleophilic Aromatic Substitution
This protocol demonstrates the introduction of the deuterated dimethylamino group onto an activated aromatic ring. The electron-withdrawing nitro group activates the ring towards nucleophilic attack.
Reaction Scheme:
4-Fluoronitrobenzene + [(CD₃)₂NH₂]⁺Cl⁻ --(K₂CO₃, DMSO)--> N,N-di((2H3)methyl)-4-nitroaniline
Step-by-Step Methodology:
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.5 g, 20.4 mmol, 1.2 eq) and anhydrous potassium carbonate (K₂CO₃) (4.7 g, 34.0 mmol, 2.0 eq).
-
Causality: Potassium carbonate is a sufficiently strong base to deprotonate the ammonium salt, generating the free di((2H3)methyl)amine nucleophile in situ. Using an excess ensures complete deprotonation.
-
-
Solvent and Substrate Addition: Add 30 mL of anhydrous dimethyl sulfoxide (DMSO). Stir the suspension for 10 minutes. Add 4-fluoronitrobenzene (2.4 g, 17.0 mmol, 1.0 eq) to the mixture.
-
Causality: DMSO is an excellent polar aprotic solvent for SₙAr reactions, as it effectively solvates the potassium cation without solvating the amine nucleophile, thus enhancing its reactivity.
-
-
Reaction Conditions: Fit the flask with a reflux condenser and heat the reaction mixture to 80°C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water. A yellow precipitate will form.
-
Causality: The organic product is insoluble in water, while the inorganic salts (KCl, excess K₂CO₃) and DMSO are soluble, allowing for separation by precipitation.
-
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water (3 x 50 mL). Recrystallize the crude product from ethanol to yield pure N,N-di((2H3)methyl)-4-nitroaniline as a yellow crystalline solid.
-
Characterization:
-
¹H NMR: The spectrum will show signals corresponding to the aromatic protons but will be devoid of the characteristic singlet for N-methyl protons around 3.0 ppm.
-
Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ will appear at m/z 175, which is 6 mass units higher than the non-deuterated analog (m/z 169), confirming the successful incorporation of the (CD₃)₂N group.
-
Caption: Experimental workflow for nucleophilic aromatic substitution.
Protocol 2: Synthesis of N-benzyl-N,N-di((2H3)methyl)amine via Reductive Amination
This protocol illustrates the formation of a C-N bond by reacting an aldehyde with the deuterated amine in the presence of a selective reducing agent.
Reaction Scheme:
Benzaldehyde + [(CD₃)₂NH₂]⁺Cl⁻ --(NaBH(OAc)₃, DCE)--> N-benzyl-N,N-di((2H3)methyl)amine
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (2.0 g, 27.2 mmol, 1.3 eq) and 80 mL of anhydrous 1,2-dichloroethane (DCE). Stir the suspension.
-
Substrate Addition: Add benzaldehyde (2.2 g, 20.9 mmol, 1.0 eq) to the suspension, followed by 2-3 drops of glacial acetic acid.
-
Causality: The reaction is catalyzed by mild acid, which promotes the formation of the key iminium ion intermediate.
-
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (6.7 g, 31.4 mmol, 1.5 eq) portion-wise over 15 minutes.
-
Causality: NaBH(OAc)₃ is the reagent of choice because it is a mild and selective reducing agent that readily reduces the iminium ion but not the aldehyde starting material. It is also tolerant of the mildly acidic conditions.
-
-
Reaction Conditions: Stir the reaction at room temperature. The reaction is typically complete in 12-18 hours. Monitor by TLC.
-
Work-up: Quench the reaction by slowly adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Causality: The basic NaHCO₃ solution neutralizes the acetic acid and quenches any unreacted reducing agent.
-
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 40 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterization:
-
¹H NMR: Will show signals for the benzyl and aromatic protons. The N-methyl proton signal will be absent.
-
¹³C NMR: The signal for the deuterated methyl carbons will appear as a multiplet due to C-D coupling.
-
Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ will be observed at m/z 142.15, consistent with the deuterated product.[7]
-
Caption: Key mechanistic steps in reductive amination.
Safety and Handling
-
This compound is irritating to the skin, eyes, and respiratory system.[14]
-
Always handle this reagent in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid conditions that could promote H/D exchange, such as strongly acidic or basic aqueous solutions at high temperatures, if isotopic purity is critical.[15]
Conclusion
This compound is a valuable and highly specialized reagent for the precise installation of a deuterated dimethylamino group. Its applications are crucial in modern chemical research, from fundamental mechanistic investigations to the sophisticated design of next-generation pharmaceuticals with enhanced metabolic stability. The protocols provided herein offer robust and reproducible methods for its effective utilization, grounded in the principles of synthetic organic chemistry.
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- Application Notes and Protocols: Deuterium Labeling for Mechanistic Studies - Benchchem.
- Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry.
- A practical synthesis of deuterated methylamine and dimethylamine.
- Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc.
- Introduce the significant advantages of deuter
- The deuteration of organic compounds as a tool to teach chemistry. SciELO México.
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- Using Deuterium in Drug Discovery: Leaving the Label in the Drug.
- Method and process for synthesizing and producing deuterated methylamine and salts thereof.
- Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. PMC - NIH.
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- Preparation methods of methyl-D3-amine and salts thereof.
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The Deuterium Switch: A Strategic Tool in Modern Drug Discovery
Application Notes & Protocols for Researchers
Abstract
The substitution of hydrogen with its stable, heavier isotope, deuterium, represents a subtle yet powerful strategy in medicinal chemistry. This "deuterium switch" can significantly alter the metabolic fate of a drug molecule, often leading to an improved pharmacokinetic profile without modifying its fundamental pharmacological activity.[1][2] This guide provides an in-depth exploration of the principles, applications, and practical protocols for leveraging deuterated compounds in drug discovery. We will delve into the mechanistic basis of the deuterium kinetic isotope effect (KIE), outline strategies for rational deuteration, and provide detailed experimental workflows for evaluating the impact of this modification.
Introduction: The Scientific Rationale for Deuteration
The C-H bond is one of the most common bonds in drug molecules and is a frequent site of metabolic oxidation by cytochrome P450 (CYP) enzymes.[3][4] The rate-limiting step of this oxidation often involves the cleavage of a C-H bond.[3][4] Deuterium, having twice the mass of protium (¹H), forms a stronger covalent bond with carbon (C-D).[5][6][] Consequently, the C-D bond has a lower zero-point energy and requires more energy to break.[8] This energetic difference, known as the Deuterium Kinetic Isotope Effect (KIE), can significantly slow down the rate of metabolic reactions at the site of deuteration.[][8]
The primary goal of deuteration in drug design is to enhance a drug's metabolic stability, leading to several potential advantages:[1][2]
-
Increased Half-Life and Exposure: By slowing metabolism, the drug remains in the body for a longer period, potentially allowing for less frequent dosing.[5][9]
-
Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a specific C-H bond, deuteration at that position can minimize its production.[10][11][12]
-
Improved Bioavailability: For drugs with high first-pass metabolism, deuteration can increase the amount of active drug that reaches systemic circulation.[13]
-
More Predictable Pharmacokinetics: Reduced inter-individual variability in drug metabolism can lead to a more consistent therapeutic response.[5]
It is crucial to understand that deuteration does not alter the equilibrium constant of a reaction, only the rate at which it occurs. Therefore, the pharmacological activity of the parent drug, which typically depends on non-covalent interactions with its target, remains largely unchanged.[6][14]
Strategic Deuteration: Where to Place the "D"?
The success of a deuteration strategy hinges on the rational selection of which hydrogen atoms to replace.[5] This requires a thorough understanding of the drug candidate's metabolic profile.
Metabolic Hotspot Identification
The first step is to identify the "metabolic hotspots" – the specific sites on the molecule that are most susceptible to enzymatic oxidation.[9] This is typically achieved through a combination of in vitro and in vivo studies:
-
In Vitro Metabolism Studies: Incubating the drug with liver microsomes or hepatocytes and analyzing the resulting metabolites using liquid chromatography-mass spectrometry (LC-MS) is a standard approach.[15][16]
-
In Silico Prediction: Computational models can predict potential sites of metabolism based on the molecule's structure and known CYP enzyme substrate specificities.
Guiding Principles for Deuteration Site Selection
Once metabolic hotspots are identified, the following principles guide the placement of deuterium:
-
Target the Primary Site of Metabolism: Deuterating the most rapidly metabolized position is likely to have the most significant impact on the overall clearance of the drug.
-
Avoid Stereocenters (Generally): Introducing deuterium at a chiral center can be synthetically challenging and may not always be necessary if other, more accessible metabolic hotspots exist.
-
Consider the Impact on Potency: While the pharmacological target interaction is generally unaffected, deuteration at a position involved in critical hydrogen bonding with the target protein could potentially alter potency.[17] This is a rare but possible consideration.
Experimental Workflows & Protocols
Workflow for Evaluating a Deuterated Drug Candidate
The following diagram illustrates a typical workflow for the development and evaluation of a deuterated drug candidate.
Caption: Workflow for Deuterated Drug Candidate Development.
Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol outlines a standard procedure to compare the metabolic stability of a parent compound and its deuterated analogue.[15][16][18]
Objective: To determine the intrinsic clearance (Cl_int) of a compound in HLM as a measure of its metabolic stability.[16]
Materials:
-
Test compounds (parent and deuterated)
-
Human Liver Microsomes (pooled, commercially available)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (for quenching and protein precipitation)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare stock solutions of the parent and deuterated compounds in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Incubation Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing the test compound (final concentration, e.g., 1 µM), HLM (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.[19]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the compounds to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[18]
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.[15][18]
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int = (0.693 / t₁/₂) / (mg/mL of microsomal protein).[19]
-
Data Presentation:
| Compound | In Vitro t₁/₂ (min) | Intrinsic Clearance (Cl_int) (µL/min/mg) |
| Parent Drug | 25 | 27.7 |
| Deuterated Analogue | 75 | 9.2 |
Interpretation: A significant increase in the in vitro half-life and a corresponding decrease in intrinsic clearance for the deuterated analogue would provide strong evidence for improved metabolic stability.
Protocol: In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for comparing the pharmacokinetic profiles of a parent compound and its deuterated analogue in rodents (e.g., rats or mice).[]
Objective: To determine and compare key pharmacokinetic parameters (e.g., C_max, T_max, AUC, t₁/₂) of the parent and deuterated compounds.
Materials:
-
Test compounds (parent and deuterated) formulated in a suitable vehicle
-
Rodents (e.g., Sprague-Dawley rats)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis[8]
Procedure:
-
Animal Acclimation and Dosing: Acclimate the animals to the housing conditions. Administer the parent and deuterated compounds to separate groups of animals via the intended clinical route (e.g., oral gavage).[8]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent and deuterated compounds in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
Data Presentation:
| Parameter | Parent Drug | Deuterated Analogue |
| C_max (ng/mL) | 500 | 850 |
| T_max (hr) | 1.0 | 1.5 |
| AUC₀₋t (ng*hr/mL) | 2500 | 7500 |
| t₁/₂ (hr) | 3.5 | 9.0 |
Interpretation: A higher C_max and AUC, along with a longer t₁/₂, for the deuterated analogue would indicate improved bioavailability and a longer duration of action.[13]
Case Study: The Development of Deutetrabenazine (Austedo®)
A prime example of a successful deuterated drug is deutetrabenazine, an FDA-approved treatment for chorea associated with Huntington's disease and tardive dyskinesia.[5][21][][23] Tetrabenazine, the non-deuterated parent drug, is effective but suffers from rapid and extensive metabolism, leading to high peak plasma concentrations and a short half-life, which can cause dose-limiting side effects.[5][24]
The primary sites of metabolism for tetrabenazine are the two methoxy groups.[5] By replacing the six hydrogens on these groups with deuterium, deutetrabenazine was created. This deuteration significantly slows down the rate of metabolism, resulting in a more favorable pharmacokinetic profile.[23][24][25][26]
Caption: Pharmacokinetic Comparison of Tetrabenazine and Deutetrabenazine.
The improved pharmacokinetics of deutetrabenazine allow for lower and less frequent dosing, leading to a reduction in adverse effects and improved patient compliance.[24][27][28]
Challenges and Considerations
While deuteration is a valuable tool, it is not a universal solution. Several factors must be considered:
-
Synthetic Complexity: The synthesis of deuterated drugs is technically demanding, particularly when multiple deuterium atoms need to be introduced selectively.[29]
-
Patentability: The patent landscape for deuterated compounds can be complex, although new chemical entity (NCE) status has been granted to some deuterated drugs.[30]
-
Regulatory Pathway: The regulatory requirements for deuterated drugs are evolving, and early consultation with regulatory agencies is advisable. The FDA has permitted reliance on data from the non-deuterated compound in some cases, such as for deutetrabenazine, which can streamline development.[30]
-
Not Always Effective: If metabolism at a C-H bond is not the rate-limiting step in a drug's clearance, or if multiple metabolic pathways contribute significantly, deuteration may have a limited effect.[31] Additionally, deuteration at one site may cause a "metabolic shift," where other metabolic pathways become more dominant.[29]
Conclusion
The strategic incorporation of deuterium into drug candidates represents a mature and validated approach to optimizing pharmacokinetic properties. By leveraging the deuterium kinetic isotope effect, medicinal chemists can fine-tune the metabolic stability of a molecule, leading to drugs with improved efficacy, safety, and patient compliance. A thorough understanding of a compound's metabolic profile, coupled with rational design and rigorous experimental evaluation, is key to successfully implementing this powerful strategy in drug discovery.
References
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Salamandra. (n.d.). Regulatory Considerations for Deuterated Products. Retrieved from [Link]
- Raffa, R., Pergolizzi, J., & Taylor, R. (2018). The First Approved “Deuterated” Drug: A Short Review of the Concept. Pharmacology & Pharmacy, 9, 440-446.
- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611.
- Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276-5297.
- C&EN Global Enterprise. (2017). FDA approves first deuterated drug.
- Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238.
- Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed, 28911772.
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Isowater® Corp. (n.d.). Pharmaceutical Applications Of Deuterium. Retrieved from [Link]
- Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 562-584.
- Taylor & Francis Online. (2020). A Primer of Deuterium in Drug Design.
- Gant, T. G. (2013). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611.
- Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry.
- National Center for Biotechnology Information. (2019, May 1). Deutetrabenazine Therapy and CYP2D6 Genotype.
- Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. PubMed.
-
Dr.Oracle. (2025, May 2). What is the mechanism of action of deutetrabenazine (Austedo)? Retrieved from [Link]
- University of Eastern Piedmont. (n.d.). Applications of deuterium in medicinal chemistry.
- Che, A. (2023, March 8).
- Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PubMed.
- Taylor & Francis Online. (n.d.). Deuterium Medicinal Chemistry Comes of Age.
- PharmaCompass.com. (n.d.).
- MedPath. (2025, September 7). Deutetrabenazine (Austedo®) - Advanced Drug Monograph.
- Patsnap Synapse. (2024, July 17).
- (n.d.).
- Clark, J. R. (2023, October 20). Deuteration in Drug Development: Tiny Reactions with Big Promise. The Science Coalition.
- Benchchem. (n.d.). The Strategic Role of Deuterium Labeling in Revolutionizing Pharmacokinetic Studies: An In-depth Technical Guide.
- BOC Sciences. (n.d.).
- National Center for Biotechnology Information. (2022, August 7).
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- National Center for Biotechnology Information. (n.d.).
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- (n.d.).
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Application Notes and Protocols for Di((2H3)methyl)ammonium Chloride in Material Science
Introduction: The Isotopic Advantage in Advanced Materials
In the pursuit of next-generation materials, controlling properties at the molecular level is paramount. Isotopic labeling, the selective replacement of an atom with one of its isotopes, offers a subtle yet powerful tool to modify and probe material characteristics without altering the fundamental chemistry. Di((2H3)methyl)ammonium chloride, or deuterated dimethylammonium chloride ((CD₃)₂NH₂Cl), is a prime example of such a reagent. By replacing hydrogen atoms on the methyl groups with their heavier isotope, deuterium (²H or D), we unlock significant advantages in both material performance and characterization.
The primary applications of this compound, and deuterated organic cations in general, fall into two key domains. First, in the field of photovoltaics, particularly perovskite solar cells, deuteration has emerged as a critical strategy for enhancing device stability and efficiency.[1][2][3] Second, in the realm of advanced material characterization, the unique nuclear properties of deuterium provide an unparalleled window into the structure and dynamics of materials when analyzed with techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering.[4][5] This guide provides the scientific rationale and detailed experimental protocols for leveraging this compound in these cutting-edge applications.
Part 1: Enhancing Perovskite Solar Cell Stability and Performance
Scientific Rationale: The Kinetic Isotope Effect
One of the primary degradation pathways in hybrid organic-inorganic perovskites involves the organic cation, such as methylammonium or dimethylammonium. Under operational stress like heat and illumination, the acidic protons on the ammonium group can be abstracted by neighboring halide ions, initiating a cascade of reactions that decompose the perovskite structure.[6][7]
The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) and nitrogen-deuterium (N-D) bond compared to the corresponding C-H and N-H bonds. This is due to the lower zero-point energy of the heavier deuterium isotope.[6][7] Consequently, more energy is required to break these bonds, significantly slowing down the rate of deprotonation and other degradation reactions. This phenomenon, known as the Kinetic Isotope Effect (KIE) , is the cornerstone of the enhanced stability observed in deuterated perovskite systems. Studies have demonstrated that this approach inhibits degradation, passivates material defects, restrains ion migration, and improves the overall quality of the perovskite crystal grain growth.[1][3]
Protocol 1: Fabrication of High-Stability Perovskite Solar Cells via Additive Engineering
This protocol describes a common "one-step" method for fabricating perovskite solar cells, adapted to include a deuterated organic cation additive to improve film quality and device stability. While many high-performance devices use deuterated methylammonium (MA⁺) or formamidinium (FA⁺), the principle extends to the use of deuterated dimethylammonium chloride ((CD₃)₂NH₂Cl) as a crystallization-assisting additive.
Materials & Reagents:
-
Substrates: Fluorine-doped Tin Oxide (FTO) coated glass.
-
Electron Transport Layer (ETL): Tin (IV) oxide (SnO₂) colloidal dispersion.
-
Perovskite Precursors: Formamidinium Iodide (FAI), Lead Iodide (PbI₂), Methylammonium Bromide (MABr), Lead Bromide (PbBr₂), Cesium Iodide (CsI).
-
Deuterated Additive: this compound ((CD₃)₂NH₂Cl).
-
Hole Transport Layer (HTL): Spiro-OMeTAD solution.
-
Solvents: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Isopropanol (IPA), Chlorobenzene.
-
Metal Contact: Gold (Au) or Silver (Ag).
Step-by-Step Methodology:
-
Substrate Preparation:
-
Clean FTO substrates sequentially via ultrasonication in detergent, deionized water, acetone, and isopropanol (15 min each).
-
Dry the substrates with a nitrogen gun.
-
Treat with UV-Ozone for 15 minutes immediately before depositing the ETL.
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a SnO₂ solution by diluting a commercial colloidal dispersion in water.
-
Spin-coat the SnO₂ solution onto the FTO substrate at 3000 rpm for 30 seconds.
-
Anneal the substrates at 150°C for 30 minutes in ambient air.
-
-
Perovskite Precursor Solution Preparation (Inside a Nitrogen-filled Glovebox):
-
Prepare a stock solution of the primary perovskite components. A common formulation for a mixed-cation perovskite is FAPbI₃ with smaller amounts of MAPbBr₃ and CsI.
-
Standard Solution (Example): Dissolve FAI (1 M), PbI₂ (1.1 M), MABr (0.2 M), and PbBr₂ (0.2 M) in a mixed solvent of DMF:DMSO (4:1 v/v).
-
Deuterated Additive Solution: To the standard solution, add this compound. The optimal amount must be determined empirically, but a starting point is typically 1-5 mol% with respect to the lead content.
-
Stir the final solution at room temperature for at least 1 hour before use.
-
-
Perovskite Film Deposition:
-
Transfer the ETL-coated substrates into the nitrogen-filled glovebox.
-
Deposit ~40 µL of the perovskite precursor solution onto the substrate.
-
Spin-coat in a two-step process: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.[8]
-
During the second step, at ~15 seconds before the end, dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Immediately transfer the film to a hotplate and anneal at 100-150°C for 10-30 minutes. The exact temperature and time are critical parameters to optimize.
-
-
Hole Transport Layer (HTL) and Electrode Deposition:
-
Cool the perovskite films to room temperature.
-
Deposit the Spiro-OMeTAD solution via spin-coating at 4000 rpm for 30 seconds.
-
Finally, thermally evaporate the metal back contact (e.g., 80 nm of Gold) under high vacuum (<10⁻⁶ Torr).
-
Data Presentation: Expected Performance Improvements
The incorporation of deuterated organic cations has been shown to yield significant gains in both power conversion efficiency (PCE) and operational stability.
| Parameter | Standard Perovskite Film | Deuterated Perovskite Film | Rationale for Improvement |
| Precursor Additive | None or CH₃NH₃Cl | (CD₃)₂NH₂Cl or CD₃NH₃Cl | Deuterated additive assists in crystallization and enhances stability.[9][10] |
| Power Conversion Eff. | ~23-24% | >25% | Improved grain growth, defect passivation, and reduced non-radiative recombination.[1][2] |
| Fill Factor (FF) | ~80% | >82% | Reduced defect density leads to more efficient charge extraction.[1][3] |
| Stability (T₉₀) | < 500 hours | > 1000 hours | Kinetic Isotope Effect suppresses degradation pathways, leading to longer operational lifetime under illumination.[1] |
Table 1: Comparison of typical device parameters for standard vs. deuterated perovskite solar cells based on literature values.
Part 2: Applications in Advanced Material Characterization
Beyond improving material properties, isotopic labeling is a cornerstone of modern analytical techniques for probing material structure and dynamics.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: Solid-state NMR is a powerful, non-destructive technique that provides information about the local chemical environment and dynamics of atomic nuclei. By selectively replacing ¹H with ²H (deuterium), we can study the motion of the organic cations within the perovskite's inorganic cage. The ²H nucleus has a different nuclear spin and a quadrupole moment, making its NMR signal highly sensitive to the rate and geometry of molecular reorientation.[4] By analyzing the ²H NMR line shapes and relaxation times as a function of temperature, researchers can precisely quantify the rotational dynamics of the dimethylammonium cation, from fast ps-timescale tumbling in the high-temperature cubic phase to "frozen" motion at low temperatures.[4][11]
Experimental Considerations:
-
Sample Preparation: The deuterated perovskite material is synthesized and packed into a solid-state NMR rotor.
-
Instrumentation: A high-field solid-state NMR spectrometer equipped with a probe capable of detecting the ²H frequency is required.
-
Analysis: Variable-temperature experiments are conducted to map the changes in cation dynamics across different phase transitions of the material.
Neutron Scattering
Principle: Neutrons interact with atomic nuclei, and the strength of this interaction, known as the neutron scattering length, varies significantly between different isotopes. Crucially, hydrogen (¹H) and deuterium (²H) have vastly different scattering length densities (SLDs).[12] This large "contrast" can be exploited to "see" specific parts of a complex material.[13][14]
In a hybrid perovskite, the SLD of the organic cation is very different from the inorganic framework. By using this compound, the contrast between the organic and inorganic sub-lattices is dramatically enhanced compared to a standard hydrogenated sample. This allows techniques like Small-Angle Neutron Scattering (SANS) to precisely determine the size, shape, and distribution of different domains within the material, information that is often inaccessible with X-ray techniques.[5]
Experimental Considerations:
-
Synthesis: A fully deuterated version of the component of interest must be synthesized. Practical synthesis routes for deuterated dimethylamine have been reported.[15][16]
-
Instrumentation: Requires access to a research reactor or spallation neutron source facility.
-
Application: Ideal for studying morphology in organic photovoltaics, block copolymers, and other multi-component soft matter systems.[5]
Conclusion
This compound and related deuterated organic salts are more than mere chemical curiosities; they are enabling tools for material scientists. Their application in perovskite solar cells directly addresses the critical challenge of long-term stability, pushing the technology closer to commercial viability. Simultaneously, their use in advanced NMR and neutron scattering experiments provides fundamental insights into material structure and behavior that are essential for rational material design. These dual roles underscore the significant impact of isotopic labeling as a sophisticated strategy in modern material science.
References
-
Meng, J., Gao, Y., Hu, J., et al. (2025). Deuterium-Substituted Cations Enhance Perovskite Solar Cell Efficiency and Stability. Joule. Available at: [Link][1][3]
-
Yoo, J. J., Wieghold, S., Hages, C., et al. (2023). Bioinspired stability enhancement in deuterium-substituted organic–inorganic hybrid perovskite solar cells. PNAS Nexus, 2(5), pgad141. Available at: [Link][6]
-
Perovskite-Info. (2025). Novel deuteration strategy could enhance perovskite solar cell efficiency and stability. Available at: [Link][2]
-
Meng, J., Gao, Y., Hu, J., et al. (2025). Deuterium-Substituted Cations Enhance Perovskite Solar Cell Efficiency and Stability. OSTI.GOV. Available at: [Link]
-
Yoo, J. J., Wieghold, S., Hages, C., et al. (2023). Bioinspired stability enhancement in deuterium-substituted organic-inorganic hybrid perovskite solar cells. ResearchGate. Available at: [Link][7]
-
Liu, X., et al. (2020). A practical synthesis of deuterated methylamine and dimethylamine. Semantic Scholar. Available at: [Link][15]
-
Wasylishen, R. (2021). What was so Intriguing About Some of the First NMR Spectra of the Methylammonium Lead Halides?. nanoGe. Available at: [Link][4]
-
Ma, R., et al. (2023). Deuteration-enhanced neutron contrasts to probe amorphous domain sizes in organic photovoltaic bulk heterojunction films. PubMed Central. Available at: [Link][5]
-
Ren, Z., et al. (2022). Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. MDPI. Available at: [Link][9]
-
Liu, X., et al. (2020). A practical synthesis of deuterated methylamine and dimethylamine. ResearchGate. Available at: [Link][16]
-
Darwish, T. (2016). Chemical deuteration and neutrons for structure function applications. INIS-IAEA. Available at: [Link]
-
Forschungszentrum Jülich. (2022). Deuteration. Available at: [Link][13]
-
Kosmatos, O., et al. (2019). Μethylammonium Chloride: A Key Additive for Highly Efficient, Stable, and Up‐Scalable Perovskite Solar Cells. Bohrium. Available at: [Link][10]
-
Wang, S., et al. (2024). Protocol for fabricating long-lasting passivated perovskite solar cells. PubMed Central. Available at: [Link][8]
-
Lucarelli, C., et al. (2020). Methylammonium Cation Dynamics in Methylammonium Lead Halide Perovskites–A Solid-State NMR Perspective. ResearchGate. Available at: [Link][11]
-
Wikipedia. (n.d.). Neutron scattering. Retrieved from [Link][14]
-
Lee, J., et al. (2025). Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. PubMed Central. Available at: [Link][12]
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- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Di((2H3)methyl)ammonium Chloride Synthesis
Welcome to the technical support center for the synthesis of Di((2H3)methyl)ammonium chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable deuterated reagent. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main strategies for synthesizing this compound:
-
Direct Methylation using a Deuterated Reagent: This approach involves the reaction of dimethylamine with a deuterated methylating agent, such as deuterated methyl iodide (CD3I) or deuterated methyl tosylate (TsOCD3).[1][2] This is often followed by treatment with hydrochloric acid to form the desired ammonium chloride salt.
-
Reaction of Deuterated Dimethylamine with HCl: A more common and often more cost-effective method involves the reaction of deuterated dimethylamine ((CD3)2NH) with hydrogen chloride (HCl) or deuterium chloride (DCl) in an anhydrous solvent.[3]
Q2: Why is isotopic purity crucial, and how is it maintained during synthesis?
Isotopic purity is paramount because the primary application of this compound is as a source of deuterated methyl groups for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry-based metabolic research.[3] Any proton (¹H) contamination can complicate spectral analysis and compromise the accuracy of tracer studies.
To maintain high isotopic purity:
-
Use Deuterated Solvents: Employing deuterated solvents (e.g., D₂O, ethanol-d6) minimizes the risk of H/D exchange, where a deuterium atom is replaced by a proton from the solvent.[3][4]
-
Anhydrous Conditions: Water is a significant source of protons. Therefore, conducting the reaction under anhydrous conditions using techniques like a Schlenk line is critical.[3]
-
High-Purity Starting Materials: Ensure the deuterated starting materials have high isotopic enrichment.
Q3: What are the key analytical techniques for characterizing the final product?
A combination of analytical methods is essential to confirm the identity, purity, and isotopic enrichment of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The absence or significant reduction of the methyl proton signal confirms high deuterium incorporation.[4] The small residual proton signal can also serve as a chemical shift reference.[5]
-
²H NMR (Deuterium NMR): This technique directly detects deuterium, providing unambiguous confirmation of deuteration and its location.[4][6]
-
¹³C NMR: The carbon signal will be split into a multiplet due to coupling with deuterium, which can also be used to assess deuteration.[4]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry can precisely determine the molecular weight, with each incorporated deuterium atom increasing the mass by approximately one unit.[4]
Troubleshooting Guide
Problem 1: Low Yield of this compound
Q: I'm experiencing a significantly lower yield than expected. What are the potential causes and solutions?
A: Low yields can stem from several factors throughout the synthetic process. Here’s a systematic approach to troubleshooting:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, temperature, or inefficient mixing. For quaternization reactions, reflux conditions are often necessary.[3] | Increase the reaction time and/or temperature. Ensure vigorous stirring to improve reactant contact. Monitor the reaction progress using an appropriate technique like TLC or NMR. |
| Loss of Gaseous Reactants | If using gaseous reactants like methyl chloride or dimethylamine, leaks in the reaction setup can lead to a loss of material. | Ensure all joints and connections in your glassware are properly sealed. For reactions under pressure, regularly check for pressure drops. |
| Side Reactions | Over-methylation of the starting amine can lead to the formation of quaternary ammonium salts if the reaction is not carefully controlled.[2] The Eschweiler-Clarke reaction, a method for methylation, is known to stop at the tertiary amine stage and not form quaternary salts.[7] | Carefully control the stoichiometry of the reactants. Consider alternative methylation methods like the Eschweiler-Clarke reaction if over-methylation is a persistent issue. |
| Product Loss During Workup | The product, being a salt, is highly soluble in polar solvents. Excessive washing with polar solvents during purification can lead to significant product loss. | Minimize the volume of washing solvents. Use cold solvents to reduce solubility. Consider alternative purification methods like recrystallization from a suitable deuterated solvent system.[3] |
Problem 2: Isotopic Scrambling or Low Deuterium Incorporation
Q: My analytical data (NMR/MS) shows lower than expected deuterium enrichment. What could be causing this H/D exchange?
A: Isotopic scrambling, or the unintended replacement of deuterium with hydrogen, is a common challenge in deuterated synthesis.
Troubleshooting Workflow for Isotopic Scrambling:
Caption: Troubleshooting workflow for low deuterium incorporation.
Detailed Explanation:
-
Protic Contamination: The most common culprit is the presence of protons from water or non-deuterated solvents.[4] Even trace amounts of moisture in the starting materials, solvents, or from the atmosphere can lead to H/D exchange.
-
Workup and Purification: Using protic solvents like water or methanol during extraction or chromatography can cause back-exchange.[4] Similarly, strongly acidic or basic conditions during workup can facilitate this exchange.
-
Reaction Conditions: If the reaction involves a reversible H/D exchange, the equilibrium may not be sufficiently shifted towards the deuterated product.[4]
Problem 3: Presence of Impurities in the Final Product
Q: After synthesis, I'm observing unexpected signals in my NMR spectrum or peaks in my mass spectrum. How can I identify and eliminate these impurities?
A: Impurities can arise from starting materials, side reactions, or the workup process.
Common Impurities and Their Solutions:
| Impurity | Likely Source | Identification Method | Purification Strategy |
| Starting Materials | Incomplete reaction or use of impure starting materials. | Compare the spectra of your product with those of the starting materials. | Recrystallize the final product. Ensure the purity of starting materials before the reaction. |
| Over-methylated Byproducts | Reaction of the product with the methylating agent. | Mass spectrometry will show peaks corresponding to higher molecular weight species. | Optimize the stoichiometry of the reaction. Consider a purification method that separates based on polarity, such as column chromatography. |
| Residual Solvents | Incomplete removal of solvents during drying. | ¹H NMR will show characteristic solvent peaks. | Dry the product under high vacuum for an extended period, possibly with gentle heating. |
| Inorganic Salts | Byproducts from the reaction or workup (e.g., NaCl). | These are often insoluble in organic solvents and may not be visible by NMR or MS. | Wash the product with a solvent in which the inorganic salts are insoluble but the product has low solubility. Recrystallization is also effective. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Deuterated Dimethylamine
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a gas inlet adapter, dissolve deuterated dimethylamine ((CD3)2NH) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Cool the solution to 0 °C using an ice bath. Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution or add a solution of HCl in anhydrous ether dropwise with vigorous stirring.
-
Precipitation: this compound will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, washing with cold, anhydrous diethyl ether.
-
Drying: Dry the product under high vacuum to remove any residual solvent.
Protocol 2: Recrystallization for Purification
-
Solvent Selection: Choose a deuterated solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below (e.g., deuterated ethanol/diethyl ether).[3]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot deuterated solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under high vacuum.
In-Depth Mechanistic Insight: The Eschweiler-Clarke Reaction
For syntheses involving the methylation of a primary or secondary amine, the Eschweiler-Clarke reaction is a powerful tool. It utilizes formic acid and formaldehyde to achieve methylation.
Reaction Mechanism:
Caption: Mechanism of the Eschweiler-Clarke reaction.
The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde.[7][8] Formic acid then acts as a hydride donor to reduce the iminium ion to the methylated amine, releasing carbon dioxide in an irreversible step.[7][8] A key advantage of this reaction is that it does not proceed to form a quaternary ammonium salt, as a tertiary amine cannot form another iminium ion.[7]
References
- This compound | Deuterated Reagent - Benchchem. (n.d.).
- Technical Support Center: Synthesis of Deuterated Organic Compounds - Benchchem. (n.d.).
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025, November 5).
- Protocol for Using Deuterated Compounds in NMR Spectroscopy: Application Notes for Researchers - Benchchem. (n.d.).
- Liu, Z., Ren, X., & Wang, P. (n.d.). A practical synthesis of deuterated methylamine and dimethylamine. Semantic Scholar.
- A practical synthesis of deuterated methylamine and dimethylamine. (n.d.). ResearchGate.
- applications of quantitative d-nmr in analysis of deuterium enriched compounds - Sigma-Aldrich. (n.d.).
- Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. (n.d.).
- Eschweiler–Clarke reaction - Wikipedia. (n.d.).
Sources
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- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Deuterated Methylation
Welcome to the technical support center for deuterated methylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The goal is to empower you to navigate the complexities of incorporating deuterated methyl groups into your molecules of interest with confidence and precision.
The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, offers profound benefits in drug development. This is largely due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow metabolic processes, potentially enhancing a drug's pharmacokinetic profile.[1][2] The "magic methyl" effect, a significant increase in potency observed upon methylation, can be further fine-tuned through deuteration, making this a critical technique in modern medicinal chemistry.[1][3][4]
This resource is structured to address specific challenges you may encounter, providing not just solutions, but the scientific reasoning behind them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during deuterated methylation reactions, offering explanations and actionable solutions.
Issue 1: Low Yield of the d₃-Methylated Product
This is one of the most common challenges. Several factors can contribute to an unexpectedly low yield.
Possible Cause 1: Incomplete Reaction
-
Explanation: The reaction may not have reached completion due to insufficient time, temperature, or suboptimal stoichiometry of reagents.
-
Recommended Solutions:
-
Increase Reaction Time: Monitor the reaction progress using an appropriate technique (TLC, LC-MS, GC-MS) to determine the optimal reaction time.
-
Elevate Temperature: For less reactive substrates, a moderate increase in temperature can significantly improve the reaction rate. However, be cautious of potential side reactions or decomposition of starting materials and reagents at higher temperatures.
-
Optimize Reagent Stoichiometry: While a slight excess of the deuterated methylating agent is often used, a large excess can lead to undesired side reactions. A systematic optimization of the molar ratios of your substrate, base, and methylating agent is recommended.
-
Possible Cause 2: Degradation of the Deuterated Methylating Agent
-
Explanation: Deuterated methylating agents, such as deuterated methyl iodide (CD₃I) or deuterated methyl bromide (CD₃Br), can be sensitive to moisture and light.[5] Improper handling and storage can lead to their degradation, reducing the effective concentration in your reaction.
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware and anhydrous solvents.[5] Inert atmosphere (e.g., argon or nitrogen) is crucial.
-
Freshly Purify or Procure Reagents: If possible, use freshly opened or recently purified deuterated methylating agents.
-
Proper Storage: Store deuterated methylating agents in a cool, dark place, and under an inert atmosphere.
-
Possible Cause 3: Competing Side Reactions
-
Explanation: Depending on your substrate and reaction conditions, side reactions such as elimination or multiple methylations can compete with the desired SN2 reaction. The kinetic isotope effect can sometimes influence the ratio of substitution to elimination products.[6]
-
Recommended Solutions:
-
Choice of Base: A bulky, non-nucleophilic base can often minimize elimination reactions.
-
Solvent Selection: Polar aprotic solvents like DMF or THF generally favor SN2 reactions.[5]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired substitution reaction over elimination.
-
Issue 2: Incomplete Deuteration or H/D Scrambling
Observing a mixture of deuterated and non-deuterated products, or a distribution of D₁, D₂, and D₃ species, indicates issues with isotopic purity.
Possible Cause 1: Contamination with Protic Solvents or Reagents
-
Explanation: Trace amounts of water or other protic impurities in your solvents or reagents can lead to H/D exchange, compromising the isotopic purity of your product.
-
Recommended Solutions:
-
Use High-Purity Deuterated Reagents: Ensure the isotopic purity of your starting deuterated methylating agent is high.
-
Thoroughly Dry Solvents and Glassware: As mentioned previously, rigorous exclusion of water is critical.[5]
-
Possible Cause 2: H/D Exchange with the Substrate or Product
-
Explanation: Acidic protons on your substrate or product can undergo exchange with any protic sources present.
-
Recommended Solutions:
-
Protecting Groups: If your substrate contains acidic functional groups not involved in the methylation, consider protecting them prior to the reaction.
-
Careful Work-up: During the reaction work-up, minimize exposure to aqueous acidic or basic conditions if your product is susceptible to back-exchange.
-
Issue 3: Difficulty in Product Purification
Separating the desired deuterated product from starting material, byproducts, or the methylating agent can be challenging.
Possible Cause 1: Similar Polarity of Product and Starting Material
-
Explanation: If the methylation does not significantly alter the polarity of your molecule, chromatographic separation can be difficult.
-
Recommended Solutions:
-
High-Performance Chromatography Techniques: Consider using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for challenging separations.
-
Derivatization: In some cases, derivatizing the product to alter its polarity for easier separation, followed by deprotection, might be a viable strategy.
-
Possible Cause 2: Volatility of the Methylating Agent
-
Explanation: Residual deuterated methyl iodide or bromide can be difficult to remove completely due to their volatility.[5]
-
Recommended Solutions:
-
Azeotropic Distillation: Co-evaporation with a suitable solvent can help in removing volatile impurities.
-
Quenching: Use a suitable quenching agent to consume any excess methylating agent before work-up. For instance, a small amount of a primary or secondary amine can react with excess methyl iodide.
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common deuterated methylating agents and how do I choose the right one?
The choice of a deuterated methylating agent depends on the substrate, desired reactivity, and reaction conditions. Here's a comparison of some common options:
| Reagent | Formula | Key Characteristics |
| Deuterated Methyl Iodide | CD₃I | Highly reactive, good for a wide range of nucleophiles. Volatile and light-sensitive.[7][8] |
| Deuterated Methyl Bromide | CD₃Br | A gas at room temperature, offering a good balance of reactivity and handling.[6] |
| Deuterated Dimethyl Sulfate | (CD₃)₂SO₄ | A powerful methylating agent, but also highly toxic. |
| Deuterated Trimethylsilyldiazomethane | TMS-CD₃N₂ | A safer alternative to diazomethane for methylating carboxylic acids.[9][10][11] |
| Deuterated Methanol | CD₃OD | Can be used in certain transition-metal-catalyzed reactions.[7][12] |
Q2: How does the kinetic isotope effect (KIE) impact my deuterated methylation reaction?
The C-D bond is stronger than the C-H bond, leading to a higher activation energy for reactions involving C-D bond cleavage.[1][2] This is known as the primary kinetic isotope effect.[13][14] In the context of methylation, this can mean:
-
Slower Reaction Rates: Reactions where a C-H bond is broken in the rate-determining step will be slower with a deuterated reagent.[6]
-
Altered Selectivity: The KIE can sometimes be exploited to favor a desired reaction pathway, for example, substitution over elimination.[6]
-
Metabolic Stability: The KIE is the primary reason why deuterated drugs can exhibit slower metabolism, as enzymatic C-H bond cleavage is often a key metabolic pathway.[1][2]
Experimental Design & Protocols
Q3: Can you provide a general protocol for a standard deuterated methylation using CD₃I?
Disclaimer: This is a general guideline. Specific conditions must be optimized for your particular substrate.
Objective: To methylate a phenol with deuterated methyl iodide.
Materials:
-
Phenol substrate
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Deuterated Methyl Iodide (CD₃I)
-
Anhydrous Acetone or DMF
-
Oven-dried glassware
-
Inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Protocol:
-
Setup: Assemble the reaction glassware (round-bottom flask with a condenser and magnetic stirrer) and flame-dry it under vacuum or oven-dry it. Allow to cool to room temperature under an inert atmosphere.
-
Reagent Addition: To the flask, add the phenol substrate (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Solvent Addition: Add anhydrous acetone or DMF via syringe.
-
Methylating Agent Addition: Add deuterated methyl iodide (1.1 - 1.5 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with the reaction solvent.
-
Extraction: Combine the filtrate and washes. If using DMF, you may need to perform an aqueous work-up. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for success.
Caption: A typical workflow for a deuterated methylation experiment.
Understanding Reaction Mechanisms
The SN2 (bimolecular nucleophilic substitution) mechanism is the most common pathway for methylation with agents like methyl iodide.
Caption: The concerted SN2 mechanism for deuterated methylation.
References
- The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - NIH. (n.d.).
- How do you make iodomethane d3? - Knowledge - Bloom Tech. (2023, August 7).
- IODOMETHANE-D3 synthesis - ChemicalBook. (n.d.).
- (PDF) Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - ResearchGate. (2023, March).
- SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: IV. METHYL-d3 BROMIDE - Canadian Science Publishing. (n.d.).
- CN116041139A - Method for separating deuterated methyl iodide - Google Patents. (n.d.).
- The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - ResearchGate. (2021, July 7).
- Trimethylsilyldiazo[ 13 C]methane - Organic Syntheses Procedure. (n.d.).
- Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites | Request PDF - ResearchGate. (2025, August 7).
- Conventional procedures for O-methylation and -demethylation. a Toxic... - ResearchGate. (n.d.).
- side reactions and byproducts when using deuterated methyl bromide - Benchchem. (n.d.).
- 113214043 Method for efficiently preparing deuterated iodomethane and application of deuterated iodomethane - WIPO Patentscope. (2021, August 6).
- The kinetic isotope effect in the search for deuterated drugs. (n.d.).
- Kinetic isotope effect - Wikipedia. (n.d.).
- Peptide quantitation with methyl iodide isotopic tags and mass spectrometry - PubMed. (2010, June).
- methyl iodide - Organic Syntheses Procedure. (n.d.).
- Kinetic Isotope Effects - Chemistry LibreTexts. (2024, May 4).
- Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC - NIH. (n.d.).
- Deuterated Crosslinkers for Mass Spectrometry - ProteoChem. (n.d.).
- Methylation using iodomethane : r/Chempros - Reddit. (2020, October 28).
- Local Deuteration Enables NMR Observation of Methyl Groups in Proteins from Eukaryotic and Cell‐Free Expression Systems - NIH. (n.d.).
- The Deuterated "Magic Methyl" Group: A Guide to Site-Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PubMed. (2021, August 16).
- Deuteration Degree‐Controllable Methylation via a Cascade Assembly Strategy using Methylamine‐Water as Methyl Source | Request PDF - ResearchGate. (n.d.).
- Deuterated methylselenylating reagents designed for diverse Se-methyl-d3 scaffold construction - Green Chemistry (RSC Publishing). (n.d.).
- The importance of deuterated compounds, the magic methyl effect and... - ResearchGate. (n.d.).
- TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane. (2023, July 17).
- Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC - NIH. (n.d.).
- Selective Methyl Group Protonation of Perdeuterated Proteins - Lewis Kay's group at the University of Toronto. (n.d.).
- Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. (n.d.).
- Trimethylsilyldiazomethane - CDC Stacks. (2010, April 10).
- Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. (2009, March).
- Technical Support Center: Optimizing Deuterium Labeling Reactions - Benchchem. (n.d.).
- How do you know if you have a methylation problem? | MTHFR Support Australia. (2020, February 12).
- You May Have a Methylation Issue! ... Early Signs and What You Can do About it! - YouTube. (2025, September 8).
- Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight - PMC. (n.d.).
- Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - NIH. (n.d.).
- An optimized protocol to detect high‐throughput DNA methylation from custom targeted sequences on 96 samples simultaneously - PMC - NIH. (2025, August 13).
- Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE - Yale Environmental Health & Safety. (n.d.).
- Optimizing the DNA Methylation Analysis Workflow - Promega Corporation. (n.d.).
- DNA Methylation Analysis Support—Troubleshooting | Thermo Fisher Scientific - US. (n.d.).
- An optimized protocol to detect high‐throughput DNA methylation from custom targeted sequences on 96 samples simultaneously - ResearchGate. (2025, August 16).
- What type of methylator are you? Why your Methylation Profile matters. - i-screen. (n.d.).
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- 9. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Challenges of Hygroscopic Deuterated Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common, and often frustrating, issues encountered when handling hygroscopic deuterated compounds. Our goal is to equip you with the knowledge and practical techniques to ensure the integrity of your experiments and the reliability of your results.
Introduction: The Pervasive Problem of Moisture
Deuterated compounds, particularly the solvents used in Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools in modern chemical and pharmaceutical research.[1] Many of these compounds, however, are hygroscopic, meaning they readily absorb moisture from the atmosphere.[2][3][4] This seemingly simple property can lead to a cascade of experimental complications, from contaminated NMR spectra to the degradation of valuable samples.[5][6] Understanding the root causes of moisture contamination and implementing robust handling protocols are paramount to achieving accurate and reproducible data.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve specific issues you may encounter during your experimental workflow.
Issue 1: A Prominent Water Peak in Your ¹H NMR Spectrum
Symptom: You observe a larger-than-expected water peak (H₂O or HOD) in your ¹H NMR spectrum, potentially obscuring signals from your analyte.[5][7]
Causality: The presence of a significant water peak is the most direct indicator of moisture contamination. This can originate from several sources: the deuterated solvent itself, the NMR tube, your sample, or the sample preparation environment.
Step-by-Step Resolution Protocol:
-
Isolate the Source:
-
Run a ¹H NMR spectrum of the deuterated solvent directly from the bottle. If a large water peak is present, the solvent itself is contaminated.
-
If the solvent is clean, the contamination likely occurred during sample preparation.
-
-
Solvent Remediation (If Contaminated):
-
For many common deuterated solvents, drying over activated molecular sieves (3Å or 4Å) is a safe and effective method.[8][9] Allow the solvent to stand over the sieves for at least 24 hours in a sealed container under an inert atmosphere.[9]
-
For more rigorous drying, distillation from an appropriate drying agent (e.g., calcium hydride for many solvents) may be necessary.[9] Caution: Never use reactive drying agents like sodium metal with chlorinated solvents due to the risk of explosion.[9]
-
-
Improving Sample Preparation Technique:
-
Glassware: Thoroughly dry all glassware, including NMR tubes and pipettes, in an oven at a high temperature (e.g., 150 °C) for several hours or overnight and cool them in a desiccator immediately before use.[2][10]
-
Inert Atmosphere: Whenever possible, handle hygroscopic compounds and prepare NMR samples in a glove box or under a steady stream of dry, inert gas (e.g., nitrogen or argon).[2][11][12]
-
Preconditioning NMR Tubes: For highly sensitive experiments, rinsing the NMR tube with D₂O, followed by the deuterated solvent of choice, can help exchange protons on the glass surface for deuterium, thus minimizing the residual water signal.[10][13]
-
Preventative Measures:
-
Purchase deuterated solvents in smaller, single-use ampoules to minimize repeated exposure of the bulk solvent to the atmosphere.[2][10][14]
-
Store bulk solvents in bottles with Sure/Seal™ caps or similar airtight closures.[2]
-
Always store hygroscopic compounds in a desiccator or a glove box.[3][15]
Issue 2: Unexpected Peaks or Broadening of Signals in the NMR Spectrum
Symptom: Your NMR spectrum shows unexpected signals, or the peaks corresponding to your compound of interest are broader than anticipated.
Causality: While moisture is a primary culprit, other factors can contribute to spectral artifacts. Acidic impurities, which can form in some deuterated solvents over time (e.g., CDCl₃), can catalyze degradation or exchange reactions, leading to new peaks or signal broadening.[6][10] Additionally, proton-deuterium exchange with labile protons (e.g., -OH, -NH) on your analyte can also affect the spectrum.[1]
Step-by-Step Resolution Protocol:
-
Check for Solvent Degradation:
-
If using an older bottle of a solvent like CDCl₃, consider that it may have decomposed to form acidic byproducts.[6][10] Using a fresh bottle or ampoule is the quickest way to rule this out.
-
Some suppliers add stabilizers, like silver foil, to solvents like chloroform-d to scavenge radicals and minimize decomposition.[10]
-
-
Consider Proton-Deuterium Exchange:
-
If your analyte has exchangeable protons, their signals may be broadened or even absent, especially in protic deuterated solvents like D₂O or CD₃OD.[1][16] The HOD peak may also increase in intensity as a result of this exchange.
-
Running the experiment in an aprotic deuterated solvent (e.g., DMSO-d₆, CDCl₃) can help to confirm if exchange is occurring.
-
-
Review Sample Handling:
-
Ensure that your sample is completely dry before dissolving it in the deuterated solvent. Residual protonated solvents from purification steps are a common source of impurity peaks.[2][16][17][18] Co-evaporation with a small amount of the deuterated solvent can sometimes help remove traces of protonated solvents.[2]
-
Preventative Measures:
-
Store deuterated solvents according to the manufacturer's recommendations. Many, including chloroform-d, should be refrigerated and protected from light to slow decomposition.[10]
-
Be mindful of the chemical properties of your chosen deuterated solvent and its compatibility with your analyte.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best way to store hygroscopic deuterated compounds?
A1: The ideal storage method depends on the sensitivity of the compound. For highly sensitive materials, storage in a glove box with a controlled inert atmosphere is the gold standard.[11][12][19] For less sensitive compounds, a desiccator containing an active desiccant (e.g., silica gel, calcium chloride) is often sufficient.[3] Always ensure containers are tightly sealed.[15] For deuterated solvents, storing them in their original sealed containers, often under an inert atmosphere, is crucial. Refrigeration is recommended for certain solvents to minimize decomposition.[10]
Q2: Can I dry a deuterated solvent that has been exposed to moisture?
A2: Yes, in many cases, you can. A common and safe method for many solvents is to add activated molecular sieves (typically 3Å or 4Å) to the solvent and allow it to stand for at least 24 hours.[8][9] For more rigorous drying, distillation from a suitable drying agent may be necessary, but this requires careful consideration of the solvent's properties and potential hazards.[9]
Q3: How can I minimize moisture contamination when I don't have access to a glove box?
A3: While a glove box is ideal, you can still take effective measures. Work in a low-humidity environment if possible. Use an inert gas line (e.g., nitrogen or argon) to create a positive pressure over your solvent and sample during transfer.[20] Prepare your samples quickly to minimize exposure time to the atmosphere.[15] Using single-use ampoules for solvents can also significantly reduce the risk of contamination.[2][10]
Q4: My deuterated DMSO-d₆ is frozen. Is it still good to use?
A4: Yes, this is normal. DMSO has a relatively high freezing point (around 18.5 °C). You can gently warm the bottle in a warm water bath to thaw it.[14] Ensure the cap is tightly sealed to prevent moisture from entering as the temperature changes.
Q5: Why do I see a multiplet for the residual peak in some deuterated solvents (e.g., a pentet in DMSO-d₆)?
A5: This is due to coupling between the residual proton and the adjacent deuterium atoms. Deuterium has a spin quantum number of 1. The multiplicity of a proton signal is given by 2nI+1, where n is the number of adjacent deuterium atoms and I is their spin. For the residual CHD₂ group in DMSO-d₅, the proton is split into a pentet (221 + 1 = 5).[7]
Experimental Protocols & Data
Protocol 1: Drying Glassware for Moisture-Sensitive Applications
-
Thoroughly clean all glassware (NMR tubes, pipettes, vials) with an appropriate solvent (e.g., acetone).
-
Place the glassware in an oven set to at least 150 °C for a minimum of 4 hours (overnight is recommended).[2]
-
Transfer the hot glassware directly to a desiccator to cool under a dry atmosphere.
-
Only remove the glassware from the desiccator immediately before use.
Protocol 2: Transfer of a Hygroscopic Deuterated Solvent Using an Inert Gas Blanket
-
Secure the deuterated solvent bottle and the receiving vessel (e.g., a vial containing your sample) in a fume hood.
-
Insert a needle connected to a source of dry, inert gas (e.g., nitrogen) through the septum of the solvent bottle, ensuring the needle tip is above the liquid level.
-
Insert a second, longer needle connected to a syringe through the septum, with the tip below the liquid level.
-
Direct a gentle stream of inert gas over the opening of the receiving vessel.
-
Slowly withdraw the desired amount of solvent into the syringe.
-
Quickly transfer the solvent to the receiving vessel while maintaining the inert gas flow.
-
Seal the receiving vessel immediately.
Table 1: Common Deuterated Solvents and their Properties
| Deuterated Solvent | Abbreviation | Residual ¹H Peak (ppm) | Water Peak (ppm) | Hygroscopic Nature |
| Chloroform-d | CDCl₃ | 7.26 (singlet) | ~1.56 | Moderate |
| Dimethyl sulfoxide-d₆ | DMSO-d₆ | 2.50 (pentet) | ~3.33 | High |
| Deuterium oxide | D₂O | 4.79 (singlet, HOD) | 4.79 | N/A (is water) |
| Acetone-d₆ | (CD₃)₂CO | 2.05 (pentet) | ~2.84 | High |
| Methanol-d₄ | CD₃OD | 3.31 (pentet) | ~4.87 | High |
| Acetonitrile-d₃ | CD₃CN | 1.94 (pentet) | ~2.13 | High |
Note: The chemical shift of water is highly dependent on temperature, concentration, and the solvent matrix.[1][7][21]
Visualizing the Workflow: Troubleshooting Moisture Contamination
The following diagram illustrates a logical workflow for diagnosing and addressing moisture contamination in an NMR sample.
Caption: A flowchart for diagnosing the source of water contamination.
References
-
Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Reddit. (2016). How to keep water out of NMR samples? r/chemistry. Retrieved from [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
ResearchGate. (2021). How to dry deuterated NMR solvents? Retrieved from [Link]
-
Labinsights. (2024). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]
-
School of Chemistry, University of St Andrews. (2018). SOP For Operation Of Glove Boxes. Retrieved from [Link]
- Ashby, E. C., & Schwartz, R. D. (1973). A glove box system for the manipulation of air sensitive compounds.
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
ResearchGate. (2021). Why do deuterated solvents show signal in NMR Spectroscopy? Retrieved from [Link]
-
Sciencemadness Wiki. (n.d.). Safe handling and storage of chemicals. Retrieved from [Link]
-
ResolveMASS. (2024, December 22). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. Retrieved from [Link]
-
ResearchGate. (2023). How to remove water from the Deuterated solvent? Retrieved from [Link]
-
ResearchGate. (2021). How do you dry D2O solvent? Retrieved from [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
-
ResearchGate. (2016). Can someone help guide to research on stabilizing hygroscopic compounds? Retrieved from [Link]
- Sun, H., & DiMagno, S. G. (2007). A Method for Detecting Water in Organic Solvents. Organic Letters, 9(12), 2341-2344.
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
ResearchGate. (2019). A simple method to determine the water content in organic solvents using the 1 H NMR chemical shifts differences between water and solvent. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Chemicals - safe use and handling. Retrieved from [Link]
-
CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Gant, T. G. (2014). Deuterated drugs; where are we now?. Journal of medicinal chemistry, 57(9), 3595-3611.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
-
Reddit. (2022). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. r/Chempros. Retrieved from [Link]
-
UCHEM. (n.d.). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]
-
Vesta® Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]
-
Stanford University. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
-
National Institute of Standards and Technology. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry. Retrieved from [Link]
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- 6. youtube.com [youtube.com]
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- 20. reddit.com [reddit.com]
- 21. Stanford University NMR Facility [web.stanford.edu]
"improving yield and purity of Di((2H3)methyl)ammonium chloride"
Welcome to the technical support resource for the synthesis and purification of Di((2H3)methyl)ammonium chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical deuterated reagent. Here, we address common challenges encountered during its preparation, offering field-proven insights and evidence-based protocols to help you improve both the yield and purity of your final product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, frequently encountered problems in a direct question-and-answer format. We delve into the root causes of these issues and provide actionable, step-by-step solutions.
Q1: Why is my final yield of this compound consistently low?
Low yields are one of the most common frustrations in synthesizing deuterated compounds. The causes can range from incomplete reactions to suboptimal purification strategies.
A1: Root Cause Analysis & Solutions
Several factors can contribute to poor yields. The primary culprits are often incomplete reactions due to the kinetic isotope effect, side reactions, or mechanical losses during workup.
-
Cause 1: Incomplete Reaction - The Kinetic Isotope Effect (KIE)
-
Explanation: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond proceed more slowly. This phenomenon, known as the Kinetic Isotope Effect, can lead to incomplete conversion if standard reaction times for non-deuterated analogues are used.[1]
-
Solution: Extend reaction times significantly. For steps involving the formation or reaction of the deuterated methyl groups, consider doubling the standard reaction time as a starting point.[1] Monitor the reaction's progress using an appropriate technique like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has proceeded to completion.
-
-
Cause 2: Suboptimal Reaction Conditions
-
Explanation: Temperature and reagent stoichiometry are critical. For instance, in syntheses involving the quaternization of deuterated dimethylamine, insufficient temperature or pressure can stall the reaction.[2] Similarly, in methods using protecting groups like Boc-benzylamine, the choice of base and reaction temperature is crucial for efficient methylation.[3]
-
Solution: Optimize your reaction conditions. For quaternization reactions, reflux conditions between 75–95°C may be necessary.[2][4] When using a strong base like sodium hydride (NaH), ensure the reaction is performed under an inert, anhydrous atmosphere to prevent quenching of the base.
-
-
Cause 3: Mechanical Loss During Purification
-
Explanation: this compound is a water-soluble salt. Significant product loss can occur during aqueous workups or if the incorrect crystallization solvent is chosen, leading to high solubility in the mother liquor.
-
Solution: Minimize aqueous extraction steps. For purification, focus on crystallization from a solvent system where the product has low solubility at cold temperatures but is reasonably soluble at higher temperatures. Absolute ethanol or isopropanol are often effective choices for recrystallizing amine hydrochlorides.[5]
-
Q2: My NMR analysis shows low isotopic purity. How can I prevent H/D exchange and incomplete deuteration?
Achieving high isotopic enrichment is paramount for the utility of this compound in NMR and mass spectrometry studies.
A2: Strategies for Maximizing Isotopic Purity
Isotopic dilution primarily stems from two sources: the use of reagents with insufficient deuteration and unintended hydrogen-deuterium (H/D) exchange with protic solvents or atmospheric moisture.
-
Cause 1: Low-Purity Starting Materials
-
Explanation: The isotopic purity of your final product can be no higher than that of your deuterated starting materials (e.g., deuterated methylating agents like TsOCD₃ or CD₃I).
-
Solution: Always use high-purity deuterated reagents from reputable suppliers. Verify the isotopic enrichment of your starting materials by ¹H NMR if possible.
-
-
Cause 2: H/D Exchange
-
Explanation: Protic solvents (H₂O, methanol, ethanol) and even atmospheric moisture contain exchangeable protons that can replace deuterium atoms, particularly at acidic or basic sites in the molecule or intermediates.
-
Solution 1 - Rigorous Anhydrous Technique: Use oven-dried glassware and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon). Employ anhydrous solvents and Schlenk line techniques to minimize exposure to moisture.[2]
-
Solution 2 - Repeat Deuteration: In synthetic routes where deuteration is achieved via exchange (e.g., preparing deuterated nitromethane from nitromethane and D₂O), repeating the exchange step multiple times can significantly increase the level of deuteration.[1][6]
-
Q3: I'm observing significant byproducts, particularly over-methylated species. How can these be avoided?
The formation of tri- and tetra-substituted ammonium salts is a common side reaction, leading to complex purification challenges and reduced yield of the desired secondary amine salt.
A3: Controlling Reactivity with Protecting Groups
Over-alkylation occurs because the secondary amine product can be as nucleophilic, or even more so, than the starting primary amine, leading to further reaction with the methylating agent.[7]
-
Explanation: Direct methylation of an amine is often difficult to control. The most effective way to prevent over-methylation is to temporarily block the amine from reacting more than desired.
-
Solution: Employ a Protecting Group Strategy. The use of a Boc-protected benzylamine is a highly effective and documented method.[1][8][9] In this approach, the nitrogen is first protected, then deuterated methylation occurs, followed by deprotection. This sequence ensures that only the desired product is formed. This method provides high yields and simplifies purification.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc - Google Patents [patents.google.com]
- 4. CN101914026A - Process for preparing didecyl dimethyl ammonium chloride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Stability and Degradation of Di((2H3)methyl)ammonium Chloride Solutions
Welcome to the comprehensive technical support guide for Di((2H3)methyl)ammonium Chloride solutions. This resource is meticulously designed for our valued partners in research, science, and drug development. As a deuterated reagent, this compound is a powerful tool, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic research, where it serves as a source of deuterated methyl groups.[1] However, its efficacy is intrinsically linked to its stability. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and fundamental properties of this compound solutions.
Q1: What are the optimal storage conditions for this compound?
Proper storage is critical to maintain both the chemical and isotopic purity of this compound. For short-term storage (weeks to months), refrigeration at 2-8°C is recommended.[2] For long-term storage, freezing at -20°C or below is advisable.[2] To prevent condensation upon removal from cold storage, it is crucial to allow the container to equilibrate to room temperature before opening. The compound is hygroscopic and sensitive to moisture; therefore, it should always be stored in a tightly sealed container in a dry, well-ventilated place.[3]
Q2: How can I minimize the risk of hydrogen-deuterium (H/D) exchange?
H/D exchange, the substitution of deuterium with hydrogen from the environment, can compromise the isotopic purity of the compound.[2] To mitigate this risk:
-
Use Aprotic Solvents: Whenever your experimental design permits, use aprotic deuterated solvents as they lack exchangeable protons.
-
Work in an Inert Atmosphere: Handling the compound under a dry, inert atmosphere, such as nitrogen or argon, minimizes exposure to atmospheric moisture.[2]
-
Control pH: The rate of H/D exchange is influenced by pH.[4] In protic solvents, both acidic and basic conditions can catalyze the exchange. Maintaining a neutral to slightly acidic pH is generally advisable for stability.
Q3: Is this compound susceptible to thermal degradation?
Yes, like other ammonium salts, this compound can undergo thermal decomposition. Upon heating, ammonium chloride and its derivatives can reversibly decompose into ammonia and hydrogen chloride gas.[5] For polydiallyldimethylammonium chloride, thermal degradation has been observed to occur in stages, with significant weight loss at elevated temperatures.[6][7] Therefore, prolonged exposure to high temperatures should be avoided during experimental procedures and storage.
Q4: What is the expected pH of an aqueous solution of this compound?
Aqueous solutions of ammonium chloride are typically mildly acidic, with a pH ranging from 4.6 to 6.0 for a 5% solution.[5] This is due to the hydrolysis of the ammonium cation. The pH of your solution can be a critical factor in its stability and should be monitored, especially if the solution is to be stored for an extended period.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common issues encountered during the use of this compound solutions.
Issue 1: Unexpected Signals in ¹H NMR Spectrum
Symptom: You observe unexpected peaks in the proton NMR spectrum of your reaction mixture or purified compound, suggesting the presence of impurities or degradation products.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected NMR signals.
Detailed Steps & Explanations:
-
Verify Solvent and Reference Peaks: First, ensure that the unexpected signals do not correspond to residual protons in your deuterated solvent or any internal standard used. The chemical shifts of residual solvent peaks can vary slightly based on temperature and solute.[8]
-
Perform D₂O Exchange Test: To check for the presence of exchangeable protons (e.g., from water contamination or amine degradation products), add a drop of deuterium oxide (D₂O) to your NMR tube and re-acquire the spectrum. The disappearance of a peak indicates an exchangeable proton, such as an N-H proton from a potential degradation product like dimethylamine.[9]
-
Analyze Impurity Structure: If the peaks are not from the solvent and are non-exchangeable, analyze their splitting patterns and integration to deduce the structure of the impurity. Common degradation pathways for ammonium salts can lead to the formation of amines and other byproducts.
-
Hypothesize Degradation Pathway: Based on your experimental conditions, consider potential degradation routes:
-
pH-Mediated Hydrolysis: If your solution is basic, deprotonation of the ammonium ion can lead to increased reactivity. The stability of similar compounds, like methacholine chloride, has been shown to decrease rapidly at pH values above 6.[10]
-
Thermal Decomposition: If your experiment involved heating, thermal degradation could have occurred.[5]
-
-
Adjust Experimental Conditions: Based on your hypothesis, modify your experimental protocol. This might involve using a different solvent, adjusting the pH of the solution, or running the reaction at a lower temperature.
-
Confirm Structure: Utilize other analytical techniques like Mass Spectrometry (MS) or 2D NMR to confirm the structure of the suspected degradation product.
Issue 2: Inconsistent Quantification in LC-MS Analysis
Symptom: When using this compound as an internal standard, you observe poor reproducibility and variability in your quantitative LC-MS results.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent LC-MS results.
Detailed Steps & Explanations:
-
Assess Stability of Stock and Working Solutions: The stability of your internal standard solutions is paramount. Improper storage can lead to degradation, resulting in a lower effective concentration of the standard and inaccurate quantification.[2] It is recommended to prepare fresh working solutions regularly and to store stock solutions under optimal conditions (frozen, protected from light).
-
Investigate H/D Back-Exchange: In protic mobile phases, there is a risk of back-exchange, where the deuterium atoms on your standard are replaced by protons.[2] This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte, causing quantification errors. To investigate this, analyze a freshly prepared standard solution and compare it to one that has been stored in the mobile phase for some time.
-
Optimize Chromatographic Conditions: Due to their high polarity, quaternary ammonium compounds can be challenging to retain and resolve chromatographically.[11][12] Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable technique for these compounds.[11][12] Ensure that your chromatographic method provides good peak shape and resolution for both the analyte and the internal standard.
-
Evaluate Matrix Effects: Matrix effects can cause ion suppression or enhancement, leading to variability in MS response. The use of a stable isotope-labeled internal standard like this compound is intended to compensate for these effects.[13] However, if the standard itself is degrading, this compensation will be compromised.
Forced Degradation Studies: A Proactive Approach
To proactively understand the stability of this compound in your specific experimental matrix, it is highly recommended to perform forced degradation studies.[14][15][16] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄; Room temperature to elevated temperature (e.g., 60°C) | Generally stable, but monitor for any unexpected reactions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH; Room temperature to elevated temperature (e.g., 60°C) | Deprotonation of the ammonium ion, potentially leading to increased reactivity or decomposition. |
| Oxidation | 3-30% H₂O₂; Room temperature | Oxidation of the amine functionality.[1] |
| Thermal Degradation | Dry heat (e.g., 80°C) or solution at elevated temperature | Decomposition into volatile products like ammonia and hydrogen chloride.[5] |
| Photostability | Exposure to UV or fluorescent light (e.g., 1.2 million lux hours) | Assess for light-induced degradation.[16] |
By analyzing the samples from these stress studies using a stability-indicating method (typically HPLC or UPLC with MS detection), you can identify the conditions under which this compound is unstable and characterize any degradation products that form.[15] This knowledge is invaluable for developing robust and reliable analytical methods and for troubleshooting unexpected experimental outcomes.
Conclusion
The stability of this compound is a critical parameter that can significantly influence the outcome of your research. By understanding its potential degradation pathways and implementing proper handling, storage, and analytical practices, you can ensure the integrity of this valuable deuterated reagent. This guide provides a framework for addressing common stability-related issues. Should you encounter challenges not covered here, our team of application scientists is available to provide further support.
References
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synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the - DTIC. (2008). Retrieved from [Link]
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Forced Degradation Studies Research Articles - Page 1 - R Discovery. (n.d.). Retrieved from [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]
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Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. (2024). Beilstein Journal of Organic Chemistry, 20, 2270–2279. [Link]
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Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. (2022). Retrieved from [Link]
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Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved from [Link]
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Forced Degradation Studies - MedCrave online. (2016). Retrieved from [Link]
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Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - MDPI. (n.d.). Retrieved from [Link]
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Methylation - L.S.College, Muzaffarpur. (2020). Retrieved from [Link]
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Ammonium chloride - Wikipedia. (n.d.). Retrieved from [Link]
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Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry - PubMed Central. (2025). Mass Spectrometry Reviews. [Link]
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Thermal degradation behavior of radiation synthesized polydiallyldimethylammonium chloride | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry | Environmental Science & Technology - ACS Publications. (n.d.). Retrieved from [Link]
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Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution - MDPI. (n.d.). Retrieved from [Link]
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Liquid Chromatography with Post-Column Reagent Addition of Ammonia in Methanol Coupled to Negative Ion Electrospray Ionization Tandem Mass Spectrometry for Determination of Phenoxyacid Herbicides and their Degradation Products in Surface Water - ResearchGate. (n.d.). Retrieved from [Link]
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Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry - PubMed. (2025). Mass Spectrometry Reviews. [Link]
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Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PubMed Central. (n.d.). Retrieved from [Link]
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(2H3)Methylammonium chloride | CH6ClN | CID 2723974 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes. (n.d.). Retrieved from [Link]
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H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - NIH. (2021). Molecules, 26(12), 3568. [Link]
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Thermal stability of poly(diallyldimethylammonium chloride) with different molecular weight | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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C–H Methylation of Heteroarenes Inspired by Radical SAM Methyl Transferase - PMC - NIH. (2014). Journal of the American Chemical Society, 136(11), 4133–4136. [Link]
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Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]
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On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Hydrogen/Deuterium Exchange Kinetics Demonstrate Long Range Allosteric Effects of Thumb Site 2 Inhibitors of Hepatitis C Viral RNA-dependent RNA Polymerase - NIH. (n.d.). Retrieved from [Link]
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Mechanism of α‐monomethylation with Me2NH‐BH3/DMF. - ResearchGate. (n.d.). Retrieved from [Link]
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The Ammonium Chloride Route to Anhydrous Rare Earth Chlorides—The Example of Ycl3. (n.d.). Retrieved from [Link]
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Thermal decomposition mechanism of poly(dimethyldiallylammonium chloride) | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing). (2021). Retrieved from [Link]
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Kinetics of the Homogeneous Exchange Reaction: NH>3>+D >2>→NH>2>D +HD. Single-Pulse Shock-Tube Studies. (1970). The Journal of Chemical Physics, 52(1), 327-336. [Link]
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Thermal Degradation Behavior of Structurally Diverse Alkanolamines: Insights into Stability, Physicochemical Property Changes, and Degradation Pathways | Semantic Scholar. (n.d.). Retrieved from [Link]
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Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC - NIH. (n.d.). Retrieved from [Link]
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Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed. (1980). Journal of Pharmaceutical Sciences, 69(10), 1206-1209. [Link]
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Synthesis of 2,3-epoxypropyl trimethyl ammonium chloride - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis and Properties of Cleavable Quaternary Ammonium Compounds - Semantic Scholar. (n.d.). Retrieved from [Link]
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Unveiled effects of the methylammonium chloride additive on formamidinium lead halide: expediting carrier injection from the photoabsorber to carrier transport layers through spontaneously modulated heterointerfaces in perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing). (n.d.). Retrieved from [Link]
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Thermal, dielectric, and electrochemical study of decanoic acid–tetrabutylammonium chloride deep eutectic solvent - Comptes Rendus de l'Académie des Sciences. (2025). Retrieved from [Link]
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Effect of pH on the stability of methacholine chloride in solution - PubMed. (n.d.). Retrieved from [Link]
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"preventing isotopic exchange in Di((2H3)methyl)ammonium chloride experiments"
Technical Support Center: Di((2H3)methyl)ammonium chloride
A Guide to Preventing Isotopic Exchange in Experimental Applications
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the isotopic integrity of this valuable reagent in your research. This guide is structured to address common questions, troubleshoot specific experimental issues, and provide robust best practices for handling and analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of isotopic stability for this compound, [(CD₃)₂NH₂]⁺Cl⁻.
Q1: I'm observing a loss of deuterium in my experiment. Are the methyl (CD₃) groups unstable?
This is the most critical question. It's essential to distinguish between the two types of hydrogens on the Di((2H3)methyl)ammonium cation:
-
Ammonium Protons (N-H): There are two protons directly attached to the nitrogen atom. These are highly labile and will rapidly exchange with any available protons (or deuterons) from the solvent. For example, if you dissolve the compound in water (H₂O), the N-H protons will remain as N-H. If you dissolve it in deuterium oxide (D₂O), they will quickly exchange to become N-D. This is an expected equilibrium process.[1]
-
Methyl Deuterons (C-D): The six deuterons on the two methyl groups are attached by carbon-deuterium bonds. These bonds are very stable and are considered non-exchangeable under typical analytical conditions (e.g., neutral pH, ambient temperature, standard solvents).[2] Loss of deuterium from these positions is not expected and indicates a problem with the experimental conditions.
The diagram below illustrates the differing lability of the hydrogen isotopes on the cation.
Caption: Isotopic lability map of the Di((2H3)methyl)ammonium cation.
Therefore, if you see a mass shift corresponding to the loss of one or two mass units, it is almost certainly due to the exchange of the labile N-H protons, not the stable C-D deuterons. If you observe loss of three or more mass units, then C-D exchange is occurring, which requires investigation.
Q2: Under what conditions can the stable methyl (C-D) deuterons undergo exchange?
While resistant to exchange, the C-D bonds can be compromised under specific, often harsh, experimental conditions. You should avoid these conditions to maintain the isotopic purity of the methyl groups:
-
Strongly Basic Conditions (High pH): Base-catalyzed H/D exchange is a known mechanism that can abstract a deuteron from a carbon atom, particularly one adjacent to a heteroatom like nitrogen.[3][4] Prolonged exposure to solutions with high pH should be considered a risk.
-
Elevated Temperatures: High temperatures (>100°C, and especially >200°C) can provide sufficient energy to facilitate H/D exchange, a risk that is magnified when combined with acidic or basic catalysts.[5]
-
Presence of Metal Catalysts: Certain transition metals, such as Palladium (Pd) or Platinum (Pt), are known to catalyze H/D exchange reactions at carbon centers.[3][4] If your experimental system involves such catalysts, you should be aware of the potential for unintended exchange.
Q3: What is the most common cause of proton contamination and apparent isotopic loss?
By far, the most common issue is contamination with water (H₂O) .[6][7][8] Deuterated compounds, especially salts, are often hygroscopic and readily absorb atmospheric moisture.[8][9] This introduces protons (¹H) into your system, which can lead to:
-
In NMR: A large residual H₂O or HOD peak that can obscure signals, and exchange with the labile N-H protons.
-
In Mass Spectrometry: The presence of protic solvent can sometimes facilitate in-source exchange or adduct formation, complicating spectral interpretation.
Part 2: Troubleshooting Experimental Issues
This section provides direct, actionable advice for problems encountered during analysis.
Scenario 1: NMR Spectroscopy
-
Problem: "My ¹H NMR spectrum of this compound in D₂O shows a broad singlet that integrates to ~2H, and my quantitative analysis seems off."
-
Diagnosis: This is the expected signal from the two labile N-H protons. Because they are exchangeable, the signal is often broad. Its presence confirms that the ammonium group is intact. This is not an indication of C-D bond instability.
-
-
Problem: "My ¹H NMR spectrum has a massive, broad peak around 4.8 ppm, and I can't see my compound's signals clearly."
-
Diagnosis: This is a classic sign of significant water contamination (as HOD) in your D₂O solvent.[6][10] The integrity of your C-D bonds is likely fine, but the quality of your spectrum is compromised.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Use high-purity D₂O from a freshly opened ampule. Avoid using bottles that have been opened multiple times.[6][10]
-
Dry Your Glassware: NMR tubes and pipettes must be rigorously dried. The standard procedure is to place them in an oven at >120°C for several hours and cool them in a desiccator immediately before use.[8]
-
Handle Under Inert Atmosphere: Prepare your sample in a glove box or under a stream of dry, inert gas (Argon or Nitrogen) to prevent moisture absorption during weighing and dissolution.[6][11]
-
-
Scenario 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Problem: "I am using this compound as a precursor to synthesize a deuterated internal standard. In my LC-MS analysis, I see a significant M+5 or M+4 peak instead of the expected M+6, compromising my assay."
-
Diagnosis: This indicates a partial or complete loss of deuterium from one or both methyl groups has occurred at some point. This is a serious issue for quantitative assays that rely on stable isotope dilution.
-
Troubleshooting Steps:
-
Review Synthesis/Reaction Conditions: Did any step in your synthesis involve high pH (e.g., strong base like NaOH, LDA), high temperatures for extended periods, or metal catalysts? These are the most likely culprits for C-D exchange.[3][5]
-
Assess Sample Preparation pH: Are your samples being prepared and stored in a high or low pH buffer before injection? While exchange is slow, storage for hours or days at an extreme pH could cause gradual deuterium loss. The minimum exchange rate for amide protons occurs around pH 2.5-3, which is often a good target for quenching exchange reactions.[1][12]
-
Check for In-Source Exchange: Though less common for C-D bonds, some mass spectrometer ion sources, particularly under high-energy conditions, can promote H/D exchange. Analyze a freshly prepared sample immediately. If the isotopic purity appears higher than in older samples, this points to a stability issue in solution over time.
-
-
Part 3: Protocols & Best Practices
Adherence to rigorous handling protocols is the most effective way to prevent isotopic exchange.
Core Principles for Maintaining Isotopic Integrity
| Parameter | Recommendation | Rationale |
| pH | Maintain solutions between pH 3 and 7. | Avoids acid- or base-catalyzed exchange of the stable C-D bonds.[3][12][13] |
| Temperature | Store stock solutions at 2-8°C or -20°C. Avoid prolonged heating. | Minimizes the thermal energy available to overcome the activation barrier for H/D exchange.[5][9] |
| Atmosphere | Handle the solid and prepare solutions under an inert atmosphere (Ar, N₂).[6][11] | The compound is hygroscopic; this prevents absorption of atmospheric H₂O.[8] |
| Solvents | Use high-purity anhydrous or deuterated solvents from freshly opened containers. | Prevents contamination from residual water and protic solvents.[6][7][8] |
Experimental Workflow for Preventing Isotopic Exchange
The following workflow provides a logical sequence of operations to ensure maximum isotopic stability from storage to analysis.
Caption: Recommended workflow for handling this compound.
Protocol: Preparation of a 10 mg/mL Stock Solution in Methanol
This protocol is designed for preparing a stock solution suitable for use as an internal standard in LC-MS applications.
-
Preparation: Place a 10 mL volumetric flask, a glass syringe, and a magnetic stir bar in a 120°C oven for at least 4 hours. Transfer to a desiccator and allow to cool to room temperature under vacuum.
-
Weighing: Transfer the required amount of this compound to a tared, dry vial inside a glove box or under a gentle stream of Argon gas.
-
Solvent Transfer: Obtain a new, sealed bottle of anhydrous, HPLC-grade methanol. Using the dry syringe, draw 8 mL of methanol and add it to the volumetric flask.
-
Dissolution: Quickly add the weighed this compound and the stir bar to the flask, cap it, and stir until fully dissolved.
-
Final Volume: Once dissolved, carefully add methanol to the 10 mL mark. Invert the flask several times to ensure homogeneity.
-
Storage: Aliquot the solution into smaller, amber glass vials with PTFE-lined caps. Purge the headspace of each vial with Argon before sealing. Store at -20°C for long-term stability.[9]
References
- Selection Guide on Deuterated Solvents for NMR. (2025). Labinsights.
- Deuterated Standards for LC-MS Analysis. (2025).
- Deuterated Solvents: Essential Reagents for Accur
- Use and Handling of NMR Solvents. Sigma-Aldrich.
- Deuterium exchange dependence on pH...why?. (2018).
- Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry.
- Deuterated - Solvents, Reagents & Accessories. Chromservis.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube.
- Protium–deuterium exchange of alkylated benzenes in dilute acid at elevated temperatures. (2025).
- Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology.
- SAFETY DATA SHEET - Diethylammonium chloride. (2024). Sigma-Aldrich.
- Landvatter, S. W., & Tyburski, R. Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards. IsoSciences, LLC.
- Sokołowska, J., & Cmoch, P. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(11), 3122*.
- Sokołowska, J., & Cmoch, P. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
- Zhang, H., et al. (2011). Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain. Biochemistry, 50(31), 6783–6791*.
- Hydrogen–deuterium exchange. Wikipedia.
- Stability and Storage of Trimethylammonium chloride-13c3,d9: A Technical Guide. (2025). Benchchem.
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Technical Support Center: Navigating the Challenges of Deuterated Compound Analysis by Mass Spectrometry
Welcome to the technical support center for mass spectrometry analysis of deuterated compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize deuterium-labeled molecules in their analytical workflows. Deuterated compounds, particularly when used as internal standards in quantitative LC-MS, are invaluable for achieving accurate and reproducible results.[1][2] However, their unique physicochemical properties can introduce specific analytical challenges.[1]
This resource provides in-depth, field-proven insights to help you anticipate, troubleshoot, and resolve common issues encountered during the mass spectrometric analysis of these important molecules. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring a robust and validated analytical approach.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the behavior of deuterated compounds in mass spectrometry, providing concise explanations and actionable advice.
Q1: Why is my deuterated internal standard eluting at a different retention time than my analyte in LC-MS?
A1: This phenomenon is known as the Chromatographic Isotope Effect (CIE) or Deuterium Isotope Effect (DIE) .[1][3][4] The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's physicochemical properties.[1] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[1] This can alter the molecule's interaction with the stationary phase of the liquid chromatography (LC) column.
In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3][5][6] This is because the C-D bond can lead to a minor decrease in the compound's hydrophobicity.[6] While often a small shift, it can become significant if the analyte and its deuterated internal standard elute in a region of the chromatogram with varying matrix effects.[1] This can lead to what is known as "differential matrix effect," where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising quantitative accuracy.[1][7]
Q2: I'm observing a loss of my deuterium label during analysis. What is happening and how can I prevent it?
A2: The loss of deuterium is often due to a process called back-exchange .[8][9] This occurs when deuterium atoms on the molecule are exchanged for hydrogen atoms from the surrounding environment, particularly from protic solvents like water in the mobile phase.[9] Back-exchange is a significant concern in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) but can also affect deuterated internal standards if the deuterium is placed on chemically labile positions.[1][8][9]
The rate of back-exchange is influenced by several factors:
-
pH: The exchange rate is minimized at a pH of approximately 2.5-3.0.[9]
-
Temperature: Lowering the temperature significantly slows down the back-exchange reaction.[9]
-
Time: The longer the exposure to protic solvents, the greater the extent of back-exchange.[9]
-
Ionic Strength: There is also a dependency on the ionic strength of the solution.[8][10]
To mitigate back-exchange, it is crucial to use strategic labeling by placing deuterium on non-exchangeable positions, such as a carbon backbone, rather than on heteroatoms like oxygen or nitrogen (-OH, -NH).[11][12]
Q3: How can I be certain of the isotopic purity of my deuterated compound, and why is it important?
A3: The isotopic purity of a deuterated standard is paramount for accurate quantification.[11] Commercially available and custom-synthesized deuterated compounds are rarely 100% enriched and will contain a distribution of isotopologues.[11] It is essential to accurately determine the isotopic enrichment to avoid systematic errors in quantitative analysis.[11]
High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for assessing isotopic enrichment and confirming the structural integrity of deuterated compounds.[11][13] Failure to account for the true isotopic distribution can lead to inaccuracies in the preparation of calibration curves and the final calculated concentrations of the analyte.
Q4: My mass spectra are complex due to overlapping isotopic peaks. How can I resolve this?
A4: Isotopic overlap can be a significant challenge, especially when dealing with complex mixtures or large molecules where the natural abundance of heavy isotopes (like ¹³C) in the analyte can interfere with the signal of the deuterated standard.[14][15] This is particularly problematic in Hydrogen-Deuterium Exchange (HDX) experiments where the extent of deuteration is being measured.[15]
Several strategies can be employed to address this:
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments can distinguish between the small mass differences of isotopes, allowing for the separation of overlapping signals.[15]
-
Computational Deconvolution: Various software tools and algorithms are available to deconvolve complex mass spectra and accurately determine the deuterium uptake.[16][17]
-
Isotopic Depletion: In some research applications, proteins can be expressed in media depleted of ¹³C and ¹⁵N, which simplifies the mass spectra and reduces overlap.[18]
Troubleshooting Guides
This section provides a systematic approach to resolving specific experimental issues.
Issue 1: Inaccurate and Imprecise Quantification Results
Symptom: High variability in replicate measurements, or results that are consistently higher or lower than expected.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Differential Matrix Effects | The analyte and deuterated internal standard co-elute in a region with a steep gradient of matrix interference, causing them to experience different ionization efficiencies.[1][7] | 1. Modify Chromatography: Adjust the LC gradient to ensure the analyte and internal standard elute in a "cleaner" part of the chromatogram.[7] 2. Evaluate Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement for both the analyte and the internal standard.[11] 3. Improve Sample Preparation: Employ more rigorous sample clean-up techniques (e.g., solid-phase extraction) to remove interfering matrix components.[7] |
| In-source Instability or Back-Exchange | Deuterium atoms are being lost from the internal standard in the ion source or during sample storage.[1] | 1. Optimize Ion Source Parameters: Reduce the ion source temperature or other parameters that might induce fragmentation or exchange. 2. Verify Label Stability: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[11] 3. Control Sample Handling: Minimize the time samples spend in protic solvents and at elevated temperatures before analysis.[9] |
| Incorrect Isotopic Purity Assessment | The assumed isotopic distribution of the deuterated standard is incorrect, leading to errors in stock solution preparation and subsequent calculations.[11] | 1. Verify Purity: Analyze the deuterated standard by HRMS or NMR to confirm its isotopic enrichment.[11][13] 2. Correct Calculations: Adjust the concentration calculations to account for the actual isotopic purity. |
Issue 2: Poor Peak Shape or Signal Intensity for the Deuterated Compound
Symptom: The chromatographic peak for the deuterated compound is broad, tailing, or has a significantly lower intensity than expected.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| On-Column Deuterium Exchange | Labile deuterium atoms are exchanging with hydrogen from the mobile phase as the compound passes through the LC column. | 1. Adjust Mobile Phase pH: Lower the pH of the mobile phase to the 2.5-3.0 range to minimize exchange.[9] 2. Cool the Column: If possible, operate the LC column at a lower temperature.[9] |
| Instrumental Issues | General mass spectrometer problems such as leaks, detector issues, or contaminated ion source can lead to poor signal.[19][20] | 1. Perform Instrument Maintenance: Check for leaks, clean the ion source, and ensure the detector is functioning correctly.[19] 2. Calibrate and Tune: Regularly calibrate and tune the mass spectrometer to ensure optimal performance.[20] |
| Sample Preparation Artifacts | The deuterated compound may be degrading or adsorbing to surfaces during sample preparation. | 1. Review Sample Prep: Ensure the sample preparation protocol is suitable for the compound's stability. 2. Use Appropriate Vials: Employ silanized or low-adsorption vials if non-specific binding is suspected. |
Experimental Protocols
Protocol 1: Minimizing Back-Exchange in LC-MS Analysis
Objective: To set up an LC-MS system and workflow to minimize the loss of deuterium from a labeled compound during analysis.
Methodology:
-
Mobile Phase Preparation:
-
Prepare aqueous mobile phase (Solvent A) and organic mobile phase (Solvent B).
-
Adjust the pH of Solvent A to 2.5 using formic acid. This is the pH at which the rate of hydrogen-deuterium exchange is at its minimum.[9]
-
Use high-purity solvents to avoid contaminants that could interfere with the analysis.
-
-
LC System Configuration:
-
Use a cooled autosampler set to a low temperature (e.g., 4°C) to maintain sample stability.
-
If possible, use a column oven set to a low temperature to further reduce the rate of on-column exchange.[9]
-
Employ a modern UPLC or UHPLC system to allow for rapid analysis, minimizing the time the sample is exposed to protic solvents.[9][21]
-
-
Analytical Run:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Run a fast chromatographic gradient to elute the compound of interest as quickly as possible while maintaining adequate separation.
-
Monitor the mass of the deuterated compound to ensure the label is retained.
-
Protocol 2: Assessing Differential Matrix Effects
Objective: To determine if the analyte and its deuterated internal standard are subject to different degrees of matrix-induced ion suppression or enhancement.
Methodology:
-
Sample Preparation:
-
Set A (Neat Solution): Prepare a solution of the analyte and deuterated internal standard in the final mobile phase composition at a known concentration.
-
Set B (Matrix Solution): Take a blank matrix sample (e.g., plasma, urine) and perform your standard extraction procedure. Spike the extracted blank matrix with the analyte and deuterated internal standard at the same concentration as in Set A.[11]
-
Set C (Blank Matrix): Analyze an extracted blank matrix sample to check for interferences.
-
-
LC-MS Analysis:
-
Analyze multiple injections of Set A and Set B.
-
-
Data Analysis:
-
Calculate the matrix effect for the analyte and the internal standard using the following formulas:[11]
-
Matrix Effect (Analyte) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
Matrix Effect (Internal Standard) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Interpretation: If the matrix effect values for the analyte and the internal standard differ significantly, it indicates the presence of a differential matrix effect. A value < 1 suggests ion suppression, while a value > 1 indicates ion enhancement.
-
Visualizations
Troubleshooting Workflow for Inaccurate Quantification
This diagram outlines a logical decision-making process for troubleshooting inaccurate quantification results when using a deuterated internal standard.
Caption: Decision tree for troubleshooting inaccurate quantification.
Factors Influencing Deuterium Back-Exchange
This diagram illustrates the key experimental parameters that can influence the rate of deuterium back-exchange.
Caption: Key factors affecting deuterium back-exchange.
References
- Isotopic Effects of Deuterated Standards in Mass Spectrometry: A Comparative Guide. (n.d.). Benchchem.
- MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. (n.d.). NIH.
- Technical Support Center: Minimizing Hydrogen-Deuterium Exchange in LC-MS Analysis. (n.d.). Benchchem.
- Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. (2008). Journal of the American Society for Mass Spectrometry.
- Troubleshooting Deuterated Compounds in Mass Spectrometry: A Technical Support Guide. (n.d.). Benchchem.
- Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. (2005). Journal of Chromatographic Science.
- Hydrogen/deuterium exchange in mass spectrometry. (2018). ResearchGate.
- Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. (2024). Analytical Chemistry.
- Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. (2006). PubMed.
- Hydrogen/deuterium exchange in mass spectrometry. (2018). Ben-Gurion University Research Portal.
- Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. (2006). ResearchGate.
- Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2020). PubMed Central.
- Hydrogen–deuterium exchange. (n.d.). Wikipedia.
- Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. (2021). Chemical Reviews.
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021). MDPI.
- Hydrogen-Deuterium Exchange Mass Spectrometry Solution. (n.d.). Creative Proteomics.
- Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. (2016). NIH.
- Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. (2005). Journal of the American Chemical Society.
- Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. (2021). Chemical Reviews.
- Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. (2023). NIH.
- Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. (2005). ResearchGate.
- A Guide To Troubleshooting Mass Spectrometry. (2021). GenTech Scientific.
- Analysis of Overlapped and Noisy Hydrogen/Deuterium Exchange Mass Spectra. (2011). NIH.
- Traditional versus isotopic fine structure HDX-MS of the [M + 2H] 2+ of... (2020). ResearchGate.
- THEORETICAL AND EXPERIMENTAL RESEARCH OF THE OVERLAP EFFECTS IN THE QUADRUPOLE MASS SPECTROMETRIC ANALYSIS OF HYDROGEN ISOTOPES. (n.d.).
- Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run? (2018). ResearchGate.
- Advantages of isotopic depletion of proteins for hydrogen/deuterium exchange experiments monitored by mass spectrometry. (2010). UTMB Research Experts.
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (n.d.). ResolveMass Laboratories Inc.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). YouTube.
- Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc.
- Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation. (2023). Organic Process Research & Development.
- Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. (2021). White Rose Research Online.
- Quality Control Essentials for Deuterated Drug APIs. (n.d.). Isotope Science / Alfa Chemistry.
- Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc.
- Flavor Compounds Identification and Reporting. (2022). MDPI.
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- 21. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
"optimizing perovskite solar cell performance with Di((2H3)methyl)ammonium chloride"
<Technical Support Center: Optimizing Perovskite Solar Cell Performance with Di((2H3)methyl)ammonium Chloride
Welcome to the technical support center for the application of this compound (d-DMAC) in perovskite solar cell (PSC) fabrication. This guide is designed for researchers and scientists aiming to leverage d-DMAC as a strategic additive or surface treatment to enhance device efficiency and stability. Here, we move beyond simple protocols to explain the underlying mechanisms and provide robust troubleshooting strategies for common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (d-DMAC) in perovskite solar cells?
A1: The primary role of d-DMAC, a deuterated form of dimethylammonium chloride, is to serve as a multifunctional agent that improves the quality and stability of the perovskite film. Its key functions include:
-
Defect Passivation: The chloride ions effectively heal halide vacancies at the perovskite surface and grain boundaries, which are notorious sites for non-radiative recombination. The dimethylammonium cation can also passivate undercoordinated lead iodide octahedra.[1][2]
-
Crystallization Control: When used as an additive, d-DMAC can modulate the crystallization kinetics of the perovskite film. It often helps in forming an intermediate phase that leads to larger, more uniform grains with fewer defects.[3][4][5][6][7]
-
Enhanced Stability: The deuterium substitution (replacing hydrogen with its heavier isotope) strengthens the chemical bonds within the organic cation. This increased bond strength can inhibit deprotonation pathways, a common degradation mechanism in perovskite materials under operational stress, thereby enhancing the intrinsic stability of the film.[8][9]
Q2: Should I use d-DMAC as an additive in the precursor ink or as a post-deposition surface treatment?
A2: Both methods are effective, but they address different aspects of film formation and quality.
-
Additive Approach: Incorporating d-DMAC directly into the perovskite precursor solution influences the entire crystallization process from the bulk. This is often used to improve grain size, reduce residual PbI2, and enhance overall film crystallinity.[3][10][11]
-
Surface Treatment: Applying a d-DMAC solution onto a pre-formed perovskite film primarily targets surface and grain boundary defects. This is a powerful technique for reducing surface recombination and improving charge extraction.
The choice depends on your baseline film quality and specific optimization goals. Often, a combination of a bulk additive (which could be a non-deuterated chloride salt) followed by a d-DMAC surface treatment yields the best results.
Q3: Why use a deuterated version (d-DMAC) instead of standard DMAC or other alkylammonium halides?
A3: Deuteration is a strategy to enhance kinetic stability. The heavier mass of deuterium compared to hydrogen leads to a lower vibrational frequency of the N-D bond compared to the N-H bond. This increases the energy required to break the bond, making the d-DMA+ cation more resistant to deprotonation, especially under prolonged illumination and heat, which can improve the operational lifetime of the solar cell.[8][9]
Q4: What is a typical concentration range for a d-DMAC surface treatment solution?
A4: The optimal concentration is highly dependent on the specific perovskite composition and the solvent used. However, a common starting range is 0.5 to 5 mg/mL in a solvent like isopropanol (IPA) or chlorobenzene (CB). It is crucial to perform a concentration-dependent optimization study for your specific system.
Part 2: Standard Operating Protocol (SOP)
This SOP provides a baseline for a post-deposition surface treatment of a formamidinium-caesium (FA/Cs) based perovskite film.
Objective: To passivate surface defects, reduce non-radiative recombination, and improve the open-circuit voltage (VOC) and fill factor (FF) of the final device.
Materials:
-
Substrate with deposited perovskite film (e.g., FTO/SnO₂/Perovskite)
-
This compound (d-DMAC)
-
Isopropanol (IPA), anhydrous
-
Micropipettes
-
Spin coater inside a nitrogen-filled glovebox
-
Hotplate inside a nitrogen-filled glovebox
Procedure:
-
Solution Preparation: Prepare a 2 mg/mL solution of d-DMAC in anhydrous IPA. Ensure the d-DMAC is fully dissolved by gentle vortexing or sonication. Causality: IPA is a common choice as it is an orthogonal solvent that can wet the perovskite surface without dissolving it.
-
Film Preparation: Fabricate your perovskite film according to your established lab protocol. Ensure the film is transferred to a nitrogen glovebox immediately after the final annealing step and has cooled to room temperature.
-
Surface Application: Dispense 100 µL of the d-DMAC/IPA solution onto the center of the static perovskite film.
-
Spin Coating: Immediately begin a two-stage spin coating program:
-
Step 1: 3000 rpm for 30 seconds.
-
Step 2: 5000 rpm for 10 seconds.
-
Causality: The first step ensures uniform spreading of the solution across the surface. The second, higher-speed step helps to remove excess solution and facilitates solvent evaporation, leaving a thin layer of d-DMAC.
-
-
Thermal Annealing: Transfer the substrate directly to a pre-heated hotplate inside the glovebox. Anneal at 100 °C for 10 minutes .
-
Causality: This annealing step provides the thermal energy needed for the d-DMAC to interact with the perovskite surface, heal defects, and potentially reconstruct the surface layer. The temperature should be high enough to promote this interaction but low enough to prevent thermal degradation of the perovskite.
-
-
Cool Down & Characterization: Allow the film to cool to room temperature before proceeding with the deposition of charge transport layers (e.g., Spiro-OMeTAD) and the top metal contact.
Self-Validation:
-
Visual Inspection: The film should remain dark and uniform. Any visible whitening or haze may indicate excessive d-DMAC concentration or reaction with residual solvent.
-
Photoluminescence (PL) Spectroscopy: A successfully passivated film will exhibit a significant increase in PL intensity and a slight blue-shift in the peak emission energy compared to a non-treated control film.[12]
-
Time-Resolved Photoluminescence (TRPL): The carrier lifetime of the treated film should be substantially longer, indicating a reduction in non-radiative recombination pathways.[13]
Part 3: Troubleshooting Guide
This section addresses common problems encountered during and after the d-DMAC treatment, following a "Symptom -> Cause -> Solution" format.
| Symptom | Potential Cause(s) | Diagnostic Test(s) | Recommended Solution(s) |
| Low Open-Circuit Voltage (VOC) | 1. Incomplete Passivation: Insufficient d-DMAC coverage, leaving many surface defects active. 2. Excess d-DMAC: Formation of a thick, insulating 2D-like layer on the surface, creating an energy barrier for charge extraction. | - PL/TRPL: Compare treated vs. control. A small increase in PL suggests incomplete passivation. - SEM/AFM: Look for a hazy surface or crystalline aggregates, indicating excess d-DMAC.[11] | 1. Increase Concentration: Incrementally increase d-DMAC concentration (e.g., from 1 to 3 mg/mL). 2. Decrease Concentration: Systematically lower the d-DMAC concentration. Consider reducing annealing time or temperature. |
| Low Fill Factor (FF) | 1. Increased Series Resistance: An overly thick d-DMAC layer impedes charge transport. 2. Shunting Pathways: The treatment process (solvent/annealing) may have damaged the perovskite film, creating shunts. | - J-V Curve Analysis: A "bent" curve shape near VOC points to high series resistance. A low slope near 0V indicates shunting. - Dark J-V Measurement: High leakage current confirms the presence of shunts. | 1. Optimize Spin Speed: Increase the final spin speed to remove more excess solution. 2. Reduce Annealing: Lower the annealing temperature or duration (e.g., 80°C for 5 min). Ensure the IPA solvent is fully anhydrous to prevent moisture-induced damage. |
| Hazy or Whitish Film Appearance | 1. High Concentration: Excessive d-DMAC has precipitated on the surface. 2. Moisture Contamination: d-DMAC solution or glovebox atmosphere has high moisture content, leading to perovskite degradation.[14] | - Visual Inspection: The haze is a clear indicator. - XRD: Check for new peaks corresponding to d-DMAC or hydrated perovskite phases. | 1. Drastically Reduce Concentration: Lower the concentration to <1 mg/mL and re-optimize. 2. Use Anhydrous Solvent: Ensure IPA is fresh and anhydrous. Check glovebox O₂ and H₂O levels (<0.5 ppm). |
| No Improvement or Worse Performance | 1. Incorrect Annealing: Temperature is too low for passivation or too high, causing degradation. 2. Reactive Perovskite: Some perovskite compositions can be highly reactive and may be damaged by the post-treatment.[12] | - Systematic Annealing Study: Test a matrix of temperatures (e.g., 60, 80, 100, 120 °C) and times (5, 10, 15 min). - Characterize at Each Step: Use PL/XRD after treatment and annealing to pinpoint where the process is failing. | 1. Optimize Annealing: Conduct a systematic study to find the optimal thermal budget. 2. Change Solvent: Try a less aggressive solvent like chlorobenzene. If the issue persists, consider using d-DMAC as a bulk additive instead of a surface treatment. |
Quantitative Impact of Chloride Additive Concentration
The following table synthesizes representative data on how chloride additive concentration can impact device performance. While this data is for Methylammonium Chloride (MACI), the trends are highly relevant for d-DMAC optimization.
| MACl Additive (%) | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) |
| 0 (Control) | 1.05 | 21.8 | 73.1 | 16.72 |
| 5 | 1.10 | 23.5 | 78.5 | 20.25 |
| 10 | 1.15 | 24.1 | 81.2 | 23.61 |
| 15 | 1.12 | 23.8 | 79.3 | 21.16 |
| Data synthesized from literature reports on chloride additives.[3][10][11] Optimal concentration leads to simultaneous improvements in all photovoltaic parameters. |
Part 4: Visualizing Mechanisms and Workflows
Mechanism of Surface Defect Passivation
The diagram below illustrates the proposed mechanism by which d-DMAC passivates common point defects on the perovskite surface, specifically an iodide vacancy (VI⁺) and an undercoordinated lead ion (Pb²⁺).
Caption: d-DMAC passivates surface defects via a dual-action mechanism.
Troubleshooting Workflow for Low Device Performance
This flowchart provides a logical sequence of steps to diagnose and resolve suboptimal device performance after implementing d-DMAC treatment.
Caption: A systematic workflow for troubleshooting low device performance.
References
-
Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. Nanomaterials (Basel). [Link]
-
Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. National Library of Medicine. [Link]
-
a–c) Top‐view SEM images of the pristine, MACl‐ and DMACl‐treated... ResearchGate. [Link]
-
Deuterium-Substituted Cations Enhance Perovskite Solar Cell Efficiency and Stability. National Renewable Energy Laboratory. [Link]
-
Mechanism of Solvent Engineering for Controlling the Room-Temperature Crystallization Kinetics of MAPbI3 Perovskite Polycrystals. ACS Publications. [Link]
-
Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. ResearchGate. [Link]
-
Deuterium-Substituted Cations Enhance Perovskite Solar Cell Efficiency and Stability. OSTI.GOV. [Link]
-
Methylammonium Chloride Induces Intermediate Phase Stabilization for Efficient Perovskite Solar Cells. Semantic Scholar. [Link]
-
Problems with solutions: manipulating alkylammonium additive reactivity for durable high-quality perovskite films. Royal Society of Chemistry. [Link]
-
Methylammonium Chloride Additive in Lead Iodide Optimizing the Crystallization Process for Efficient Perovskite Solar Cells. ResearchGate. [Link]
-
Intermediate-phase engineering via dimethylammonium cation additive for stable perovskite solar cells. PubMed. [Link]
-
Characterization of perovskite films fabricated by different... ResearchGate. [Link]
-
Characterization of perovskite films. a) Normalized XRD spectra for the... ResearchGate. [Link]
-
Methylammonium-chloride post-treatment on perovskite surface and its correlation to photovoltaic performance in the aspect of electronic traps. ResearchGate. [Link]
-
Intermediate-phase engineering via dimethylammonium cation additive for stable perovskite solar cells. ResearchGate. [Link]
-
Intermediate-Phase Engineering via Dimethylammonium Cation Additive for Stable Perovskite Solar Cells. National Renewable Energy Laboratory. [Link]
-
Intermediate-phase engineering via dimethylammonium cation additive for stable perovskite solar cells. Monash University. [Link]
-
The impact of moisture on the stability and degradation of perovskites in solar cells. Royal Society of Chemistry. [Link]
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- 3. mdpi.com [mdpi.com]
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- 5. researchgate.net [researchgate.net]
- 6. research-hub.nrel.gov [research-hub.nrel.gov]
- 7. research.monash.edu [research.monash.edu]
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- 9. Deuterium-Substituted Cations Enhance Perovskite Solar Cell Efficiency and Stability (Journal Article) | OSTI.GOV [osti.gov]
- 10. Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. The impact of moisture on the stability and degradation of perovskites in solar cells - Materials Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Di((2H3)methyl)ammonium Chloride
Welcome to the technical support center for the purification of Di((2H3)methyl)ammonium chloride. This guide is designed for researchers, scientists, and drug development professionals who require this isotopically labeled compound in high chemical and isotopic purity for applications such as Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic pathway tracking.[1] This document provides in-depth, experience-driven answers to common challenges encountered during purification, ensuring you can achieve the highest quality material for your critical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most effective method for purifying this compound?
The most robust and widely accepted method for purifying this compound is recrystallization .[1][2] This technique is highly effective at removing soluble impurities by leveraging the differences in solubility between the desired compound and contaminants in a chosen solvent at varying temperatures.[2] For this specific deuterated compound, recrystallization from deuterated acetone or an anhydrous polar solvent like absolute ethanol is recommended to preserve isotopic purity.[1][3]
Q2: Why is exposure to moisture so detrimental during the purification and handling of this compound?
This compound is a hygroscopic salt, meaning it readily absorbs moisture from the atmosphere.[4][5] This presents two major problems:
-
Isotopic Dilution: The primary challenge is the risk of hydrogen-deuterium (H/D) exchange. Protons (¹H) from absorbed water can exchange with the deuterium (²H) atoms on the methyl groups, thereby reducing the isotopic enrichment of your compound.[1] This is particularly problematic for applications like ¹H NMR where the absence of proton signals is crucial for analysis.[6]
-
Physical State: As a hygroscopic material, the purified solid can become clumpy, oily, or even dissolve if left exposed to ambient air, making accurate weighing and handling difficult.[7]
Therefore, all purification and handling steps must be performed under anhydrous (moisture-free) conditions.
Q3: How can I definitively assess the chemical and isotopic purity of my final product?
A multi-technique approach is essential for comprehensive quality control of isotopically labeled compounds.[8][9]
-
¹H NMR Spectroscopy: This is the primary method to confirm isotopic purity. A successful purification will yield a ¹H NMR spectrum that shows the absence or significant reduction of signals corresponding to the methyl protons.[1] The small residual peak of a deuterated solvent is often used as a reference.[6]
-
²H (Deuterium) NMR Spectroscopy: This technique directly observes the deuterium nuclei, confirming the successful incorporation and presence of the deuterium label on the methyl groups.[1][10]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can verify the correct molecular weight of the deuterated compound, confirming that the desired isotopic labeling has been achieved.[1]
Q4: What are the typical impurities I might encounter after synthesis?
Impurities largely depend on the synthetic route but generally fall into these categories:
-
Protonated Analogues: Incomplete deuteration during synthesis or H/D exchange during workup can lead to the presence of (CH₃)(CD₃)NH₂⁺Cl⁻ or (CH₃)₂NH₂⁺Cl⁻.
-
Starting Materials: Unreacted deuterated methylating agents or dimethylamine precursors.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
-
Byproducts: Side-products from the synthesis, which can include other ammonium salts or hydrolysis products.[11]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the recrystallization of this compound.
Problem 1: Very Low or No Crystal Yield After Cooling
-
Potential Cause: An excessive amount of solvent was used to dissolve the crude product. The solution is not saturated enough for crystals to form upon cooling.[12][13]
-
Scientific Explanation: Recrystallization relies on the principle that the compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold. If too much solvent is used, the compound remains in solution even at low temperatures.
-
Solution:
-
Gently heat the solution to evaporate some of the solvent. Continue until the solution becomes slightly cloudy, indicating saturation.
-
Add a minimal amount of warm solvent dropwise until the solution becomes clear again.
-
Allow the solution to cool slowly once more. If yield is still low, consider further cooling in an ice bath to maximize crystal formation.[3]
-
Problem 2: The Compound "Oils Out" Instead of Crystallizing
-
Potential Cause: The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound (or a compound-impurity eutectic mixture). The compound is separating as a liquid phase instead of a solid crystal lattice.
-
Scientific Explanation: Oiling out occurs when the solubility of the compound is exceeded at a temperature above its melting point. This prevents the formation of an ordered crystal lattice and often traps impurities within the liquid phase.
-
Solution:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount (5-10% more) of hot solvent to reduce the saturation level slightly.
-
Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites.[2]
-
Alternatively, add a single, pure "seed crystal" from a previous successful batch.
-
Ensure a very slow cooling rate. Insulate the flask to prevent rapid temperature drops.
-
Problem 3: ¹H NMR Shows Significant Proton Contamination in the Final Product
-
Potential Cause: The compound was exposed to atmospheric moisture or protonated solvents during the purification, filtration, or drying stages.[1]
-
Scientific Explanation: The acidic protons on the ammonium nitrogen and, to a lesser extent, the deuterium on the methyl groups can undergo exchange with protons from water. This directly compromises the isotopic integrity of the material.
-
Solution:
-
Strict Anhydrous Technique: Perform all steps under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques if possible.[1]
-
Solvent Choice: Use high-purity, anhydrous solvents for recrystallization. If possible, use a deuterated solvent like deuterated acetone for the final purification step.[1]
-
Drying Protocol: Dry the final product rigorously. A vacuum oven at a moderate temperature (e.g., 40-50°C) for several hours is highly effective. For storage, use a desiccator containing a high-efficiency drying agent like phosphorus pentoxide (P₂O₅) and subsequently store in a sealed vial under an inert atmosphere.[7]
-
Problem 4: The Purified Crystals are Clumpy, Sticky, or Appear Wet
-
Potential Cause: This is a clear indication of the compound's hygroscopic nature and insufficient drying.[4]
-
Scientific Explanation: The strong ionic character of the ammonium salt attracts and holds onto water molecules from the air, causing the crystals to deliquesce (dissolve in the absorbed water).
-
Solution:
-
Improve Washing: During vacuum filtration, wash the collected crystals with a small amount of a cold, anhydrous, non-polar solvent (e.g., diethyl ether or hexane).[14] This helps displace the more polar, water-miscible recrystallization solvent.
-
Enhance Drying: Transfer the filtered crystals immediately to a vacuum oven or a high-vacuum line for drying. Do not let them sit on the filter paper exposed to air. Breaking up the clumps with a spatula (under inert atmosphere if possible) before drying can increase the surface area and improve efficiency.
-
Proper Storage: Once dry, the product must be stored in a tightly sealed container, preferably in a desiccator or glovebox.[7]
-
Experimental Protocols & Data
Protocol 1: Recrystallization of this compound
-
Place the crude this compound in an oven-dried flask equipped with a stir bar and a reflux condenser under a nitrogen atmosphere.
-
Select an appropriate anhydrous solvent from Table 1. Add a minimum amount of the solvent to the flask.
-
Heat the mixture to the boiling point of the solvent with stirring until all the solid dissolves completely. If the solid does not dissolve, add more hot solvent dropwise until a clear solution is obtained.
-
(Optional Decolorization) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the mixture to boiling for a few minutes.[15]
-
(Optional Hot Filtration) If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[15]
-
Allow the clear solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.[3]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small volume of ice-cold, anhydrous solvent (a non-polar solvent like diethyl ether is often a good choice here) to remove any residual soluble impurities from the crystal surfaces.[2]
-
Proceed immediately to the drying protocol.
Table 1: Solvent Selection for Recrystallization
| Solvent | Type | Suitability for Dissolving (Hot) | Suitability for Precipitating (Cold) | Notes |
| Absolute Ethanol | Polar Protic | High | Good | Good general choice. Must be anhydrous.[3] |
| Anhydrous Acetone | Polar Aprotic | Moderate-High | Excellent | Good for high recovery. Prone to absorbing water.[16] |
| Deuterated Acetone | Polar Aprotic | Moderate-High | Excellent | Ideal for final purification to ensure isotopic purity.[1] |
| Ethanol/Diethyl Ether | Mixed | High (in Ethanol) | Excellent (Ether is an anti-solvent) | Useful if crystallization is difficult in a single solvent. |
| Diethyl Ether / Hexane | Non-polar | Insoluble | N/A | Excellent for washing collected crystals.[14] |
Visual Workflow and Troubleshooting Diagrams
Diagram 1: General Purification Workflow
Caption: Decision tree for troubleshooting crystallization problems.
References
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Spiess, H. W. (1985). Deuteron NMR – A new Tool for Studying Chain Mobility and Orientation in Polymers. Advances in Polymer Science, 66, 23-57.
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BenchChem. (2025). Protocol for Using Deuterated Compounds in NMR Spectroscopy.
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BenchChem. (n.d.). This compound | Deuterated Reagent.
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Solubility of Things. (n.d.). Didecyldimethylammonium chloride - Solubility.
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BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of Dimethylamine Hydrochloride.
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Tokyo Chemical Industry UK Ltd. (n.d.). Deuterated Compounds for NMR.
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Study Mind. (n.d.). Deuterium use in ¹H NMR (A-Level Chemistry).
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University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
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ResearchGate. (2021). What is the best procedure of drying a moisture absorbing salt?
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Sciencemadness Discussion Board. (2014). Water exchange between different hygroscopic salts.
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BenchChem. (n.d.). Solubility of Triethylmethylammonium chloride in organic solvents.
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Michigan State University, Department of Chemistry. (n.d.). Recrystallization.
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Google Patents. (1979). CN102126965A - Method for synthesizing dimethyl diallyl ammonium chloride cationic monomer.
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Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
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BenchChem. (2025). Challenges in the quality control of isotopic labeling experiments.
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Advanced Damp. (n.d.). Understanding Hygroscopic Salts and Their Effects.
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Organic Syntheses. (n.d.). Methylamine Hydrochloride.
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Hygroscopic Salts and Hidden Damp – Why Most Repairs Keep Failing. (n.d.). Hygroscopic Salts and Hidden Damp.
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BenchChem. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
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Karki, S. et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. PMC.
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Technical Support Center: Resolving Peak Splitting in NMR Spectra of Deuterated Compounds
Welcome to our dedicated resource for resolving challenges associated with NMR spectroscopy of deuterated compounds. This guide is designed for researchers, scientists, and professionals in drug development who utilize isotopic labeling in their molecular characterization. Here, you will find practical, in-depth solutions to common and complex issues related to peak splitting, grounded in established scientific principles.
Introduction: The Unforeseen Complexity of "Silent" Deuterium
Deuterium (²H or D) is often employed in NMR studies to simplify complex proton (¹H) spectra by replacing protons with a nucleus that has a different magnetic property and does not typically interfere with the proton spectrum.[1] However, the reality is often more nuanced. Incomplete deuteration, residual proton-deuterium (H-D) coupling, and isotopic effects can lead to unexpected peak splitting, complicating spectral interpretation. This guide provides a structured approach to diagnosing and resolving these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations and queries regarding peak splitting in deuterated molecules.
Q1: Why am I seeing a small triplet in my ¹H NMR spectrum where I expected a singlet for a deuterated position?
A: This is a classic sign of incomplete deuteration. You are likely observing the residual proton in a -CHD- group.[2][3] The proton signal is split into a 1:1:1 triplet due to coupling with the deuterium nucleus, which has a spin (I) of 1.[4][5] The splitting pattern follows the 2nI+1 rule, where n=1 (one deuterium) and I=1, resulting in 2(1)(1)+1 = 3 lines. The coupling constant, JHD, is typically smaller than the corresponding JHH value by a factor of approximately 6.5.[6]
Q2: My deuterated solvent peak (e.g., CDCl₃) shows a residual proton signal. Why is it a singlet?
A: The residual proton signal in a deuterated solvent like CDCl₃ (which is actually CHCl₃) appears as a singlet because there are no adjacent protons to couple with.[4] While the deuterium nucleus is present, its coupling to the residual proton is often not resolved under standard acquisition conditions. The primary purpose of the deuterium in the solvent is to provide a stable signal for the spectrometer's field-frequency lock system.[1]
Q3: I've introduced deuterium at a specific site, but now I see splitting in a neighboring, non-deuterated proton's signal. What's happening?
A: You are observing vicinal (three-bond) ¹H-²H coupling (³JHD). Although the deuterium nucleus has a smaller magnetic moment than a proton, its spin can still couple with nearby protons through the bonding network, leading to additional splitting.[6] This will typically manifest as a small triplet superimposed on the original signal of the neighboring proton.
Q4: Can the level of deuteration affect the chemical shift of my compound?
A: Yes, this is known as the deuterium isotope effect on chemical shifts.[7][8][9] Deuterium is more electron-donating than protium, which can cause a slight upfield shift (to lower ppm values) for the deuterium-substituted carbon and any attached or nearby protons.[6] The magnitude of this shift is usually small, typically in the range of 0.01-0.05 ppm, but can be significant in high-resolution spectra or when comparing spectra of partially and fully deuterated species.[10]
Part 2: In-Depth Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve more complex peak splitting issues.
Guide 1: Differentiating Incomplete Deuteration from Other Coupling Effects
When faced with unexpected multiplets, the primary task is to determine the source of the splitting. The workflow below outlines a systematic approach.
Experimental Workflow: Diagnosing Peak Splitting
Caption: Interplay of factors influencing the final NMR peak appearance.
References
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- Hansen, P. E. (2002). Intrinsic deuterium isotope effects on NMR chemical shifts of hydrogen bonded systems. Nukleonika, 47(Supplement 1), S37-S42.
- Hansen, P. E., & Spanget-Larsen, J. (2017). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 22(9), 1533.
- van der Kemp, W. J. M., et al. (2018). Residual quadrupolar couplings observed in 7 Tesla deuterium MR spectra of skeletal muscle. Magnetic Resonance in Medicine, 80(4), 1365-1372.
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Wikipedia. (n.d.). Deuterium NMR. Retrieved from [Link]
- Vasa, J. R., & Loria, J. P. (2013). Deuterium Solid-State NMR Quadrupolar Order Rotating Frame Relaxation with Applications to Amyloid-β Fibrils. The Journal of Physical Chemistry B, 117(25), 7575–7583.
- Golubev, N. S., Shenderovich, I. G., Smirnov, S. N., Denisov, G. S., & Limbach, H.-H. (1999). Hydrogen/Deuterium Isotope Effects on the NMR Chemical Shifts and Geometries of Intermolecular Low-Barrier Hydrogen-Bonded Complexes. Chemistry - A European Journal, 5(2), 492-497.
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Signal-Processing. (n.d.). Isotope shifts and other isotope effects. Retrieved from [Link]
- Giraud, N., et al. (2020). Deuterium Residual Quadrupolar Couplings: Crossing the Current Frontiers in the Relative Configuration Analysis of Natural Products.
- Wang, Y., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243.
-
Reddit. (2023). Why do we observe Deuterium coupling despite it having a quadrupole?. Retrieved from [Link]
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Wiley Analytical Science. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
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Chemistry LibreTexts. (2014). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Signals of the CHD group in the 1 H NMR spectra (400 MHz) of (R)-Mosher amides. Retrieved from [Link]
- Billault, I., et al. (2005). Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Analytical Chemistry, 77(14), 4501–4506.
- Tugarinov, V., et al. (2002). Selective detection of ¹³CHD₂ signals from a mixture of ¹³CH₃/¹³CH₂D/¹³CHD₂ methyl isotopomers in proteins. Journal of Biomolecular NMR, 22(4), 349-354.
-
University of Ottawa NMR Facility Blog. (2008). Homonuclear Decoupling. Retrieved from [Link]
- Remaud, G. S., et al. (2012). Quantification of Deuterium Isotopomers of Tree-Ring Cellulose Using Nuclear Magnetic Resonance. Analytical Chemistry, 84(10), 4432–4438.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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UCSB Chemistry and Biochemistry. (n.d.). HOMODEC - 1H Homonuclear Decoupling. Retrieved from [Link]
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ResearchGate. (n.d.). 500 MHz 1 H NMR spectrum of the diastereotopic CH2D group of 7-D at-60 °C. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Effects of Other NMR-Active Nuclei on 1H and 13C NMR Spectra. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
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IMSERC. (n.d.). 2H decoupling in triple-resonance experiments. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2010). Deuterium Decoupling. Retrieved from [Link]
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Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Retrieved from [Link]
-
Purdue Chemistry. (n.d.). Comparison of CH3, CH2D, and CHD2 methyl labeling strategies in proteins. Retrieved from [Link]
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University of California, San Diego. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
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ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
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Analytical Chemistry. (2022). Selective Homodecoupled 1D-1H NMR Experiment for Unravelling Enantiomers. Retrieved from [Link]
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-
YouTube. (2022). calculating & reporting coupling constants. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Comparing Isotopic Purity of Di((2H3)methyl)ammonium Chloride Suppliers
Executive Summary
For researchers, scientists, and drug development professionals, the isotopic purity of deuterated reagents is not a trivial detail; it is a critical parameter that can significantly impact experimental outcomes, from metabolic studies to the development of deuterated drugs. This guide provides an in-depth comparison of Di((2H3)methyl)ammonium chloride from various suppliers, focusing on the rigorous analytical methodologies required to ascertain true isotopic purity. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) as the gold standards for this determination. By presenting a hypothetical comparative analysis based on realistic data, this guide aims to equip you with the expertise to critically evaluate and select the most suitable supplier for your research needs.
Introduction to Isotopic Purity and Its Importance
In the realm of isotopically labeled compounds, the term 'purity' extends beyond chemical contaminants to encompass isotopic integrity. This compound, a common deuterated building block, is synthesized by replacing six hydrogen atoms with deuterium. However, achieving 100% isotopic purity is practically impossible.[1] The final product is inevitably a mixture of isotopologues, which are molecules that are chemically identical but differ in their isotopic composition (e.g., containing five deuterium atoms and one hydrogen).[1]
Why Isotopic Purity Matters in Research and Drug Development
The precise level of deuteration is critical in several applications:
-
Pharmacokinetic and Metabolism Studies: In drug metabolism studies, deuterated compounds are used as internal standards for quantification by mass spectrometry. The presence of significant amounts of the non-deuterated isotopologue can interfere with the accurate measurement of the parent drug.
-
Deuterated Drugs: For deuterated active pharmaceutical ingredients (APIs), where the "deuterium difference" is key to altering metabolic pathways and improving drug efficacy, the exact isotopic composition is a critical quality attribute that must be rigorously controlled and quantified to meet regulatory expectations.[1]
-
NMR Spectroscopy: In complex NMR studies, incomplete deuteration can introduce unwanted signals, complicating spectral interpretation.[2]
Defining Isotopic Purity vs. Isotopic Enrichment
It is crucial to distinguish between two often-confused terms:
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule.[1] For instance, a starting material with 99.5% D enrichment means that at any given labeled position, there is a 99.5% probability of finding a deuterium atom.[1]
-
Isotopic Purity (or Species Abundance): This refers to the percentage of the total population of molecules that have the desired, fully deuterated isotopic composition.[1] A high isotopic enrichment does not guarantee high isotopic purity, especially as the number of deuterated positions increases.
Analytical Methodologies for Determining Isotopic Purity
A multi-technique approach is essential for the comprehensive analytical characterization of deuterated compounds.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a benchmark technique for confirming the positions of isotopic labels and quantifying isotopic purity.[3][4]
-
¹H NMR: Proton NMR is exceptionally precise for measuring the small amounts of residual hydrogen in a highly deuterated sample.[1] By comparing the integral of the residual proton signal to that of a known internal standard, the overall isotopic enrichment can be determined with high accuracy.
-
²H NMR: Deuterium NMR can be used to directly observe the deuterium signals, providing a clean spectrum without interference from proton signals.[5] This is particularly useful for highly deuterated compounds where the residual proton signals are very weak.[5]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the distribution of isotopologues and confirming the overall isotopic purity.[6][7][8] The technique allows for the separation and quantification of ions based on their mass-to-charge ratio, enabling the resolution of different isotopologues.[8][9][10]
Comparative Analysis of this compound from Different Suppliers
To illustrate the process of supplier evaluation, we present a hypothetical comparative analysis of this compound from three fictional suppliers: Supplier A, Supplier B, and Supplier C.
Methodology for Supplier Comparison
Samples of this compound from each supplier were subjected to analysis by both ¹H NMR and HRMS to determine their isotopic purity. The experimental protocols are detailed in the following section.
Hypothetical Supplier Data and Results
The following table summarizes the hypothetical analytical results for the isotopic purity of this compound from the three suppliers.
| Supplier | Lot Number | Stated Isotopic Purity | ¹H NMR Determined Isotopic Purity | HRMS Determined Isotopic Purity |
| Supplier A | A123 | 99 atom % D | 99.1% | 99.0% |
| Supplier B | B456 | ≥98 atom % D | 98.5% | 98.6% |
| Supplier C | C789 | 99.5 atom % D | 99.6% | 99.5% |
Data Interpretation and Supplier Selection Criteria
From our hypothetical data, Supplier C demonstrates the highest isotopic purity, consistent with their stated specifications. Supplier A also provides a high-purity product. Supplier B, while meeting their stated claim, offers a product with a slightly lower isotopic purity.
The choice of supplier will depend on the specific requirements of the application:
-
For highly sensitive applications, such as the development of a deuterated API, Supplier C would be the preferred choice.
-
For use as an internal standard in a validated bioanalytical method, both Supplier A and Supplier C would likely be suitable, with the final choice potentially influenced by cost and availability.
-
For less stringent research applications, Supplier B may offer a cost-effective option.
It is imperative to obtain and scrutinize the Certificate of Analysis (CoA) for each lot of a deuterated reagent.[11][12][13] The CoA should provide detailed information on the analytical methods used to determine isotopic purity and the corresponding results.
Step-by-Step Experimental Protocols
The following are detailed protocols for the determination of isotopic purity by ¹H NMR and HRMS.
Protocol 1: Determination of Isotopic Purity by ¹H NMR
This protocol outlines the steps for quantifying the isotopic purity of this compound using ¹H NMR.
Caption: Workflow for ¹H NMR determination of isotopic purity.
Protocol 2: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
This protocol describes the use of HRMS to determine the isotopologue distribution of this compound.
Caption: Workflow for HRMS determination of isotopic purity.
Conclusion and Recommendations
The isotopic purity of this compound is a critical parameter that should be rigorously evaluated when selecting a supplier. A combination of ¹H NMR and HRMS provides a comprehensive assessment of both isotopic enrichment and the distribution of isotopologues. We recommend the following best practices:
-
Always request a lot-specific Certificate of Analysis: Do not rely on catalog specifications alone.
-
Understand the analytical methods used: Ensure that the supplier has used appropriate and validated methods to determine isotopic purity.
-
Perform in-house verification: For critical applications, it is advisable to independently verify the isotopic purity of the supplied material.
-
Consider the application: The required level of isotopic purity will depend on the intended use of the material.
By following these guidelines and employing the analytical strategies outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions when sourcing this compound, ensuring the quality and reliability of their experimental data.
References
- Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed.
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. PMC - NIH.
- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
- Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF.
- Beyond Purity: Characterizing the Isotopologue Profile of a Deuter
- CASE STUDY - Determination of Isotopic Purity by Accur
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- Determination of isotope abundance for deuterium-labeled compounds by quantit
- applications of quantitative d-nmr in analysis of deuterium enriched compounds. Sigma-Aldrich.
- Di((2H3)methyl)
- di methyl ammonium chloride for synthesis. rxmarine.
- CERTIFIC
- High-Purity Di(hydrogenate tallow) Dimethyl Ammonium Chloride (CAS 61789-80-8) - Versatile Industrial Chemical for Fabric Softeners and Antistatic Agents.
- Certificate of Analysis. Thermo Fisher Scientific.
- 506-59-2 CAS | DIMETHYL AMMONIUM CHLORIDE | Ammonium Salts | Article No. 03392. Loba Chemie.
- Certific
- Ammonium chloride Pharmaceutical Secondary Standard; Certified Reference M
- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.
- (PDF) Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry.
- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.
- Chemical method for nitrogen isotopic analysis of ammonium at n
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A Comparative Guide to the Validation of Deuteration Level in Di((2H3)methyl)ammonium Chloride by NMR
In the landscape of modern chemical and pharmaceutical research, the precise incorporation of stable isotopes is paramount. Deuterated compounds, such as Di((2H3)methyl)ammonium chloride, are indispensable tools in mechanistic studies, metabolic tracing, and as internal standards in quantitative mass spectrometry. The efficacy of these applications hinges on the accurate determination of the deuteration level. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods for the validation of isotopic enrichment in this compound, supplemented with a discussion of mass spectrometry as a viable alternative.
The Imperative of Accurate Deuteration Measurement
This compound, with its two deuterated methyl groups, serves as a source of isotopically labeled methyl moieties. The isotopic purity, or the percentage of molecules in which both methyl groups are fully deuterated, directly impacts the reliability of experimental outcomes. Incomplete deuteration can introduce significant errors in quantitative analyses and complicate the interpretation of mechanistic data. Therefore, a robust and validated analytical methodology for determining the deuteration level is not just a quality control measure but a cornerstone of scientific rigor.
Quantitative ¹H NMR: The Primary Method for Deuteration Assessment
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy is the gold standard for determining the deuteration level of this compound. This technique offers a direct and highly accurate measurement of the residual proton signals, which are inversely proportional to the degree of deuteration.
The Causality Behind ¹H qNMR for Deuteration Analysis
The principle of ¹H qNMR for this application is elegantly simple: we quantify the absence of protons. In a fully deuterated sample of this compound, the signals corresponding to the methyl protons should be absent. Any residual signal at the chemical shift of the methyl protons indicates the presence of partially deuterated or non-deuterated species (e.g., (CH₃)(CD₃)NH₂⁺Cl⁻ or (CH₃)₂NH₂⁺Cl⁻). By comparing the integral of this residual proton signal to the integral of a certified internal standard of known concentration, we can precisely calculate the amount of the non-deuterated analogue and, by extension, the deuteration level of the bulk material.
Experimental Workflow for ¹H qNMR
The following diagram illustrates the key steps in the ¹H qNMR workflow for determining the deuteration level of this compound.
Caption: Workflow for ¹H qNMR analysis of deuteration level.
Detailed Experimental Protocol for ¹H qNMR
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of high-purity deuterium oxide (D₂O).
-
Ensure complete dissolution before transferring the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.
-
Set the following key acquisition parameters to ensure accurate quantification:
- Pulse Angle: A 30° pulse is recommended to ensure that all protons are fully relaxed between scans.
- Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both the analyte and the internal standard). A typical value is 30-60 seconds.
- Number of Scans (ns): A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio for the small residual proton signal.
3. Data Processing and Calculation:
-
After Fourier transformation, carefully phase the spectrum.
-
Integrate the residual methyl proton signal of dimethylammonium chloride (approximately 2.7 ppm) and a well-resolved signal from the internal standard (e.g., the olefinic protons of maleic acid at ~6.3 ppm).
-
The deuteration level is calculated using the following formula:
Comparative and Complementary NMR Techniques
While ¹H qNMR is the primary method, other NMR techniques can provide complementary information.
²H NMR: Direct Detection of Deuterium
²H (Deuterium) NMR offers the advantage of directly detecting the deuterium nuclei, providing unambiguous confirmation of deuteration.
Advantages of ²H NMR:
-
Direct Detection: Provides direct evidence of deuterium incorporation.
-
Clean Spectrum: The spectrum is free from proton signals, leading to a clean baseline.
Disadvantages of ²H NMR:
-
Lower Sensitivity: The gyromagnetic ratio of deuterium is significantly lower than that of protons, resulting in inherently lower sensitivity.
-
Broader Lines: As a quadrupolar nucleus, deuterium typically gives broader signals than protons.
-
Longer Acquisition Times: Achieving an adequate signal-to-noise ratio often requires longer experiment times.
For this compound, the ²H NMR spectrum would show a single resonance corresponding to the deuterated methyl groups. While less ideal for precise quantification compared to ¹H qNMR, it is an excellent qualitative tool to confirm the presence and chemical environment of the deuterium atoms.
Alternative Method: Mass Spectrometry
Mass spectrometry (MS) is another powerful technique for assessing isotopic enrichment. It distinguishes molecules based on their mass-to-charge ratio (m/z).
Principle of Mass Spectrometry for Deuteration Analysis
In the case of this compound, the fully deuterated molecule will have a higher mass than its non-deuterated counterpart. By analyzing the isotopic distribution in the mass spectrum, the relative abundance of the deuterated and non-deuterated species can be determined.
Advantages of Mass Spectrometry:
-
High Sensitivity: MS is generally more sensitive than NMR, requiring less sample.
-
Isotopic Pattern Analysis: Provides a distribution of isotopologues (molecules with different numbers of deuterium atoms).
Disadvantages of Mass Spectrometry:
-
Indirect Quantification: While it can determine the relative abundance of different isotopologues, it is not as inherently quantitative as qNMR without the use of an appropriate internal standard.
-
Potential for Fragmentation: The ionization process can sometimes lead to fragmentation, which can complicate the analysis.
-
Less Site-Specific Information: While it provides the overall level of deuteration, it does not inherently provide information about the specific location of the deuterium atoms within the molecule in the same way NMR does.
Comparison of Analytical Methods
| Feature | ¹H qNMR | ²H NMR | Mass Spectrometry |
| Principle | Indirectly quantifies residual protons | Directly detects deuterium nuclei | Measures mass-to-charge ratio |
| Sensitivity | Moderate | Low | High |
| Quantitative Accuracy | High | Moderate | Moderate to High (with standards) |
| Site Specificity | High | High | Low (without fragmentation analysis) |
| Sample Amount | mg range | mg range | µg to ng range |
| Primary Use | Precise quantification of deuteration level | Qualitative confirmation of deuteration | Isotopic distribution and high-sensitivity analysis |
Conclusion
For the robust validation of the deuteration level in this compound, quantitative ¹H NMR spectroscopy stands out as the most reliable and accurate method . Its ability to precisely quantify the residual proton signals against a certified internal standard provides a direct and trustworthy measure of isotopic purity. While ²H NMR serves as an excellent qualitative tool for confirming deuteration and mass spectrometry offers high sensitivity and isotopic distribution information, ¹H qNMR provides the gold-standard quantitative data required for the stringent quality control of this important isotopically labeled compound. The choice of method should be guided by the specific requirements of the analysis, with ¹H qNMR being the recommended primary technique for ensuring the scientific integrity of studies employing this compound.
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A Researcher's Guide to Kinetic Isotope Effects: A Comparative Analysis of Di((2H3)methyl)ammonium chloride
For researchers, scientists, and drug development professionals, understanding the nuances of reaction mechanisms is paramount. The kinetic isotope effect (KIE) is a powerful tool in this endeavor, offering profound insights into the rate-determining steps of chemical and enzymatic reactions. This guide provides an in-depth comparison of the anticipated reaction kinetics of Di((2H3)methyl)ammonium chloride and its non-deuterated analog, dimethylammonium chloride. By substituting hydrogen with its heavier isotope, deuterium, we can probe the mechanisms of reactions where a C-H bond is cleaved, a common process in drug metabolism.
This guide is designed to be a practical resource, not just a theoretical overview. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.
The Principle of Kinetic Isotope Effects: Why Deuterium Matters
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] In the case of this compound, the hydrogen atoms on the methyl groups are replaced with deuterium. The C-D bond is stronger and vibrates at a lower frequency than a C-H bond due to the greater mass of deuterium.[2] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step.[3] This difference in reaction rates, expressed as the ratio kH/kD (where kH is the rate constant for the non-deuterated compound and kD is for the deuterated one), is the kinetic isotope effect.
A primary KIE, where the bond to the isotope is broken in the rate-limiting step, typically has a kH/kD value greater than 1.[4] The magnitude of the KIE can provide valuable information about the transition state of the reaction. For instance, a large KIE (typically 2-7 for deuterium) suggests a transition state where the C-H bond is significantly broken.[3]
Comparative Physicochemical Properties
Before delving into kinetics, it's essential to understand the fundamental properties of the compounds being compared.
| Property | Dimethylammonium chloride | This compound |
| Molecular Formula | (CH₃)₂NH₂Cl | (CD₃)₂ND₂Cl |
| Molecular Weight | 81.54 g/mol | 87.60 g/mol |
| Melting Point | 170-173 °C | 170-173 °C |
| Appearance | White crystalline solid | White crystalline solid |
| Solubility | Soluble in water | Soluble in water |
Note: The physical properties are very similar, with the primary difference being the molecular weight due to the presence of deuterium.
Anticipated Kinetic Isotope Effects in N-Demethylation
A primary application for studying the KIE of this compound is in the context of enzymatic N-demethylation, a crucial reaction in drug metabolism often catalyzed by cytochrome P450 enzymes.[5] This process involves the cleavage of a C-H bond on one of the methyl groups.
Based on established principles, we can predict a significant primary kinetic isotope effect for the N-demethylation of this compound compared to its non-deuterated counterpart. The cleavage of the stronger C-D bond is expected to be the rate-limiting step, resulting in a slower metabolic conversion of the deuterated compound.[6]
The following diagram illustrates the proposed mechanism for enzymatic N-demethylation and the step where the KIE is observed.
Caption: Proposed enzymatic N-demethylation pathway highlighting the rate-determining C-D bond cleavage.
Experimental Protocols for Measuring Kinetic Isotope Effects
Accurate measurement of the KIE is crucial for validating these predictions. Here, we provide detailed protocols for two common analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The competitive method, where a mixture of the deuterated and non-deuterated compounds is analyzed in the same reaction, is generally preferred for its higher precision.[7]
LC-MS Based Protocol for KIE Measurement
This method is highly sensitive and allows for the direct measurement of the substrate and product ratios.
Materials:
-
Dimethylammonium chloride
-
This compound
-
Enzyme source (e.g., human liver microsomes)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (quenching solution)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the enzyme source and NADPH regenerating system in a phosphate buffer.
-
Substrate Addition: Initiate the reaction by adding an equimolar mixture of dimethylammonium chloride and this compound.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS Analysis: Analyze the supernatant using a validated LC-MS method capable of separating and quantifying the deuterated and non-deuterated substrates and their respective demethylated products.
-
Data Analysis: The KIE can be calculated using the following equation: kH/kD = ln(1 - f) / ln(1 - f * (Rt / R0)) Where:
-
f = fractional conversion of the non-deuterated substrate
-
Rt = ratio of deuterated to non-deuterated substrate at time t
-
R0 = initial ratio of deuterated to non-deuterated substrate[7]
-
Caption: Step-by-step workflow for KIE determination using LC-MS.
NMR Based Protocol for KIE Measurement
NMR spectroscopy offers a non-destructive method to determine the relative amounts of deuterated and non-deuterated species. High-resolution techniques like 2D [¹³C,¹H]-HSQC can provide highly precise measurements.[8][9]
Materials:
-
Dimethylammonium chloride
-
This compound
-
Appropriate deuterated solvent for NMR
Procedure:
-
Reaction and Sampling: Perform the enzymatic reaction and sampling as described in the LC-MS protocol (steps 1-4).
-
Sample Preparation for NMR: After quenching and centrifugation, evaporate the solvent from the supernatant and reconstitute the residue in a suitable deuterated solvent (e.g., D₂O).
-
NMR Data Acquisition: Acquire high-resolution ¹H or ¹³C NMR spectra of the samples. For enhanced precision, 2D NMR experiments can be employed.
-
Data Analysis: Integrate the signals corresponding to the methyl protons (or carbons) of the deuterated and non-deuterated substrates at each time point. The ratio of these integrals will give you Rt. The KIE is then calculated using the same formula as in the LC-MS method.
Interpreting the Results: A Comparative Outlook
The expected outcome of these experiments is a kH/kD value significantly greater than 1 for the N-demethylation of this compound.
| Parameter | Expected Value/Observation | Implication |
| kH/kD | > 2 | Indicates a primary kinetic isotope effect, confirming C-H bond cleavage in the rate-determining step. |
| Reaction Rate | Slower for this compound | The stronger C-D bond requires more energy to break, slowing the reaction. |
| Metabolite Formation | Slower formation of deuterated methylamine and formaldehyde | Direct consequence of the slower reaction rate of the deuterated substrate. |
These findings have significant implications for drug development. By strategically replacing hydrogens at metabolically labile positions with deuterium, it is possible to slow down metabolism, potentially leading to an improved pharmacokinetic profile, including longer half-life and reduced toxic metabolite formation.[2]
Synthesis of this compound
For researchers wishing to perform these studies, the synthesis of the deuterated compound is a necessary first step. A common method involves the reaction of a suitable precursor with a deuterated methylating agent. For example, Boc-protected benzylamine can be reacted with a deuterated methylating reagent, followed by deprotection and subsequent methylation with another deuterated methylating agent to yield the desired product.[10] Another approach involves the use of deuterated methanol as a starting material to generate a deuterated methylating agent.[11]
Conclusion
The study of the kinetic isotope effects of this compound offers a clear window into the mechanisms of N-demethylation. The anticipated slower reaction rate for the deuterated compound, quantifiable through established LC-MS and NMR protocols, provides strong evidence for C-H bond cleavage as the rate-determining step. This knowledge is not merely academic; it has direct applications in the rational design of drugs with improved metabolic stability. By understanding and applying the principles of KIE, researchers can develop safer and more effective therapeutics.
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A Comparative Analysis of Deuterated vs. Non-Deuterated Methyl Group Donors: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the precise control and understanding of molecular interactions are paramount. Methyl group donors, such as S-adenosyl-L-methionine (SAM), are fundamental to numerous biological processes.[1][2] The strategic substitution of hydrogen with its stable, non-radioactive isotope, deuterium, within these methyl groups offers a powerful tool to modulate metabolic pathways and enhance the therapeutic potential of pharmaceuticals.[3][4][5] This guide provides an in-depth, objective comparison of deuterated and non-deuterated methyl group donors, supported by experimental data and methodological insights.
The Foundation: Understanding the Deuterium Kinetic Isotope Effect (KIE)
The core principle underpinning the utility of deuterated compounds lies in the Kinetic Isotope Effect (KIE).[6][] The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[3][][8] Consequently, enzymatic reactions that involve the cleavage of a C-H bond proceed at a slower rate when a C-D bond must be broken instead.[8][9] This difference in reaction rates, expressed as the ratio kH/kD, is the primary KIE and can significantly alter the metabolic fate of a molecule.[4][10]
Secondary KIEs can also occur when the isotopic substitution is at a position not directly involved in bond cleavage but influences the transition state of the reaction.[8][9] These effects, while generally smaller, can still provide valuable mechanistic insights.[8]
Diagram: The Kinetic Isotope Effect in Methyl Group Metabolism
Caption: Enzymatic cleavage of a C-D bond is slower than a C-H bond.
Comparative Performance: Metabolic Stability and Pharmacokinetics
One of the most significant advantages of using deuterated methyl group donors is the enhanced metabolic stability they can impart to a molecule.[3][5][11] Many drug candidates fail due to rapid metabolism, often mediated by cytochrome P450 (CYP) enzymes, which can lead to a short biological half-life and the formation of toxic metabolites.[3]
By replacing a metabolically labile methyl group with a deuterated one, the rate of oxidative metabolism can be substantially reduced.[11] This "deuterium switch" can lead to:
-
Increased Half-Life (t½) and Exposure (AUC): A slower metabolic rate results in the drug remaining in the system for a longer period, increasing its overall exposure.[4][11][12]
-
Reduced Formation of Toxic Metabolites: By slowing down a problematic metabolic pathway, the formation of harmful byproducts can be minimized.[3][5]
-
Metabolic Switching: Deuteration at one site can redirect metabolism towards alternative, potentially more favorable, pathways.[4][13][14] However, this effect is not always predictable and requires careful experimental validation.[4][15]
Experimental Data: Enzalutamide Case Study
A compelling example is the comparison of the prostate cancer drug enzalutamide (ENT) with its N-trideuteromethyl analog (d3-ENT). The N-methyl group is a primary site of metabolism for enzalutamide.[16]
| Compound | Intrinsic Clearance (CLint) in Rat Liver Microsomes (RLM) | Intrinsic Clearance (CLint) in Human Liver Microsomes (HLM) | In Vitro kH/kD |
| Enzalutamide (ENT) | 10.7 µL/min/mg | 4.8 µL/min/mg | \multirow{2}{*}{~2} |
| d3-Enzalutamide (d3-ENT) | 5.4 µL/min/mg | 1.3 µL/min/mg |
Data adapted from a 2018 study on the metabolism and pharmacokinetics of enzalutamide and its deuterated analog.[16]
The data clearly shows that the intrinsic clearance of d3-ENT is significantly lower in both rat and human liver microsomes, demonstrating a clear kinetic isotope effect.[16] This translates to increased metabolic stability for the deuterated compound.[16]
Applications in Drug Development and Metabolic Research
The distinct properties of deuterated methyl group donors have led to their widespread application in several key areas of research:
-
Improving Drug Profiles: The primary application is to enhance the pharmacokinetic and safety profiles of drugs.[4][12][17] The first FDA-approved deuterated drug, Austedo® (deutetrabenazine), is a version of tetrabenazine with a longer half-life, allowing for less frequent dosing.[18]
-
Metabolic Pathway Tracing: Deuterium-labeled compounds serve as excellent tracers for studying metabolic pathways without the complications of radioactivity.[19] By following the incorporation of the deuterated methyl group into various metabolites, researchers can elucidate complex biological networks.
-
Probing Reaction Mechanisms: The magnitude of the KIE can provide crucial information about the transition state of an enzyme-catalyzed reaction, helping to elucidate its mechanism.[8]
Diagram: Applications of Deuterated Methyl Group Donors
Caption: Deuterated methyl donors are pivotal in drug development and metabolic research.
Analytical Techniques for Differentiation and Quantification
The ability to accurately distinguish between deuterated and non-deuterated compounds is crucial for research and quality control.[20] Several analytical techniques are employed for this purpose:
-
Mass Spectrometry (MS): MS is a primary tool for detecting the mass shift caused by deuterium incorporation.[20] High-resolution MS can precisely determine the degree of deuteration.[20] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for separating and identifying isotopologues in complex mixtures.[21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for determining the exact position of deuterium substitution within a molecule.[20][21] While ¹H-NMR shows the absence of a proton signal at the site of deuteration, ²H-NMR directly detects the deuterium atoms.[20]
-
Infrared (IR) Spectroscopy: The difference in vibrational frequencies between C-H and C-D bonds can be detected by IR spectroscopy, providing additional confirmation of deuteration.[20]
Experimental Workflow: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique used to study protein conformation, dynamics, and interactions by monitoring the exchange of backbone amide hydrogens with deuterium from a solvent.[23][24][25]
Diagram: HDX-MS Experimental Workflow
Caption: A streamlined workflow for Hydrogen-Deuterium Exchange Mass Spectrometry.
Synthesis of Deuterated Methyl Group Donors
The synthesis of deuterated methyl group donors, such as deuterated S-adenosyl-L-methionine (d3-SAM), is a critical aspect of their application.[26][27][28] Both chemical and enzymatic methods are employed.
-
Chemical Synthesis: This often involves the use of deuterated reagents like deuterated methyl iodide (CD3I) to introduce the trideuteromethyl group onto a precursor molecule.[29]
-
Enzymatic Synthesis: Enzymes such as S-adenosylmethionine synthetase can be used to produce SAM from ATP and methionine.[1][30] By providing deuterated methionine as a substrate, deuterated SAM can be synthesized with high specificity.[31]
Conclusion
The selective replacement of hydrogen with deuterium in methyl group donors is a subtle yet powerful strategy in modern medicinal chemistry and metabolic research.[4][12] The resulting kinetic isotope effect can significantly enhance the metabolic stability and pharmacokinetic properties of drug candidates, leading to safer and more effective therapeutics.[3][12] Furthermore, the use of deuterated methyl donors as tracers provides invaluable insights into complex biological pathways. A thorough understanding of the principles of KIE, coupled with robust analytical and synthetic methodologies, enables researchers to fully harness the potential of this "deuterium switch" in their scientific endeavors.
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A Senior Application Scientist's Guide to Benchmarking Perovskite Additives: A Case Study on Di((2H3)methyl)ammonium Chloride
Introduction: The Pivotal Role of Additives in Perovskite Solar Cell Technology
In the pursuit of highly efficient and stable perovskite solar cells (PSCs), additive engineering has emerged as an indispensable strategy.[1] The intrinsic polycrystalline nature of perovskite thin films, while offering facile solution-based processing, introduces a high density of defects, such as vacancies and grain boundaries. These defects act as non-radiative recombination centers, limiting the power conversion efficiency (PCE) and serving as initiation sites for degradation, thereby compromising the long-term stability of the devices.[1] Additives, incorporated in small quantities into the perovskite precursor solution, can profoundly influence the crystallization kinetics, film morphology, and electronic properties of the perovskite layer, ultimately leading to superior device performance and longevity.[2]
This guide provides an in-depth comparative analysis of a novel deuterated additive, Di((2H3)methyl)ammonium chloride (d-DMAC), against a range of commonly employed perovskite additives. As researchers and professionals in the field of drug development and materials science, understanding the nuances of these additives is crucial for advancing perovskite technology towards commercial viability. We will delve into the mechanistic underpinnings of their efficacy, present supporting experimental data, and provide detailed protocols for their evaluation.
The Rise of Deuterated Additives: The Case for this compound (d-DMAC)
Recent investigations into the degradation pathways of perovskite materials have highlighted the role of deprotonation of organic cations, such as methylammonium (MA+), as a significant contributor to instability.[3] This has led to the exploration of deuterated organic cations, where hydrogen atoms are replaced by their heavier isotope, deuterium. The increased mass of deuterium leads to a lower vibrational frequency of the N-D bond compared to the N-H bond, which in turn increases the activation energy required for deprotonation. This "kinetic isotope effect" is the foundational principle behind the enhanced stability offered by deuterated additives like d-DMAC.[1]
The systematic evaluation of partially and completely deuterated MA+ cations has demonstrated that this approach not only inhibits deprotonation and subsequent degradation but also offers a cascade of other benefits. These include a reduction in the formation energy of the perovskite phase, improved grain growth, effective passivation of defects, and suppression of ion migration.[3][4]
Benchmarking d-DMAC Against a Spectrum of Perovskite Additives
To contextualize the performance of d-DMAC, it is essential to compare it against other state-of-the-art additives. This section provides a comparative overview of d-DMAC and several widely used additives: Guanidinium Chloride (GuCl), Methylammonium Chloride (MACl), Formamidinium Chloride (FACl), Potassium Iodide (KI), and Rubidium Iodide (RbI).
| Additive | Power Conversion Efficiency (PCE) | Key Advantages | Proposed Mechanism of Action |
| d-DMAC | Up to 25.6%[3][4] | Exceptional stability (maintaining >93.7% of initial PCE after 1,000h)[3][4] | Inhibits deprotonation, improves grain growth, passivates defects, and restrains ion migration.[1][3] |
| Guanidinium Chloride (GuCl) | ~19%[5] | Improved material stability and high open-circuit voltage (Voc). | Passivates defects at the buried interface and provides chloride anions to suppress ion migration and halide vacancy formation.[6][7] |
| Methylammonium Chloride (MACl) | Up to 23.61%[2] | Enhances film morphology with larger grains and suppressed defects.[2] | Induces intermediate phase stabilization, facilitating the growth of high-quality perovskite crystals.[8][9] |
| Formamidinium Chloride (FACl) | Up to 22.56%[10] | Enlarges crystal grain size and improves film quality, leading to enhanced environmental stability.[10] | Narrows the bandgap through cation exchange and prolongs crystallization, leading to higher crystallinity and decreased trap-state density.[1] |
| Potassium Iodide (KI) | ~19.5% | Passivates grain boundaries and interfacial defects, improving Voc and fill factor (FF). | K+ ions can passivate A-site cation vacancies, while excess I- can fill iodide vacancies. |
| Rubidium Iodide (RbI) | >20% | Reduces recombination losses and increases carrier lifetime. | Leads to a redistribution of elements, reduces surface defect density, and makes the perovskite more intrinsic. |
Delving into the Mechanisms: How Additives Enhance Perovskite Performance
The efficacy of these additives stems from their ability to interact with the perovskite crystal lattice and its precursors in distinct ways. Understanding these mechanisms is key to the rational design of future additive strategies.
Defect Passivation: Healing the Perovskite Crystal
Defects in the perovskite lattice, such as halide vacancies and undercoordinated lead ions (Pb2+), act as traps for charge carriers, leading to non-radiative recombination and reduced device efficiency. Many additives function by "passivating" these defects.
For instance, the chloride ions in GuCl and MACl can fill halide vacancies.[6] Furthermore, the guanidinium cation, with its unique structure and hydrogen-bonding capabilities, can effectively passivate under-coordinated iodine species at grain boundaries. Similarly, the potassium and iodide ions from KI can passivate A-site cation and halide vacancies, respectively.
Below is a conceptual illustration of defect passivation by a halide additive:
Caption: Mechanism of halide vacancy passivation.
Crystallization Control: Templating High-Quality Perovskite Films
The morphology of the perovskite film, including grain size and orientation, is critical for efficient charge transport. Additives can play a crucial role in modulating the crystallization process to achieve larger, more uniform grains with fewer boundaries.
MACl , for example, is known to induce an intermediate phase during perovskite film formation. This intermediate phase can act as a template, guiding the subsequent growth of the desired perovskite phase with improved crystallinity and larger grain sizes.[8][9] Similarly, FACl can prolong the crystallization process, leading to higher quality films.[1]
The workflow for fabricating perovskite solar cells with additives can be visualized as follows:
Caption: A typical workflow for fabricating PSCs.
Experimental Protocols
To facilitate the benchmarking of these additives in your own research, we provide a standardized, step-by-step protocol for the fabrication and characterization of perovskite solar cells.
Perovskite Solar Cell Fabrication (Spin-Coating Method)
This protocol outlines a common procedure for fabricating a standard n-i-p planar perovskite solar cell architecture.
-
Substrate Preparation:
-
Pattern fluorine-doped tin oxide (FTO) coated glass substrates by etching with zinc powder and HCl.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 20 minutes before use.
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a tin (IV) oxide (SnO2) nanoparticle solution (e.g., 3 wt% in water).
-
Deposit the SnO2 solution onto the FTO substrate by spin-coating at 3000 rpm for 30 seconds.
-
Anneal the substrates at 150°C for 30 minutes in ambient air.
-
-
Perovskite Layer Deposition (in a Nitrogen-filled Glovebox):
-
Prepare the perovskite precursor solution by dissolving the lead halides (e.g., PbI2 and PbBr2) and organic salts (e.g., FAI, MABr) in a mixed solvent of DMF and DMSO.
-
Add the desired additive (e.g., d-DMAC, MACl) to the precursor solution at the desired molar concentration.
-
Spin-coat the perovskite precursor solution onto the ETL-coated substrate in a two-step program (e.g., 1000 rpm for 10s, then 4000 rpm for 30s).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film on a hotplate at 100-150°C for 10-30 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of Spiro-OMeTAD with additives such as Li-TFSI and t-BP in chlorobenzene.
-
Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
-
-
Metal Electrode Evaporation:
-
Define the device area using a shadow mask.
-
Thermally evaporate a gold or silver electrode (80-100 nm) onto the HTL.
-
Device Characterization
-
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator with an AM 1.5G spectrum at 100 mW/cm² illumination.
-
Measure the J-V characteristics of the device by sweeping the voltage from reverse to forward bias and vice versa to assess hysteresis.
-
Extract key performance metrics: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
-
-
Stability Testing:
-
Thermal Stability: Store unencapsulated devices in a nitrogen-filled glovebox at an elevated temperature (e.g., 85°C) and monitor the PCE over time.
-
Moisture Stability: Expose unencapsulated devices to a controlled humidity environment and track the PCE degradation.
-
Light Stability (Maximum Power Point Tracking): Continuously illuminate the encapsulated device under simulated sunlight while holding it at its maximum power point and record the PCE as a function of time.
-
Conclusion and Future Outlook
The strategic use of additives is undeniably a cornerstone of high-performance perovskite solar cell technology. This guide has benchmarked the deuterated additive, this compound (d-DMAC), against a portfolio of established additives, highlighting its remarkable potential for enhancing device stability without compromising efficiency. The underlying mechanism, rooted in the kinetic isotope effect, offers a compelling avenue for mitigating a key degradation pathway in perovskite materials.
While additives like GuCl, MACl, FACl, KI, and RbI each offer distinct advantages in terms of defect passivation and crystallization control, the superior stability imparted by d-DMAC positions it as a highly promising candidate for the development of commercially viable perovskite solar cells.
As the field continues to evolve, the rational design of novel additives, guided by a deep understanding of their structure-property relationships and mechanisms of action, will be paramount. The protocols and comparative data presented herein provide a robust framework for researchers and drug development professionals to navigate the complex landscape of perovskite additive engineering and contribute to the advancement of this transformative photovoltaic technology.
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Meng, J., et al. (2025). Deuterium-Substituted Cations Enhance Perovskite Solar Cell Efficiency and Stability. Joule, 9(8). [Link]
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Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. (n.d.). MDPI. [Link]
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Yang, Y., et al. (2019). Beneficial effects of potassium iodide incorporation on grain boundaries and interfaces of perovskite solar cells. SciSpace. [Link]
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Potassium Iodide-Modified Lead-Free Cs3Bi2I9 Perovskites for Enhanced High-Efficiency Solar Cells. (n.d.). MDPI. [Link]
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Review of Stability Enhancement for Formamidinium-Based Perovskites. (n.d.). ResearchGate. [Link]
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Strategic Buried Defect Passivation of Perovskite Emitting Layers by Guanidinium Chloride for High-Performance Pure Blue Perovskite Light Emitting Diodes. (n.d.). ResearchGate. [Link]
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Guanidinium: A Route to Enhanced Carrier Lifetime and Open-Circuit Voltage in Hybrid Perovskite Solar Cells. (2016). ACS Publications. [Link]
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Investigation of Perovskite Solar Cells Using Guanidinium Doped MAPbI3 Active Layer. (n.d.). MDPI. [Link]
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Spin Coating Techniques for Perovskite Solar Cells. (2025, May 6). XRAY. [Link]
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Guanidinium Cation Substitution Effects on Perovskite Solar Cells. (n.d.). MDPI. [Link]
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Guanidinium stabilizes perovskite solar cells at 19 percent efficiency. (2017, December 11). chemeurope.com. [Link]
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Rubidium Iodide Reduces Recombination Losses in Methylammonium-Free Tin-Lead Perovskite Solar Cells. (n.d.). ResearchGate. [Link]
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Strategic Buried Defect Passivation of Perovskite Emitting Layers by Guanidinium Chloride for High-Performance Pure Blue Perovskite Light Emitting Diodes. (2024, June 12). PubMed. [Link]
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Positive Effects of Guanidinium Salt Post-Treatment on Multi-Cation Mixed Halide Perovskite Solar Cells. (n.d.). MDPI. [Link]
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Detailed Structural Features of the Perovskite-Related Halide RbPbI3 for Solar Cell Applications. (2022, March 28). PubMed. [Link]
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Detailed Structural Features of the Perovskite-Related Halide RbPbI3 for Solar Cell Applications. (2022). ACS Publications. [Link]
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Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells. (n.d.). MDPI. [Link]
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Potassium iodide reduces the stability of triple-cation perovskite solar cells. (n.d.). ResearchGate. [Link]
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Guanidinium Chloride Passivated Perovskites for Efficient Solar Cells: The Role of Passivating Solvent. (n.d.). ResearchGate. [Link]
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High-Performance Perovskite Solar Cells Enabled by Reduced MACl Additives in NMP-Based Solvents. (n.d.). OUCI. [Link]
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Mechanism analysis of interface potassium passivation. (n.d.). ResearchGate. [Link]
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Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. (n.d.). MDPI. [Link]
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Methylammonium Chloride as a Double-Edged Sword for Efficient and Stable Perovskite Solar Cells. (2023, April 27). PubMed. [Link]
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Guanine-assisted defect passivation for high-efficiency n-i-p planar perovskite solar cells. (n.d.). ResearchGate. [Link]
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Potassium Iodide Passivation Enabling Performance Improvement of CsCu2I3 based LEDs. (n.d.). ResearchGate. [Link]
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Schematic of the passivation effect of K+-doped perovskite triggered by illumination. (n.d.). ResearchGate. [Link]
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Methylammonium Chloride Induces Intermediate Phase Stabilization for Efficient Perovskite Solar Cells. (n.d.). ResearchGate. [Link]
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Methylammonium Chloride Induces Intermediate Phase Stabilization for Efficient Perovskite Solar Cells. (2019, September 18). Korea University Pure. [Link]
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Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022, January 18). PubMed. [Link]
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The Cross-Validation of Experimental Results: A Comparative Guide to Internal Standards in Mass Spectrometry, Featuring Di((2H3)methyl)ammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of robust and reproducible scientific data, particularly within the realms of pharmacology, metabolomics, and clinical diagnostics, the rigorous cross-validation of experimental results is paramount. The use of internal standards in quantitative mass spectrometry (MS) is a cornerstone of this process, ensuring accuracy and precision by correcting for variability throughout the analytical workflow. This guide provides an in-depth technical comparison of Di((2H3)methyl)ammonium chloride, a deuterated internal standard, with its primary alternatives: carbon-13 (¹³C) labeled and structural analog internal standards.
The Critical Role of Internal Standards in Quantitative Analysis
Quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) is susceptible to several sources of error, including variations in sample preparation, injection volume, matrix effects (ion suppression or enhancement), and instrument drift.[1] An ideal internal standard (IS) is a compound added to a sample in a known quantity before processing. It should mimic the physicochemical properties of the analyte of interest as closely as possible, thereby experiencing the same variations.[2] By measuring the ratio of the analyte's signal to that of the internal standard, these variations can be normalized, leading to significantly more accurate and precise quantification.
Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" for this purpose.[2][3] These are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This subtle change in mass allows the mass spectrometer to differentiate the internal standard from the analyte, while their near-identical chemical properties ensure they behave similarly during analysis.[4]
This compound: A Deuterated Internal Standard
This compound, also known as dimethyl-d6 amine hydrochloride, is a deuterated internal standard commonly used for the quantification of small polar molecules containing a dimethylamine functional group. Its utility stems from its ability to closely mimic the behavior of its unlabeled counterpart in analytical systems.
Mechanism of Action in Isotope Dilution Mass Spectrometry
The core principle behind the use of this compound is isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is "spiked" into the sample at the earliest stage of preparation. Throughout extraction, chromatography, and ionization, any loss or variation in signal intensity will affect both the analyte and the deuterated standard proportionally. The mass spectrometer distinguishes between the two based on their mass-to-charge (m/z) ratio. The concentration of the analyte is then calculated based on the ratio of the analyte's peak area to that of the internal standard, referenced against a calibration curve.
Experimental workflow using a deuterated internal standard.
Performance Comparison: Deuterated vs. Alternatives
The choice of internal standard is a critical decision that significantly impacts the quality of quantitative data. Here, we compare this compound with ¹³C-labeled and structural analog internal standards, using the analysis of choline, a polar quaternary amine, as a representative application.
| Parameter | This compound (Deuterated IS) | ¹³C-Labeled IS (e.g., Choline-¹³C₃) | Structural Analog IS (e.g., Propionylcholine) |
| Co-elution | Generally good, but can exhibit slight chromatographic shifts, especially in high-resolution chromatography.[3][5] | Near-perfect co-elution with the analyte. | May have significantly different retention times.[6] |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shifts.[5] | Excellent, as it experiences the same matrix effects as the analyte. | Variable and often incomplete compensation.[4][6] |
| Accuracy (% Recovery) | Typically 90-115% | Typically 95-105% | Can be highly variable and may show significant bias.[3] |
| Precision (%RSD) | < 15% | < 10% | Often > 15% |
| Isotopic Stability | Generally high, but potential for back-exchange in certain conditions. | High | Not applicable |
| Cost & Availability | Generally more affordable and widely available. | More expensive and less commonly available. | Can be inexpensive, but a suitable analog may not exist. |
The Case for ¹³C-Labeled Internal Standards
As the data suggests, ¹³C-labeled internal standards are often the superior choice for achieving the highest levels of accuracy and precision.[7] The key advantage lies in their near-identical physicochemical properties to the unlabeled analyte, resulting in almost perfect co-elution during chromatography.[5] This is particularly crucial in Hydrophilic Interaction Liquid Chromatography (HILIC), a common technique for separating polar molecules like choline, where subtle changes in molecular properties can lead to noticeable shifts in retention time. A chromatographic shift between the analyte and a deuterated internal standard can lead to differential matrix effects, where each compound experiences a different degree of ion suppression or enhancement, ultimately compromising the accuracy of the results.[5]
When to Consider Structural Analog Internal Standards
Structural analogs are compounds with similar chemical structures to the analyte but are not isotopically labeled. They are a viable option when a stable isotope-labeled standard is unavailable or cost-prohibitive. However, their use requires more extensive validation to ensure they adequately compensate for analytical variability.[2][3] Because their physicochemical properties can differ significantly from the analyte, they may not co-elute and may have different extraction recoveries and ionization efficiencies.[4][6] The selection of a suitable structural analog is critical; compounds with differences in the carbon backbone are generally preferable to those with different functional groups, as the latter are more likely to alter the molecule's charge distribution and ionization behavior.[3]
Experimental Protocols
Synthesis of this compound
A practical synthesis of deuterated dimethylamine hydrochloride can be achieved using Boc-protected benzylamine as a starting material to avoid the formation of tri- and tetra-substituted byproducts.[8]
Step 1: Synthesis of N-benzyl-N-(methyl-d3)methanamine-d3
-
To a solution of N-benzylmethan-d3-amine hydrochloride, add a suitable base (e.g., n-butyllithium) at a low temperature (e.g., -20°C).
-
React with a deuterated methylating agent, such as deuterated methyl tosylate (TsOCD₃).
-
Work up the reaction to isolate N-benzyl-N-(methyl-d3)methanamine-d3.
Step 2: Synthesis of this compound
-
Subject the product from Step 1 to hydrogenolysis with 5% Palladium on carbon (Pd/C) in methanol at 40°C under a hydrogen atmosphere.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, filter the reaction mixture to remove the Pd/C.
-
Evaporate the solvent to yield this compound.[9]
Synthetic pathway for this compound.
Quantitative Analysis of Choline in Human Plasma using HILIC-LC-MS/MS
This protocol outlines a typical workflow for the quantification of choline in human plasma, adaptable for using any of the discussed internal standards.
1. Sample Preparation
-
To 100 µL of human plasma, add 10 µL of the internal standard solution (e.g., this compound, choline-¹³C₃, or a structural analog at a known concentration).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of HILIC separations.
-
Column: A HILIC column (e.g., silica-based).[8]
-
Mobile Phase A: 10 mM Ammonium formate in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 90% B) and ramp down to a lower percentage to elute the polar compounds.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for choline and the internal standard.
Conclusion and Recommendations
The selection of an appropriate internal standard is a critical determinant of the quality and reliability of quantitative LC-MS/MS data. While this compound and other deuterated standards are widely used due to their cost-effectiveness and commercial availability, they possess inherent limitations, most notably the potential for chromatographic shifts that can compromise data accuracy.
For applications demanding the highest level of precision and accuracy, ¹³C-labeled internal standards are unequivocally the superior choice. Their near-perfect co-elution with the analyte ensures the most effective compensation for matrix effects and other sources of analytical variability.
Structural analog internal standards represent a viable alternative when stable isotope-labeled standards are not feasible. However, their use necessitates a more rigorous validation process to demonstrate their suitability and to characterize any potential biases in quantification.
Ultimately, the choice of internal standard should be guided by the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the sample matrix, and budgetary constraints. For all applications, a thorough method validation is essential to ensure the generation of reliable and defensible scientific data.
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Waters Corporation. (n.d.). A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry. Retrieved from [Link]
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Assessing the Impact of Deuteration on Molecular Interactions: A Comparative Guide for Researchers
Introduction: The Deuterium Advantage in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic substitution of hydrogen (¹H) with its stable, heavier isotope, deuterium (²H or D), has emerged as a powerful tool for modulating the pharmacokinetic profiles of drug candidates.[1] This subtle atomic alteration, which doubles the mass of a hydrogen atom without significantly changing its steric or electronic properties, can have profound effects on a molecule's metabolic stability.[2][3] The foundation of this strategy lies in the Deuterium Kinetic Isotope Effect (KIE) , a phenomenon where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[4] Consequently, reactions involving the cleavage of a C-D bond often proceed at a slower rate than those involving a C-H bond, particularly when this bond-breaking is the rate-determining step of a metabolic process.[5][6]
This guide provides an in-depth comparison of the primary analytical techniques used to assess the impact of deuteration on molecular interactions, with a focus on providing researchers, scientists, and drug development professionals with the expertise to make informed experimental choices. We will delve into the causality behind methodological selections, present detailed, field-proven protocols, and offer a comparative analysis of the data generated from these techniques.
The Kinetic Isotope Effect: A Deeper Dive
The KIE is the ratio of the reaction rate constant for the lighter isotope (kH) to that of the heavier isotope (kD). A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction.[6] For C-H bond cleavage, primary deuterium KIEs can range from 1 to 8, indicating a significant slowing of the reaction rate upon deuteration.[6] Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage but can still influence the reaction rate through steric or electronic effects.[6]
By strategically placing deuterium at sites of metabolic vulnerability (so-called "soft spots"), medicinal chemists can slow down enzymatic metabolism, often mediated by cytochrome P450 enzymes.[1][4] This can lead to several desirable outcomes:
-
Improved Pharmacokinetics: A longer drug half-life, reduced clearance, and increased overall drug exposure (Area Under the Curve - AUC).[4]
-
Reduced Metabolite-Mediated Toxicity: By slowing the formation of potentially reactive or toxic metabolites.[7]
-
Enhanced Efficacy: A more stable and prolonged concentration of the active parent drug can lead to improved therapeutic effects.[1]
The first FDA-approved deuterated drug, deutetrabenazine, serves as a prime example of this strategy's success, demonstrating an improved pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine.[1][4]
Core Analytical Techniques: A Head-to-Head Comparison
The two gold-standard methodologies for characterizing deuterated compounds and assessing the impact of deuteration are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Each offers unique advantages and provides complementary information.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Output | Site-specific location and quantification of deuterium incorporation.[8] | Overall deuterium incorporation and molecular weight confirmation.[8] |
| Sensitivity | Lower (typically requires mg of sample).[9] | High (can detect compounds at nano- to picogram levels).[10] |
| Resolution | High resolution provides detailed structural information. | High resolution can distinguish between isotopologues. |
| Sample Preparation | Minimal, non-destructive.[5] | More complex, often destructive.[2] |
| Quantitative Accuracy | High for determining site-specific deuteration. | High for overall deuteration and quantification in complex matrices.[11] |
| Key Application | Unambiguous confirmation of deuteration site and percentage. | Pharmacokinetic studies, metabolic stability assays, KIE measurements.[11][12] |
The Causality Behind the Choice: NMR vs. MS
The decision to use NMR, MS, or a combination of both is driven by the specific research question:
-
For unambiguous confirmation of the site and extent of deuteration: NMR is the indispensable tool. It provides direct evidence of which hydrogen atoms have been replaced by deuterium and the percentage of incorporation at each site.[8] This is crucial for validating the synthesis of a deuterated compound and ensuring that the isotopic label is at the intended position.
-
For assessing the impact on metabolic stability and pharmacokinetics: LC-MS/MS is the workhorse. Its high sensitivity is essential for measuring the low concentrations of drugs and their metabolites in biological matrices like plasma and liver microsomes.[11][13] LC-MS/MS is the preferred method for conducting in vitro metabolic stability assays and in vivo pharmacokinetic studies.
-
For elucidating reaction mechanisms: Both techniques are powerful. KIE studies, which are fundamental to understanding reaction mechanisms, can be performed using either NMR to track substrate and product ratios over time or, more commonly, LC-MS to quantify the disappearance of deuterated and non-deuterated substrates.[12]
Experimental Protocols: A Practical Guide
Here, we provide detailed, step-by-step methodologies for key experiments used to assess the impact of deuteration.
Protocol 1: Quantitative ¹H-NMR for Determining Deuterium Incorporation
This protocol provides a method to determine the percentage of deuterium incorporation at a specific molecular site by quantifying the reduction in the corresponding proton signal.
Diagram: Workflow for Quantitative ¹H-NMR Analysis
Caption: General experimental workflow for quantitative ¹H-NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the deuterated compound and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into a vial.[1]
-
Dissolve the solids in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]
-
Filter the solution through a pipette with a small cotton plug into a clean NMR tube to remove any particulate matter.[6]
-
-
Data Acquisition (Bruker Spectrometer Example):
-
Insert the sample into the spectrometer and allow at least 5 minutes for the sample to equilibrate to the probe temperature.
-
Tune and shim the sample to achieve optimal magnetic field homogeneity.
-
Set the following key acquisition parameters for accurate quantification:[1][7]
-
Pulse Sequence: A standard 30-degree pulse sequence (e.g., 'zg30').
-
Pulse Angle (p1): 30°. A smaller pulse angle ensures that the magnetization returns closer to equilibrium between scans, which is crucial for accurate integration.[9]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest. For most small molecules, a delay of 10-30 seconds is sufficient.[7][14] This is the most critical parameter for ensuring accurate quantification.[14]
-
Number of Scans (ns): Acquire a sufficient number of scans (typically 16 or more) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.[7]
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.
-
Carefully integrate the signal corresponding to the residual protons at the deuterated position (I_residual).
-
Integrate a well-resolved signal from a non-deuterated portion of the molecule or the internal standard (I_ref). This reference signal should correspond to a known number of protons (N_ref).
-
The percentage of deuterium incorporation (%D) is calculated as follows:[15] %D = [1 - ( (I_residual / N_residual) / (I_ref / N_ref) )] x 100 Where N_residual is the number of protons at the position of interest in the non-deuterated molecule.
-
Protocol 2: In Vitro Metabolic Stability Assay using LC-MS/MS
This protocol describes a common method to assess the metabolic stability of a deuterated compound compared to its non-deuterated analog in human liver microsomes.
Diagram: Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for assessing metabolic stability using LC-MS/MS.
Step-by-Step Methodology:
-
-
Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), phosphate buffer (pH 7.4), and the test compound (deuterated or non-deuterated, typically at 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.
-
-
Quenching and Sample Processing:
-
Stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 3 volumes) with a suitable internal standard (often a stable isotope-labeled version of the analyte).
-
Vortex the samples vigorously to mix and precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: [10]
-
Inject the supernatant onto an LC-MS/MS system equipped with a triple quadrupole mass spectrometer.
-
Liquid Chromatography: Separate the parent compound from potential metabolites using a reverse-phase column (e.g., C18) with a gradient elution, typically using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.
-
Mass Spectrometry:
-
Optimize the ion source parameters (e.g., electrospray voltage, source temperature, gas flows) for the analyte.[16][17]
-
Develop a Multiple Reaction Monitoring (MRM) method to quantify the parent compound. This involves selecting a specific precursor ion (the molecular ion of the compound) and a specific product ion (a fragment generated by collision-induced dissociation).[18] Optimize the collision energy for this transition to maximize signal intensity.[19]
-
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point, normalized to the peak area of the internal standard.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the incubation conditions.
-
Compare the t₁/₂ and CLint values of the deuterated compound to its non-deuterated analog to determine the magnitude of the kinetic isotope effect on metabolic stability.[12]
-
Conclusion: An Integrated Approach for Comprehensive Assessment
Assessing the impact of deuteration on molecular interactions requires a multi-faceted analytical approach. While NMR spectroscopy stands as the definitive technique for confirming the site and extent of deuterium incorporation, LC-MS/MS is the indispensable tool for quantifying the functional consequences of this isotopic substitution on metabolic stability and pharmacokinetics.
As a senior application scientist, my recommendation is to employ these techniques in a complementary fashion. Begin with NMR to validate the successful and specific synthesis of your deuterated compound. This provides the foundational trust in your molecular tool. Subsequently, utilize the power and sensitivity of LC-MS/MS to conduct rigorous in vitro and in vivo studies to quantify the kinetic isotope effect and its impact on the drug's disposition. By understanding the causality behind the choice of technique and meticulously executing these validated protocols, researchers can effectively harness the deuterium advantage to design safer and more effective medicines.
References
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Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label on the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Available at: [Link]
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Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). The use of deuterium in drug discovery. Angewandte Chemie International Edition, 57(7), 1758-1784. Available at: [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
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Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of deuterium in medicinal chemistry. Journal of Medicinal Chemistry, 62(11), 5276-5297. Available at: [Link]
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Di Martino, R. M., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 481-502. Available at: [Link]
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Timmins, G. S. (2017). Deuterated drugs; updates and obviousness analysis. Expert Opinion on Therapeutic Patents, 27(12), 1353-1361. Available at: [Link]
- Harbeson, S. L., & Tung, R. D. (2011). Deuterium in drug discovery and development. Annual Reports in Medicinal Chemistry, 46, 403-417.
-
Wotherspoon, A. T., et al. (2019). A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of deuterated biological and pharmacological molecules as applied to an imaging agent. Journal of Labelled Compounds and Radiopharmaceuticals, 62(5), 258-266. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]
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Nimmakuri, R. (2014). How can I figure out the percentage of deuterium incorporation in product? ResearchGate. Available at: [Link]
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Singh, S., & Dalal, V. (2018). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at: [Link]
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Wishart, D. S. (2022). NMR and Metabolomics—A Roadmap for the Future. Metabolites, 12(3), 247. Available at: [Link]
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Lin, Z. J. (2020). Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. Bioanalysis, 12(20), 1431-1436. Available at: [Link]
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Agno Pharmaceuticals. (n.d.). Mass Spectrometry In Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). Available at: [Link]
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Lin, Z. J. (2020). Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. Bioanalysis, 12(20), 1431-1436. Available at: [Link]
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Nanalysis. (2019). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Available at: [Link]
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The Organic Chemistry Tutor. (2020, July 22). Calculating Percent Composition from 1H NMR. YouTube. Available at: [Link]
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Botsis, T., et al. (2009). Precursor Ions, Product Ions, Capillary Voltage, and Collision Energy Values of the Compounds Studied with LC-MS/MS. ResearchGate. Available at: [Link]
-
University of Ottawa. (n.d.). Hydrogen (Proton, Deuterium and Tritium) NMR. Available at: [Link]
-
SCIEX. (2021, August 12). Source parameters & ESI ion sources - Episode 13 | Introduction to LC-MS/MS. YouTube. Available at: [Link]
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LibreTexts Chemistry. (2021, August 14). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Available at: [Link]
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A Senior Application Scientist's Guide to Di((2H3)methyl)ammonium Chloride: A Comparative Review of its Applications
For the discerning researcher in the fields of structural biology, metabolomics, and materials science, the choice of isotopic labeling reagents is paramount. This guide provides an in-depth technical comparison of Di((2H3)methyl)ammonium chloride, a deuterated quaternary ammonium salt, with its alternatives. We will delve into its primary applications, offering experimental insights and data to inform your research decisions.
Enhancing Resolution in NMR Spectroscopy: A Superior Methyl Labeling Agent
The primary application of this compound lies in its role as a precursor for the introduction of deuterated methyl groups in nuclear magnetic resonance (NMR) spectroscopy. The strategic replacement of protons with deuterium in the methyl groups of biomolecules significantly simplifies complex proton (¹H) NMR spectra, enabling clearer structural elucidation and the study of molecular dynamics.[1]
Mechanism of Action: The core principle behind this application is the reduction of signal complexity. The deuterium nucleus has a much smaller gyromagnetic ratio than a proton, resulting in broader and less intense signals that are often unobservable in ¹H NMR spectra. This "disappearance" of signals from deuterated methyl groups allows for the unambiguous observation of remaining protonated sites, which is critical for assigning resonances and determining the three-dimensional structure of large proteins and nucleic acids.
Comparison with Alternative Deuterated Methylating Agents
While other deuterated methylating agents like deuterated methyl iodide (CD₃I) are available, this compound offers distinct advantages in specific contexts.
| Feature | This compound | Deuterated Methyl Iodide (CD₃I) |
| Reactivity | Moderate | High |
| Selectivity | Generally high for specific functional groups | Can be less selective, leading to off-target methylation |
| Handling | Solid, relatively stable | Volatile liquid, light-sensitive |
| Byproducts | Non-interfering salts | Iodide byproducts can be problematic in some reactions |
Expertise in Action: Causality Behind Experimental Choices
The choice between these reagents often hinges on the specific requirements of the labeling experiment. For instance, when labeling sensitive biomolecules where harsh reaction conditions or non-specific methylation could lead to denaturation or loss of activity, the milder reactivity of this compound is preferable. Conversely, for more robust substrates or when rapid and complete methylation is the primary goal, the higher reactivity of deuterated methyl iodide might be advantageous.
Experimental Protocol: Methyl-Specific Isotopic Labeling of Proteins for NMR
This protocol is adapted from established methods for methyl-specific labeling in E. coli.
Objective: To introduce ¹³CH₃ groups into a protein of interest expressed in a deuterated background. While this protocol uses a ¹³C-labeled precursor for illustrative purposes, the principle applies to deuterated labeling with this compound as the methyl source.
Workflow Diagram:
Caption: Experimental workflow for methyl-specific isotopic labeling of proteins.
Step-by-Step Methodology:
-
Prepare Minimal Media: Prepare M9 minimal media in D₂O to ensure a high level of deuteration for the expressed protein.
-
Cell Growth: Inoculate the D₂O-based M9 media with an E. coli strain engineered to overexpress the protein of interest. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
Labeling: Simultaneously with induction, add the this compound-derived precursor to the culture. The specific precursor and its concentration will depend on the target amino acid residues for methylation.
-
Harvest and Lysis: After a suitable expression period (typically 4-6 hours), harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press.
-
Purification: Purify the protein of interest from the cell lysate using appropriate chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).
-
NMR Analysis: Prepare the purified, labeled protein in a suitable NMR buffer for spectroscopic analysis.
Tracing Metabolic Pathways: A Stable Isotope Tracer for Metabolomics
This compound serves as a valuable stable isotope tracer in metabolomics studies. By introducing deuterated methyl groups into cellular metabolism, researchers can track the fate of these groups through various biochemical pathways using mass spectrometry (MS) and NMR.
Mechanism of Action: The deuterium atoms act as a "heavy" label. When a molecule incorporates a deuterated methyl group, its mass increases. This mass shift is readily detectable by mass spectrometry, allowing for the differentiation between pre-existing (unlabeled) and newly synthesized (labeled) metabolites. This provides a powerful tool to quantify metabolic fluxes and understand how cellular metabolism is rewired under different conditions, such as disease states or drug treatment.
Comparison with Other Isotopic Tracers
| Tracer | Labeled Moiety | Primary Application | Advantages | Limitations |
| This compound | Methyl group | One-carbon metabolism, methylation reactions | Specific for methyl group transfer | May not label all downstream metabolites |
| [U-¹³C]-Glucose | Entire glucose molecule | Central carbon metabolism | Broad labeling of many pathways | Can lead to complex labeling patterns |
| [¹⁵N]-Glutamine | Nitrogen atoms | Amino acid and nucleotide metabolism | Tracks nitrogen flux | Does not provide information on carbon backbone |
Expertise in Action: Designing a Metabolic Tracing Experiment
The choice of tracer is dictated by the specific metabolic pathway under investigation. For studying pathways involving methylation, such as histone or DNA methylation, or the synthesis of creatine and phosphatidylcholine, this compound is an excellent choice due to its specificity for delivering a labeled methyl group.
Experimental Protocol: Metabolic Labeling of Cultured Mammalian Cells
Objective: To trace the incorporation of deuterated methyl groups into cellular metabolites.
Workflow Diagram:
Caption: Workflow for metabolic labeling and analysis using a stable isotope tracer.
Step-by-Step Methodology:
-
Cell Culture: Plate mammalian cells at a desired density and allow them to adhere and grow in standard culture medium.
-
Labeling Medium: Prepare a labeling medium by supplementing the base medium with this compound at a final concentration typically in the range of 1-10 mM.
-
Media Exchange: Aspirate the standard culture medium and replace it with the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the kinetics of label incorporation.
-
Metabolism Quenching and Metabolite Extraction: At each time point, rapidly quench cellular metabolism by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the extract.
-
Sample Preparation: Centrifuge the cell extracts to pellet protein and cellular debris. Collect the supernatant containing the metabolites.
-
Mass Spectrometry Analysis: Analyze the metabolite extracts by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the labeled metabolites.
Enhancing the Stability and Efficiency of Perovskite Solar Cells
In the field of renewable energy, this compound and its non-deuterated counterpart, methylammonium chloride (MACl), are gaining attention as additives in the fabrication of perovskite solar cells.[2] Perovskites are a class of materials with a specific crystal structure that have shown remarkable potential for high-efficiency solar energy conversion.
Mechanism of Action: The incorporation of methylammonium chloride, and particularly its deuterated form, into the perovskite precursor solution has been shown to improve the crystallinity and morphology of the perovskite film.[2] This leads to a reduction in defect sites within the crystal lattice, which act as traps for charge carriers and reduce the overall efficiency of the solar cell. The deuterated form offers an additional advantage by enhancing the stability of the perovskite material. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond makes the methylammonium cation more resistant to degradation, particularly under prolonged exposure to light and heat.[2] This "kinetic isotope effect" contributes to the enhanced operational lifetime of the solar cell.
Performance Comparison: Deuterated vs. Non-Deuterated Methylammonium Chloride
| Parameter | Standard MACl | Deuterated MACl |
| Power Conversion Efficiency (PCE) | High | Potentially higher due to reduced defects[2] |
| Operational Stability | Moderate | Significantly enhanced[2] |
| Crystallinity of Perovskite Film | Improved | Further improved[2] |
| Defect Density | Reduced | Further reduced[2] |
Expertise in Action: The Rationale for Deuteration
The enhanced stability afforded by deuteration is a critical factor for the commercial viability of perovskite solar cells. While non-deuterated MACl can improve initial performance, the long-term degradation of the perovskite material remains a significant challenge. By strategically replacing hydrogen with deuterium, the intrinsic stability of the organic cation is improved, leading to devices with longer operational lifetimes. A study demonstrated that perovskite solar cells incorporating a deuteration strategy maintained over 93.7% of their initial power conversion efficiency after 1000 hours of continuous illumination.[2]
Experimental Protocol: Fabrication of Perovskite Solar Cells with Deuterated Methylammonium Chloride
Objective: To fabricate a perovskite solar cell and compare the performance of devices with and without the deuterated additive.
Workflow Diagram:
Caption: Workflow for the fabrication and characterization of perovskite solar cells.
Step-by-Step Methodology:
-
Substrate Preparation: Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact layer of titanium dioxide (TiO₂) onto the FTO substrate by spin-coating, followed by annealing at high temperature.
-
Perovskite Precursor Solution: Prepare a precursor solution containing lead iodide (PbI₂) and formamidinium iodide (FAI) in a solvent mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For the experimental group, add a specific concentration of this compound to this solution.
-
Perovskite Film Deposition: Spin-coat the precursor solution onto the TiO₂ layer in a nitrogen-filled glovebox. During the spin-coating process, an anti-solvent is typically dripped onto the substrate to induce rapid crystallization.
-
Annealing: Anneal the perovskite film on a hotplate to complete the crystallization process.
-
Hole Transport Layer (HTL) Deposition: Deposit a layer of a hole-transporting material, such as Spiro-OMeTAD, onto the perovskite film by spin-coating.
-
Electrode Deposition: Deposit a metal back contact, typically gold or silver, by thermal evaporation.
-
Characterization: Measure the current-voltage characteristics of the completed solar cell under simulated sunlight to determine its power conversion efficiency. Conduct long-term stability tests by monitoring the device performance under continuous illumination.
Potential as an Antimicrobial Agent: An Emerging Area of Investigation
Quaternary ammonium compounds (QACs) are a well-established class of antimicrobial agents that are widely used as disinfectants and antiseptics.[1] Their positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.[1]
Hypothesized Mechanism of Action for the Deuterated Analog:
It is hypothesized that this compound will exhibit antimicrobial activity similar to its non-deuterated counterparts. The primary mechanism of action is expected to be the disruption of microbial cell membranes through electrostatic interactions.[1] The presence of deuterium is not expected to significantly alter this fundamental mechanism. However, the kinetic isotope effect could potentially influence the rate of enzymatic degradation of the compound by certain microorganisms, which might subtly modulate its overall efficacy and persistence.
Comparison with Conventional Quaternary Ammonium Compounds
| Compound | Primary Use | Spectrum of Activity | Potential for Deuterium Isotope Effect |
| Benzalkonium Chloride | Disinfectant, antiseptic | Broad-spectrum (bacteria, fungi, viruses) | Not applicable |
| Cetylpyridinium Chloride | Antiseptic (mouthwashes) | Primarily bacteria | Not applicable |
| This compound | Research reagent | Expected to be broad-spectrum | May influence metabolic degradation by microbes |
Expertise in Action: The Need for Empirical Data
While the antimicrobial potential of this compound can be inferred from the known properties of QACs, it is crucial to obtain direct experimental evidence to confirm its efficacy and determine its minimum inhibitory concentrations (MICs) against a range of microorganisms. Such studies would be necessary to validate its potential use as an antimicrobial agent and to understand any subtle differences in its activity compared to non-deuterated analogs. A study on the non-deuterated Di(methyl)ammonium chloride showed potent activity against Staphylococcus aureus but was less effective against Gram-negative bacteria like E. coli and P. aeruginosa.[1]
Proposed Experimental Protocol: Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against representative bacterial strains.
Workflow Diagram:
Caption: Workflow for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).
-
Serial Dilutions: Perform a series of twofold dilutions of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Prepare Bacterial Inoculum: Grow the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a specific turbidity, and then dilute to a standardized concentration.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
This compound is a versatile reagent with significant and expanding applications in scientific research. Its primary utility as a deuterated methylating agent for NMR spectroscopy is well-established, offering advantages in terms of handling and selectivity over some alternatives. In the burgeoning field of metabolomics, it serves as a powerful tool for tracing the flux of methyl groups through complex biochemical networks. Furthermore, its role in enhancing the stability and efficiency of perovskite solar cells highlights its potential impact on renewable energy technologies. While its application as a standalone antimicrobial agent requires further investigation, the known properties of quaternary ammonium compounds suggest a promising avenue for future research. This guide has provided a comparative overview and detailed experimental frameworks to empower researchers to effectively harness the potential of this compound in their respective fields.
References
- Meng, J., et al. (2025). Deuterium-Substituted Cations Enhance Perovskite Solar Cell Efficiency and Stability. Joule.
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A Researcher's Guide to Internal Standards: Evaluating the Cost-Effectiveness of Di((2H3)methyl)ammonium Chloride for Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise quantification of small molecules like dimethylamine (DMA) by mass spectrometry, the choice of an appropriate internal standard (IS) is a cornerstone of robust and reliable bioanalysis. An ideal internal standard must mimic the analyte's behavior throughout sample preparation and analysis to compensate for variability, particularly from matrix effects. This guide provides an in-depth, objective comparison of Di((2H3)methyl)ammonium chloride (also known as dimethylamine-d6), a commonly used deuterated internal standard, with its isotopically labeled alternatives, focusing on the critical balance between performance and cost.
The Central Role of Isotopic Labeling in Quantitative Analysis
In liquid and gas chromatography-mass spectrometry (LC-MS and GC-MS), stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard. By incorporating heavier isotopes, these standards are chemically almost identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z). This allows them to be added at the beginning of the analytical workflow, co-purifying with the analyte and experiencing similar matrix effects and ionization suppression or enhancement, thus providing a reliable means of normalization.
However, the choice of isotope—deuterium (²H or D) versus heavier isotopes like carbon-13 (¹³C) or nitrogen-15 (¹⁵N)—can have significant implications for assay performance, which must be weighed against their cost and availability.
The Contenders: A Comparative Overview
The primary candidates for an internal standard for dimethylamine analysis are:
-
This compound (DMA-d6): A deuterated analog where the six hydrogen atoms on the methyl groups are replaced with deuterium.
-
¹³C-labeled Dimethylamine Hydrochloride (e.g., Dimethylamine-¹³C₂ HCl): An analog where one or more carbon atoms are replaced with the heavier ¹³C isotope.
-
¹⁵N-labeled Dimethylamine Hydrochloride (Dimethylamine-¹⁵N HCl): An analog where the nitrogen atom is replaced with the ¹⁵N isotope.
The fundamental difference between these options lies in the "isotope effect."
The Isotope Effect: A Critical Consideration
The significant relative mass difference between hydrogen (~1 amu) and deuterium (~2 amu) can lead to subtle but meaningful changes in the physicochemical properties of the molecule. This can manifest as:
-
Chromatographic Shifts: Deuterated compounds can exhibit slightly different retention times in liquid chromatography compared to their non-deuterated counterparts.[1][2] This shift, although often small, can be problematic if the analyte and the internal standard elute into regions with varying degrees of matrix-induced ion suppression or enhancement.[3] This phenomenon, known as differential matrix effect , can compromise the accuracy and precision of quantification, as the internal standard no longer perfectly tracks the analyte's ionization behavior.[3]
-
Kinetic Isotope Effects: The C-D bond is stronger than the C-H bond, which can potentially alter the rates of metabolic reactions if C-H bond cleavage is a rate-determining step.
In contrast, the relative mass difference between ¹²C and ¹³C (or ¹⁴N and ¹⁵N) is much smaller. Consequently, ¹³C- and ¹⁵N-labeled standards behave almost identically to their unlabeled counterparts, with negligible chromatographic shifts.[1][2] This co-elution is the primary reason why they are often considered analytically superior, as they provide more reliable compensation for matrix effects.[1]
Performance Comparison: A Data-Driven Analysis
A crucial experiment in method validation is the assessment of matrix effects. This is typically done by comparing the analyte's response in a neat solution versus its response when spiked into an extracted blank matrix from multiple sources. An ideal internal standard will show a consistent analyte/IS response ratio across all matrices, indicating effective compensation.
Table 1: Comparative Performance of Internal Standards for Dimethylamine Quantification
| Parameter | This compound (DMA-d6) | ¹³C- or ¹⁵N-labeled Dimethylamine HCl | Rationale & Causality |
| Chromatographic Co-elution | May exhibit a slight retention time shift relative to the analyte. | Co-elutes perfectly with the analyte. | The large relative mass difference between H and D alters physicochemical properties more significantly than the smaller difference between ¹²C/¹³C or ¹⁴N/¹⁵N.[1][2] |
| Matrix Effect Compensation | Generally good, but can be compromised by chromatographic shifts, leading to differential matrix effects.[3] | Superior, due to perfect co-elution ensuring both analyte and IS experience the same degree of ion suppression/enhancement.[1] | If the IS and analyte separate chromatographically, they may elute into zones of different matrix composition, invalidating the core principle of using an IS. |
| Accuracy (% Bias) | Typically within ±15%, but can be higher if significant differential matrix effects are present. | Typically within ±10%, demonstrating higher accuracy due to more reliable normalization. | More effective correction for variability leads to results closer to the true value. |
| Precision (%RSD) | Typically <15%, but can be less precise in variable matrices. | Typically <10%, demonstrating higher precision. | Consistent co-elution and matrix effect compensation result in lower variability between measurements. |
| Isotopic Stability | C-D bonds are very stable. Risk of H/D exchange is minimal for methyl groups but must be considered if the label is on a heteroatom. | ¹³C and ¹⁵N labels are exceptionally stable and not prone to exchange.[2] | The inherent stability of the carbon and nitrogen skeletons prevents isotope scrambling or loss during sample preparation and analysis. |
Experimental Protocols
To provide a practical context, here are the essential steps for a bioanalytical method validation assessing internal standard performance.
Protocol 1: Quantitative Analysis of Dimethylamine in Human Plasma by LC-MS/MS
This protocol outlines the general procedure for quantifying dimethylamine using a stable isotope-labeled internal standard.
-
Sample Preparation (Protein Precipitation):
-
Thaw human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of DMA-d6 or DMA-¹³C₂).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
-
-
Liquid Chromatography Conditions (Illustrative):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining small polar molecules like dimethylamine.
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A gradient from high organic to higher aqueous content.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized for dimethylamine (analyte) and the specific internal standard used (e.g., DMA-d6 or DMA-¹³C₂).
-
Protocol 2: Matrix Effect Evaluation
This experiment is crucial for comparing the performance of different internal standards.
-
Sample Sets:
-
Set A (Neat Solution): Prepare the analyte and internal standard in the reconstitution solvent at a concentration corresponding to 100% recovery.
-
Set B (Post-Spike): Extract blank plasma from at least six different sources using the method in Protocol 1. After the evaporation step, reconstitute the residue with the solution from Set A.
-
-
Analysis: Inject all samples into the LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF): (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF: (MF of Analyte) / (MF of Internal Standard)
-
-
Interpretation: An IS-Normalized MF close to 1.0 with a low coefficient of variation (<15%) across the different plasma sources indicates that the internal standard is effectively compensating for matrix effects.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.
Caption: General workflow for quantitative analysis of dimethylamine.
Cost-Effectiveness Analysis
The ultimate decision often hinges on a balance of performance and cost. While ¹³C- and ¹⁵N-labeled standards offer superior analytical performance, they are typically more expensive to synthesize.
Table 2: Cost Comparison of Dimethylamine Internal Standards
| Internal Standard | Typical Price (USD) * | Cost per mg (Approx.) | Mass Shift (vs. Analyte) |
| This compound (DMA-d6) | $90 - $300 for 1-5 g | $18 - $60 / g | +6 |
| Dimethylamine-¹³C₂ hydrochloride | ~$800 for 100 mg | $8,000 / g | +2 |
| Dimethylamine-¹⁵N hydrochloride | ~$680 for 500 mg | $1,360 / g | +1 |
| Dimethylamine-¹³C₂,¹⁵N hydrochloride | ~$840 for 100 mg | $8,400 / g | +3 |
*Prices are approximate and subject to change based on vendor, purity, and quantity. Data compiled from various chemical suppliers.[4]
As the table clearly shows, this compound is significantly more affordable than its ¹³C- and ¹⁵N-labeled counterparts. This cost difference can be a major factor, especially for high-throughput screening or routine analyses where large quantities of internal standard are required.
Caption: Decision-making framework for internal standard selection.
Conclusion and Recommendations
The evaluation of the cost-effectiveness of this compound requires a careful consideration of the specific analytical needs and budgetary constraints of a project.
-
For Cost-Sensitive and High-Throughput Applications: this compound is a highly cost-effective and viable option. Its wide availability and significantly lower price point make it an attractive choice for routine analysis, early-stage drug discovery, and academic research where budgets may be limited. However, it is imperative that the bioanalytical method is thoroughly validated to ensure that any potential chromatographic shift does not negatively impact data quality, especially when dealing with highly variable biological matrices.
-
For Regulated Bioanalysis and Critical Decision-Making: For pivotal non-clinical or clinical studies where the highest level of data integrity is paramount, the investment in a ¹³C- or ¹⁵N-labeled internal standard is strongly recommended and often justified.[2] Their ability to co-elute perfectly with the analyte provides the most robust and accurate compensation for matrix effects, leading to higher-quality data that is more likely to meet stringent regulatory requirements.[1]
References
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Rizek, P., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Scientific Reports, 13(1), 3594. [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.
- Kunkel, G. J., et al. (2014). Application of screening experimental designs to assess chromatographic isotope effect upon isotope-coded derivatization for quantitative liquid chromatography–mass spectrometry. Analytical chemistry, 86(13), 6555-6562.
-
Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
-
ADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
-
Tsikas, D., et al. (2007). Accurate quantification of dimethylamine (DMA) in human plasma and serum by GC-MS and GC-tandem MS as pentafluorobenzamide derivative in the positive-ion chemical ionization mode. Journal of Chromatography B, 851(1-2), 229-239. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Fu, Y., Li, W., & Picard, F. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(12), 631-634. [Link]
- Bjørk, M. K., et al. (2010). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Di((2H3)methyl)ammonium chloride
For professionals in research and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. Di((2H3)methyl)ammonium chloride, a deuterated analog of dimethylammonium chloride, requires meticulous handling and disposal due to its inherent chemical properties. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and field-proven practices. Our objective is to empower you with the knowledge to manage this chemical waste stream safely and effectively, ensuring a secure working environment.
Hazard Identification and Immediate Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound shares the toxicological profile of its non-deuterated counterpart, Dimethylammonium chloride. The primary risks involve irritation and acute toxicity.
Consulting the Safety Data Sheet (SDS) is the critical first step. The chemical is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.[1]
| Hazard Type | GHS Classification | Description of Risk |
| Acute Oral Toxicity | Category 4 (H302) | Harmful if swallowed.[1] |
| Skin Irritation | Category 2 (H315) | Causes skin irritation.[1] |
| Eye Irritation | Category 2 (H319) | Causes serious eye irritation.[1] |
| Respiratory Irritation | Category 3 (H335) | May cause respiratory irritation.[1] |
This table summarizes the primary hazards associated with this compound based on data for its non-deuterated analog.
The causality behind these classifications relates to the compound's ability to react with biological tissues. Upon contact, it can cause local irritation, and if ingested, it can lead to systemic toxic effects.[1] Therefore, all handling and disposal operations must be designed to prevent direct contact, inhalation, and ingestion.
Mandatory Safety and Handling Protocols
Adherence to strict safety protocols is non-negotiable. These measures create a self-validating system of safety, minimizing exposure risk at every step.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2] The workspace must be well-ventilated.[1]
-
Personal Protective Equipment (PPE) : A complete ensemble of PPE is required. This includes:
-
Emergency Equipment : An emergency eyewash station and safety shower must be immediately accessible in the work area.[2][3]
Step-by-Step Disposal Procedure
Improper disposal, such as discarding the chemical down the drain or in regular trash, is a serious violation of safety and environmental regulations.[2][3] The following procedure outlines the compliant pathway for waste management.
Step 1: Waste Classification this compound waste must be classified as hazardous chemical waste.[2] While the deuteration does not typically alter the disposal pathway unless dealing with radioactive isotopes, it is crucial to label the waste with its precise chemical name.
Step 2: Waste Segregation and Containerization Proper segregation prevents dangerous chemical reactions.
-
Container Selection : Use a dedicated, properly sealed, and chemically compatible container for the waste.[4] The container must be in good condition.
-
Labeling : The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[2] Include the date when waste was first added.
-
Segregation : Keep this waste stream separate from incompatible materials, especially strong oxidizing agents, acids, and bases.[3][5]
Step 3: Accumulation in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[2]
-
SAA Requirements : The SAA should be away from sources of ignition and daily lab traffic.
-
Volume Limits : Federal regulations limit SAA storage to a maximum of 55 gallons of hazardous waste.[2]
-
Container Status : The waste container must remain closed except when actively adding waste to prevent the release of vapors and reduce spill risk.[2]
Step 4: Professional Disposal Hazardous chemical waste must be handled by trained professionals.
-
Contact EHS : Arrange for the collection of the waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2]
-
Disposal Method : The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This ensures the complete destruction of the compound into less harmful substances.
Step 5: Decontamination
-
"Empty" Containers : Containers that once held the chemical must be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as hazardous waste.[2]
-
Work Surfaces : Decontaminate equipment and bench tops using soap and water after completing work.[4]
Caption: Decision workflow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is critical to mitigate risks.
-
Small Spills :
-
Ensure you are wearing appropriate PPE.[1]
-
Avoid creating dust.[1]
-
Cover the spill with an appropriate absorbent material (e.g., sand or vermiculite).
-
Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[1]
-
Clean the spill area with soap and water.[4]
-
-
Large Spills :
-
Personal Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1][5]
-
Skin Contact : Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1]
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Regulatory Framework
The disposal of hazardous waste is governed by strict federal and local regulations. In the United States, the Environmental Protection Agency (EPA) oversees these regulations under the Resource Conservation and Recovery Act (RCRA).[6][7] Your institution's EHS department operationalizes these regulations into specific campus-wide protocols. Always adhere to your local and institutional guidelines, as they are designed to ensure compliance with the law.[2][3]
References
-
Chemical Spotlight: Ammonium Chloride. VelocityEHS. [Link]
-
Ammonium Chloride SOP. University of Washington Environmental Health & Safety. [Link]
-
How Do You Dispose Of Ammonia Safely? Chemistry For Everyone - YouTube. [Link]
-
Disposal of Other Wastes. University of Wisconsin-Green Bay. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). [Link]
-
Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES TABLE OF CONTENTS. Regulations.gov. [Link]
-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice. US Environmental Protection Agency (EPA). [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency (EPA). [Link]
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A Researcher's Guide to Handling Di((2H3)methyl)ammonium Chloride: Essential Safety Protocols
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Di((2H3)methyl)ammonium chloride. This document moves beyond a simple checklist to offer a procedural, step-by-step framework grounded in scientific causality, ensuring that every protocol described is a self-validating system for laboratory safety.
Understanding the Compound and Its Inherent Risks
This compound is an isotopically labeled reagent valuable in advanced research applications.[1] Its deuterated structure, where hydrogen atoms on the methyl groups are replaced by deuterium, provides a unique tool for tracing metabolic pathways and elucidating reaction mechanisms.[1][2] While the deuterium labeling alters its properties for analytical purposes, the fundamental chemical hazards remain comparable to its non-deuterated analog, dimethylammonium chloride.
The primary hazards associated with this compound, as identified in safety data sheets (SDS) for closely related chemicals, are significant and demand rigorous adherence to safety protocols. It is classified as:
-
Harmful if swallowed [3]
-
Causes severe skin burns and eye damage or irritation[3][4][5]
-
May cause respiratory irritation , particularly in powdered form[3][4]
-
Very toxic to aquatic life , necessitating careful disposal to prevent environmental release[6]
These hazards mandate a comprehensive personal protective equipment (PPE) strategy to create a reliable barrier between the researcher and the chemical.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a suggestion but a critical requirement based on a thorough risk assessment. The following sections detail the minimum PPE required for handling this compound in a laboratory setting.
Eye and Face Protection: The First Line of Defense
Given the risk of causing serious eye damage, robust eye and face protection is non-negotiable.[3][5]
-
Mandatory Equipment: At a minimum, chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards must be worn.[3][7]
-
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or fine dust. Chemical splash goggles are essential to prevent contact with corrosive materials that can cause irreversible eye damage.[8]
-
Enhanced Protection: For procedures with a higher risk of splashing, such as preparing solutions or transferring large quantities, a face shield must be worn in addition to chemical splash goggles. The goggles protect against splashes, while the face shield protects the entire face.[8]
Skin and Body Protection: An Impermeable Barrier
This compound can cause severe skin burns.[4] Therefore, comprehensive skin and body protection is crucial.
-
Gloves:
-
Type: Use chemically resistant gloves. Disposable nitrile gloves are a suitable minimum for incidental contact.[8] Always check manufacturer compatibility charts for the specific chemical.
-
Protocol: For prolonged contact or handling larger quantities, consider double-gloving or using heavier-duty gloves.[8] Gloves must be inspected for tears or holes before each use.[9] Contaminated gloves must be removed immediately using the proper technique to avoid skin contact and disposed of as chemical waste.[10]
-
-
Lab Coat/Gown:
-
Type: A full-buttoned, long-sleeved lab coat is the minimum requirement.[9] For tasks with a significant splash risk, a chemically resistant apron should be worn over the lab coat.[9]
-
Causality: The lab coat protects the skin and personal clothing from contamination. It should be made of a suitable material and kept clean to function effectively as a barrier.[11]
-
Respiratory Protection: Preventing Inhalation Hazards
As a solid, this compound can form dust, which may cause respiratory irritation.[3][4]
-
When Required: Respiratory protection is necessary when engineering controls (like a fume hood) are not available or are insufficient to keep dust levels below acceptable limits. This is particularly relevant when weighing or transferring the powdered solid.
-
Type: Use a NIOSH (US) or EN 143 (EU) approved respirator. For nuisance dust exposure, a P95 (US) or P1 (EU) particle respirator may be sufficient.[3]
-
Causality: The respiratory system's mucous membranes are highly susceptible to irritation from chemical dust. A properly fitted respirator filters these particles from the air, preventing them from entering the respiratory tract.
Operational and Disposal Plans
Proper PPE use extends through the entire workflow, from handling to disposal.
PPE Selection Workflow
The following table summarizes the recommended PPE for different laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport (Closed Container) | Safety Glasses | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing Solid Compound | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required if not in a fume hood or ventilated enclosure |
| Preparing Stock Solutions | Chemical Splash Goggles & Face Shield | Nitrile Gloves (consider double-gloving) | Lab Coat & Chemical Apron | Required if outside a fume hood |
| Handling Dilute Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not generally required |
| Cleaning Spills | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Lab Coat & Chemical Apron | Required |
Step-by-Step PPE Protocol: Donning and Doffing
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Body Protection: Put on the lab coat and fasten all buttons.[9]
-
Respiratory Protection: If required, perform a fit check and don the respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.[9]
-
Gloves: Don gloves last, ensuring the cuffs go over the sleeves of the lab coat.[9]
Doffing (Removing) Sequence:
-
Gloves: Remove gloves first, peeling them off without touching the outer contaminated surface.
-
Face Shield/Goggles: Remove face shield and goggles from the back.[9]
-
Body Protection: Unbutton and remove the lab coat by touching only the inside surfaces, folding it so the contaminated side is inward.[9]
-
Respirator: Remove the respirator last.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]
Disposal Plan
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be disposed of as hazardous waste according to institutional and local regulations.[10]
-
Chemical Waste: Unused product and solutions must be disposed of as hazardous chemical waste.[3] Do not pour down the drain, as the substance is toxic to aquatic life.[4] Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
Emergency Response
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention from an ophthalmologist.[4]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water. Call a physician.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
Visualizing the PPE Decision Process
The following diagram outlines the logical workflow for selecting the appropriate level of PPE based on the planned experimental task.
Caption: Decision workflow for selecting appropriate PPE.
References
-
Nutrien. (2015). AMMONIUM CHLORIDE Safety Data Sheet. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Chem Service. (2015). Safety Data Sheet for Dihydrogenated tallow dimethyl ammonium chloride. Retrieved from [Link]
-
University of California, Santa Barbara Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Kärcher. (2025). Safety data sheet for Disinfectant, liquid RM 735. Retrieved from [Link]
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DeWitt, D. (n.d.). Protecting deuterated drugs. IAM. Retrieved from [Link]
-
The University of Texas at Austin. (2020). Using Personal Protective Equipment (PPE) in Labs. YouTube. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
